Ethylene glycol diacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-acetyloxyethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-5(7)9-3-4-10-6(2)8/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXMVXSTHSMVQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Record name | ETHYLENE GLYCOL DIACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8661 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27252-83-1 | |
| Record name | Polyethylene glycol diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27252-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0026880 | |
| Record name | 1,2-Ethanediol diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0026880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethylene glycol diacetate is a colorless liquid with a mild pleasant odor. Density 9.2 lb /gal. Flash point 191 °F. Boiling point 369 °F. Combustible but requires some effort to ignite. Used in the manufacture of perfumes, printing ink, lacquers and resins., Dry Powder; Liquid, Colorless liquid; [Hawley] | |
| Record name | ETHYLENE GLYCOL DIACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8661 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2-Ethanediol, 1,2-diacetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethylene glycol diacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5214 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
367 to 369 °F at 760 mmHg (NTP, 1992), 190-191 °C | |
| Record name | ETHYLENE GLYCOL DIACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8661 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYLENE GLYCOL DIACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/430 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
205 °F (NTP, 1992), 191 °F (88 °C) (CLOSED CUP), 215-255 °F (open cup) | |
| Record name | ETHYLENE GLYCOL DIACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8661 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYLENE GLYCOL DIACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/430 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), MISCIBLE WITH ETHER, SOL IN ... ETHANOL AND ACETONE, 16.4% IN WATER AT 20 °C, Water solubility = 1.78X10+5 mg/l at 24.5 °C | |
| Record name | ETHYLENE GLYCOL DIACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8661 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYLENE GLYCOL DIACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/430 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.104 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.104, Bulk density = 9.2 lb/gal at 20 °C, freezing point = -31 °C | |
| Record name | ETHYLENE GLYCOL DIACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8661 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYLENE GLYCOL DIACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/430 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
5.04 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.0 (AIR= 1) | |
| Record name | ETHYLENE GLYCOL DIACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8661 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYLENE GLYCOL DIACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/430 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.4 mmHg at 68 °F ; 1 mmHg at 100.9 °F; 760 mmHg at 374.9 °F (NTP, 1992), 0.07 [mmHg], Vapor pressure: 0.4 mm Hg @ 20 °C, 7.74X10-2 mm Hg at 25 °C | |
| Record name | ETHYLENE GLYCOL DIACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8661 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethylene glycol diacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5214 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ETHYLENE GLYCOL DIACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/430 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS LIQ | |
CAS No. |
111-55-7 | |
| Record name | ETHYLENE GLYCOL DIACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8661 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Glycol diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene glycol diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYLENE GLYCOL DIACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8853 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Ethanediol, 1,2-diacetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Ethanediol diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0026880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylene di(acetate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.529 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLENE GLYCOL DIACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E5JC3Q7WJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ETHYLENE GLYCOL DIACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/430 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-24 °F (NTP, 1992), -31 °C | |
| Record name | ETHYLENE GLYCOL DIACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8661 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYLENE GLYCOL DIACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/430 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Ethylene Glycol Diacetate: A Comprehensive Technical Guide for Researchers
Introduction
Ethylene glycol diacetate (EGDA), a diester of ethylene glycol and acetic acid, is a colorless, high-boiling liquid with a mild, pleasant odor.[1] While it has long been established as a versatile solvent in the coatings, inks, and resin industries, its unique combination of properties—excellent solvency, low volatility, low toxicity, and biodegradability—is driving its adoption in more specialized research and development sectors, including pharmaceuticals and advanced materials.[1][2][3] This guide provides an in-depth exploration of the fundamental properties of this compound, offering researchers, scientists, and drug development professionals a critical resource for its application. We will delve into its physicochemical characteristics, synthesis and reactivity, analytical characterization, and diverse applications, with a particular focus on its emerging role as a sustainable and effective solvent in modern research.
Core Physicochemical Properties
A thorough understanding of this compound's physical and chemical properties is paramount for its effective and safe use in a research setting. These properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-acetyloxyethyl acetate | [4] |
| Synonyms | 1,2-Diacetoxyethane, Glycol diacetate, Ethylene diacetate | [4] |
| CAS Number | 111-55-7 | [4] |
| Molecular Formula | C₆H₁₀O₄ | [4] |
| Molecular Weight | 146.14 g/mol | [4] |
| Appearance | Colorless liquid with a mild, pleasant odor | [1] |
| Boiling Point | 190-191 °C | [5] |
| Melting Point | -41 °C | [5] |
| Density | 1.104 g/mL at 20 °C | [5] |
| Solubility in Water | 160 g/L at 20 °C | [5] |
| Vapor Pressure | 0.2 mmHg at 20 °C | [5] |
| Flash Point | 88 °C (closed cup) | |
| logP (Octanol-Water Partition Coefficient) | 0.1 |
Molecular Structure
The structure of this compound, with its two ester functionalities, is key to its solvency and reactivity.
Caption: Chemical structure of this compound.
Synthesis and Reactivity
Laboratory-Scale Synthesis: Fischer-Speier Esterification
A common and straightforward method for the laboratory synthesis of this compound is the Fischer-Speier esterification of ethylene glycol with an excess of glacial acetic acid, using a strong acid catalyst such as sulfuric acid.[6] The use of excess acetic acid and the removal of water as it is formed drives the reaction equilibrium towards the formation of the diester.[6]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine ethylene glycol and a 4-fold molar excess of glacial acetic acid.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% by mole of ethylene glycol) to the reaction mixture.
-
Reflux: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap. Continue the reflux for several hours, or until no more water is collected.
-
Work-up: After cooling, the reaction mixture is transferred to a separatory funnel. The organic layer is washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acidic catalyst), and finally with brine.
-
Drying and Purification: The organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filtered, and the excess acetic acid is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Transesterification
An alternative synthetic route is the transesterification of ethylene glycol with another acetate ester, such as sec-butyl acetate, in the presence of a basic catalyst.[7] This method can offer advantages in terms of milder reaction conditions and potentially higher yields.[7]
Reactivity Profile
-
Hydrolysis: this compound is susceptible to hydrolysis, particularly in the presence of strong acids or bases, to yield ethylene glycol and acetic acid.[1] This property is exploited in applications where a slow, controlled release of acetic acid is desired, such as in foundry core-binding.[8]
-
Transesterification: The ester groups can undergo transesterification with other alcohols in the presence of an acid or base catalyst. This reactivity allows for the synthesis of other ethylene glycol esters.
Analytical Characterization
For researchers, unambiguous identification and purity assessment are critical. The following spectroscopic techniques are routinely used to characterize this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is relatively simple and diagnostic. It typically shows a singlet for the methyl protons of the acetate groups and a singlet for the methylene protons of the ethylene glycol backbone.[9]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for the carbonyl carbons of the ester groups, the methyl carbons of the acetate groups, and the methylene carbons of the ethylene glycol unit.[10]
-
IR (Infrared) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the C=O stretching of the ester functional groups, typically in the region of 1740 cm⁻¹.[4][11]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak and characteristic fragmentation patterns that can be used to confirm the structure.[12][13][14]
Applications in Research and Development
While this compound has a long history of use in industrial applications, its favorable properties are leading to its increased use in research and drug development.
A Greener, Safer Solvent Alternative
There is a growing emphasis in the chemical and pharmaceutical industries on replacing hazardous solvents with safer, more environmentally friendly alternatives.[3] this compound is emerging as a promising substitute for traditional aromatic solvents like xylene and other glycol ethers with reproductive toxicity concerns.[2][15][16] Its low toxicity, biodegradability, and high flash point make it a safer choice for both researchers and the environment.[3][16][17] Recent studies have demonstrated its effectiveness as a solvent in herbicide formulations, where it not only replaces more hazardous solvents but also enhances the efficacy of the active ingredients.[15][17]
Pharmaceutical and Drug Development Applications
The low toxicity and mild odor of this compound make it a suitable candidate for use in pharmaceutical and cosmetic formulations.[1][2]
-
Solvent for Active Pharmaceutical Ingredients (APIs): Its excellent solvency for a range of organic compounds makes it a useful solvent in the synthesis and formulation of APIs.[5][8]
-
Intermediate in Pharmaceutical Synthesis: The ester functionalities of this compound can serve as reactive sites or protecting groups in multi-step organic syntheses of complex pharmaceutical molecules.[8] It can also be used as an acyl donor for the in-situ generation of peracetic acid in chemoenzymatic synthesis.
-
Carrier for Fragrances: In cosmetics and personal care products, it can act as a carrier for fragrances.[1]
Safety and Handling
While this compound is considered to have low toxicity, proper laboratory safety protocols should always be followed.
| Safety Parameter | Information | Reference(s) |
| Oral LD50 (Rat) | 6850 mg/kg | [18] |
| Dermal LD50 (Rabbit) | 8480 mg/kg | [18] |
| Hazards | Combustible liquid. May cause mild eye, skin, and respiratory tract irritation. | [10] |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, and a lab coat. | [15] |
| Handling | Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. | [10] |
| Storage | Store in a cool, dry, well-ventilated area in tightly closed containers. | [5] |
| First Aid | Eyes: Rinse with plenty of water for at least 15 minutes. Skin: Wash with soap and water. Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting. Seek medical attention if symptoms persist. | [10] |
Conclusion
This compound is a versatile and increasingly important solvent and chemical intermediate for the modern researcher. Its well-characterized physicochemical properties, straightforward synthesis, and favorable safety and environmental profile make it an attractive alternative to more hazardous traditional solvents. As research and development continue to prioritize sustainability and safety, the applications of this compound in fields ranging from materials science to drug development are poised to expand significantly. This guide provides a solid foundation for researchers to explore the full potential of this valuable compound in their work.
References
- 1. This compound: Properties, Applications, and Safe Handling in Industrial Use_Chemicalbook [chemicalbook.com]
- 2. This compound (EGDA) - High-Performance Solvent [epchems.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C6H10O4 | CID 8121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Atom Scientific Ltd | Product | this compound 98% (GW) [atomscientific.com]
- 6. Sciencemadness Discussion Board - Synthesize this compound? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. CN104355996A - Method for synthesizing this compound by adopting transesterification method - Google Patents [patents.google.com]
- 8. This compound – Industrial Solvent & Coatings Grade [chemicalbull.com]
- 9. This compound(111-55-7) 1H NMR spectrum [chemicalbook.com]
- 10. This compound(111-55-7) 13C NMR spectrum [chemicalbook.com]
- 11. This compound(111-55-7) IR Spectrum [m.chemicalbook.com]
- 12. This compound(111-55-7) MS spectrum [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. 1,2-Ethanediol, diacetate [webbook.nist.gov]
- 15. Advantages of this compound as a potential solvent for herbicide formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Advantages of this compound as a potential solvent for herbicide formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. CN103724195A - Synthetic method of this compound - Google Patents [patents.google.com]
Synthesis of ethylene glycol diacetate via esterification in the lab
An In-Depth Technical Guide to the Laboratory Synthesis of Ethylene Glycol Diacetate via Esterification
This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven methodology for the synthesis of this compound (EGDA) through direct esterification. Moving beyond a simple recitation of steps, this document elucidates the fundamental chemical principles, kinetic considerations, and practical nuances that underpin a successful and reproducible synthesis.
Introduction: Understanding this compound
This compound (EGDA), also known as 1,2-diacetoxyethane, is a high-boiling point, slow-evaporating organic solvent with a mild, pleasant odor.[1] Its chemical structure, an acetic acid ester of ethylene glycol, imparts excellent solvency for a wide range of resins, including cellulosics, acrylics, and polyurethanes.[2] This property makes it a valuable component in the formulation of coatings, paints, inks, and adhesives, where it acts as a flow and leveling agent to ensure a smooth finish.[2] Furthermore, its utility extends to foundry applications as a hardener for silicates and as a chemical intermediate in various organic syntheses.
The most common and straightforward method for preparing EGDA is the direct esterification of ethylene glycol with acetic acid, a classic reaction that serves as an excellent model for exploring chemical equilibrium and reaction kinetics.[3][4]
Part 1: The Core Chemistry: Mechanism and Equilibrium
The synthesis of EGDA from ethylene glycol and acetic acid is a reversible, two-step consecutive reaction.[4][5] Ethylene glycol first reacts with one mole of acetic acid to form the intermediate, ethylene glycol monoacetate (EGMA), which then reacts with a second mole of acetic acid to yield the final product, this compound.[5][6]
Overall Reaction Scheme: HOCH₂CH₂OH + 2CH₃COOH ⇌ CH₃COOCH₂CH₂OOCCH₃ + 2H₂O (Ethylene Glycol) + (Acetic Acid) ⇌ (this compound) + (Water)[4]
The Fischer-Speier Esterification Mechanism
This reaction proceeds via the well-established Fischer-Speier esterification mechanism, which requires an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) to achieve a practical reaction rate.[3][7][8] The catalyst's role is to protonate the carbonyl oxygen of the acetic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[7][8][9]
The mechanism unfolds in six distinct, reversible steps:[10][11]
-
Protonation of the Carbonyl: The acid catalyst donates a proton to the carbonyl oxygen of acetic acid.
-
Nucleophilic Attack: The weakly nucleophilic hydroxyl group of ethylene glycol attacks the now highly electrophilic carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion (formed from the alcohol's oxygen) to one of the hydroxyl groups, creating a good leaving group (water).
-
Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.
-
Deprotonation: The protonated carbonyl of the resulting ester is deprotonated, regenerating the acid catalyst and yielding the ester product (EGMA in the first stage, EGDA in the second).
Governing the Equilibrium: Le Châtelier's Principle in Practice
Fischer esterification is a classic equilibrium-limited reaction.[9] To maximize the yield of EGDA, the equilibrium must be shifted to the product side, in accordance with Le Châtelier's principle. This is achieved through two primary strategies in a laboratory setting:
-
Use of Excess Reactant: The reaction is typically conducted with a molar excess of acetic acid.[3][12] This increases the concentration of one of the reactants, driving the equilibrium towards the formation of more products.
-
Removal of Water: As water is a product, its continuous removal from the reaction mixture will pull the equilibrium to the right.[9][12] This can be accomplished using a Dean-Stark apparatus for azeotropic distillation or by adding a dehydrating agent like molecular sieves.[12]
Part 2: A Validated Laboratory Protocol for EGDA Synthesis
This section details a robust, step-by-step procedure for the synthesis, work-up, and purification of this compound. The causality behind each step is explained to provide a deeper understanding of the process.
Mandatory Safety Precautions
-
Chemical Hazards: Glacial acetic acid and the sulfuric acid catalyst are highly corrosive and can cause severe burns.[12] Acetic acid vapors are pungent and hazardous.[12] Ethylene glycol has moderate oral toxicity.[12]
-
Personal Protective Equipment (PPE): All procedures must be conducted inside a certified chemical fume hood.[13] Wear appropriate PPE, including nitrile gloves, chemical splash goggles, and a flame-retardant lab coat.[14]
-
Handling: Handle and open containers with care.[15] Ensure all glassware is properly secured.
Materials & Equipment
| Reagents & Chemicals | Equipment |
| Ethylene Glycol (Reagent Grade) | Round-bottom flask (250 mL) |
| Glacial Acetic Acid | Reflux condenser |
| Concentrated Sulfuric Acid (98%) | Heating mantle with magnetic stirrer |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Separatory funnel (250 mL) |
| Anhydrous Magnesium Sulfate (MgSO₄) | Distillation apparatus (simple or fractional) |
| Deionized Water | Beakers, Erlenmeyer flasks, graduated cylinders |
| Boiling Chips | Magnetic stir bar |
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of EGDA.
Step-by-Step Synthesis Procedure
-
Reactant Charging: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 31.0 g (0.5 mol) of ethylene glycol and 90.1 g (1.5 mol) of glacial acetic acid. This represents a 3:1 molar ratio of acid to glycol, which helps drive the reaction equilibrium forward.[12]
-
Catalyst Addition: While stirring, cautiously add 1 mL of concentrated sulfuric acid to the mixture. The addition is exothermic and should be done slowly. The sulfuric acid acts as the catalyst, protonating the acetic acid.[3]
-
Reflux: Attach a reflux condenser to the flask and add a few boiling chips. Heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2-3 hours.[16] Refluxing ensures the reaction proceeds at a constant, elevated temperature without loss of volatile reactants.[3]
-
Cooling and Transfer: After the reflux period, turn off the heat and allow the mixture to cool to room temperature. Transfer the cooled mixture to a 250 mL separatory funnel.
-
Neutralization Wash: Slowly add 50 mL of a saturated sodium bicarbonate solution to the separatory funnel. Caution: This will generate CO₂ gas; vent the funnel frequently to release pressure. Continue adding the bicarbonate solution in portions until effervescence ceases. This step neutralizes the sulfuric acid catalyst and any unreacted acetic acid, converting them into water-soluble salts.[12]
-
Aqueous Washes: Allow the layers to separate. Drain and discard the lower aqueous layer. Wash the organic layer (the crude EGDA) with 50 mL of deionized water, followed by 50 mL of brine (saturated NaCl solution) to aid in breaking any emulsions and further removing water-soluble impurities.
-
Drying: Transfer the washed organic layer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate and swirl. If the drying agent clumps together, add more until some remains free-flowing. This step removes residual water, which is critical to prevent hydrolysis of the ester product during distillation.[12]
-
Isolation of Crude Product: Filter the mixture through a fluted filter paper into a clean, dry round-bottom flask suitable for distillation.
-
Purification by Distillation: Add fresh boiling chips and set up for simple or fractional distillation.[16] Carefully heat the flask and collect the fraction that distills between 180-190°C.[16] The main portion of pure this compound should distill at approximately 186°C.[16]
Part 3: Process Optimization and Advanced Considerations
While the described protocol is robust, several parameters can be adjusted to optimize yield, purity, and efficiency, particularly when scaling up or seeking greener alternatives.
Catalyst Selection
The choice of catalyst significantly impacts the reaction's efficiency and the complexity of the work-up.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous Acid | H₂SO₄, p-TsOH | Inexpensive, highly effective.[3][17] | Corrosive, requires neutralization, difficult to separate. |
| Heterogeneous Acid | Amberlyst 36, Seralite SRC-120 | Easily removed by filtration, reusable, less corrosive.[6][18] | More expensive, may have lower activity. |
| Supported Ionic Liquids | [Silica-Ps-im]HSO₄ | "Green" alternative, high activity, reusable.[19] | High initial cost, specialized synthesis required. |
Impact of Reaction Parameters
-
Molar Ratio: Increasing the molar ratio of acetic acid to ethylene glycol generally increases the conversion of ethylene glycol and the selectivity towards the diacetate product (EGDA) over the monoacetate (EGMA).[5]
-
Temperature: Higher reaction temperatures increase the reaction rate.[6] However, excessively high temperatures can lead to side reactions or decomposition. The optimal temperature range for common catalysts is typically 333 to 363 K (60 to 90 °C).[6][18]
-
Catalyst Loading: For heterogeneous catalysts, increasing the catalyst loading (e.g., as a weight percentage of the reactants) will increase the reaction rate up to a certain point, beyond which mass transfer limitations may occur.[5]
Advanced Synthesis Techniques
For larger-scale or continuous production, more advanced techniques are employed:
-
Reactive Distillation: This process combines chemical reaction and distillation in a single unit.[20] As the esterification proceeds in the reaction zone, the water by-product is continuously removed by distillation, aggressively shifting the equilibrium towards the products and enabling very high conversion rates.[21][[“]][23]
-
Transesterification: An alternative route involves the reaction of ethylene glycol with another ester, such as sec-butyl acetate, in the presence of a basic or acidic catalyst.[21][24][25] This method can be advantageous under certain conditions, avoiding the direct use of corrosive acetic acid and the production of water.[25]
Conclusion
The synthesis of this compound via Fischer esterification is a foundational laboratory procedure that effectively demonstrates core principles of organic chemistry. A successful synthesis hinges on a thorough understanding of the reaction mechanism and the factors governing its equilibrium. By carefully controlling the molar ratio of reactants, selecting an appropriate catalyst, and ensuring the removal of water, researchers can achieve high yields of pure product. The protocol and insights provided in this guide offer a self-validating system for the reliable and efficient laboratory-scale production of this versatile and industrially significant solvent.
References
- 1. ETHYLENE GLYCOL DI ACETATE (EGDA) Manufacturer, Supplier, Exporter [somu-group.com]
- 2. This compound: Properties, Applications, and Safe Handling in Industrial Use_Chemicalbook [chemicalbook.com]
- 3. This compound (EGDA) - High-Performance Solvent [epchems.com]
- 4. benchchem.com [benchchem.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. byjus.com [byjus.com]
- 12. Sciencemadness Discussion Board - Synthesize this compound? - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. quora.com [quora.com]
- 14. fishersci.ca [fishersci.ca]
- 15. carlroth.com [carlroth.com]
- 16. prepchem.com [prepchem.com]
- 17. CN103724195A - Synthetic method of this compound - Google Patents [patents.google.com]
- 18. Past Issues » Chemical and Biochemical Engineering Quarterly [silverstripe.fkit.hr]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Method for synthesizing this compound by adopting transesterification method - Eureka | Patsnap [eureka.patsnap.com]
- 22. consensus.app [consensus.app]
- 23. daneshyari.com [daneshyari.com]
- 24. CN104355996A - Method for synthesizing this compound by adopting transesterification method - Google Patents [patents.google.com]
- 25. CN103183609B - Preparation method of ethylene glycol monoacetate and this compound - Google Patents [patents.google.com]
Ethylene Glycol Diacetate: A Comprehensive Technical Guide for Scientific Applications
An in-depth exploration of the synthesis, molecular characteristics, and versatile applications of Ethylene Glycol Diacetate (CAS No. 111-55-7) for researchers, scientists, and drug development professionals.
This guide provides a detailed overview of this compound (EGDA), a high-performance, low-odor, and environmentally safer solvent. Moving beyond a simple data sheet, this document delves into the causality behind its chemical properties, synthesis protocols, and its expanding role in scientifically demanding applications, including the pharmaceutical industry.
Core Chemical Identity and Molecular Structure
This compound, systematically named 1,2-diacetoxyethane, is the diester of ethylene glycol and acetic acid.[1][2] Its unique molecular structure is central to its utility as a versatile solvent and chemical intermediate.
Molecular Formula: C₆H₁₀O₄[1][2]
Molecular Weight: 146.14 g/mol [1][2]
The structure features two ester groups attached to an ethylene bridge. This configuration imparts a moderate polarity and the ability to form hydrogen bonds, which are key to its solvency characteristics. The two carbonyl groups can act as hydrogen bond acceptors, while the slight polarity allows it to dissolve a wide range of resins and organic compounds.[4]
Molecular Structure Diagram
Caption: Molecular Structure of this compound (EGDA).
Synonyms: 1,2-Diacetoxyethane, Ethylene diacetate, Glycol diacetate, Ethanediol diacetate.[1][2][5]
Physicochemical Properties: A Data-Driven Overview
The physical and chemical properties of EGDA make it a preferred alternative to more hazardous solvents like ethylene glycol butyl ether acetate (BGA) or cyclohexanone.[6] Its high boiling point and low evaporation rate are particularly advantageous in applications requiring slow, controlled drying times, such as in coatings, to ensure a smooth, level finish.[7]
| Property | Value | Source(s) |
| Appearance | Colorless, transparent liquid | [6][7] |
| Odor | Mild, pleasant | [2][7] |
| Density | 1.104 g/mL at 20 °C | [6] |
| Melting Point | -41 °C | [6] |
| Boiling Point | 186-191 °C | [2][6] |
| Flash Point | 82 °C (191 °F) | [2][6] |
| Water Solubility | 160 g/L at 20 °C | [8] |
| Vapor Density | 5.04 (Air = 1.0) | [5] |
| Refractive Index (n20/D) | 1.415 | [9] |
Synthesis of this compound
The primary industrial method for producing EGDA is through the direct esterification of ethylene glycol with acetic acid.[3][6] This reaction is a classic example of Fischer esterification, where an alcohol and a carboxylic acid react in the presence of an acid catalyst to form an ester and water.
Reaction Mechanism and Rationale
The causality of this synthesis route is straightforward and efficient. Ethylene glycol provides the diol backbone, while acetic acid provides the acetate functional groups.
-
Reactants : Ethylene Glycol (C₂H₆O₂) and Acetic Acid (CH₃COOH).[6]
-
Catalyst : An acid catalyst, such as sulfuric acid or, in more modern applications, solid catalysts like supported ionic liquids or acid-activated resins, is used to protonate the carbonyl oxygen of the acetic acid.[6][10] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol.
-
Reaction Conditions : The reaction is typically conducted under reflux to maintain the necessary temperature and prevent the loss of volatile reactants.[6] To drive the equilibrium towards the product side (Le Châtelier's principle), the water formed as a byproduct is continuously removed, often through azeotropic distillation.[3][11]
-
Purification : After the reaction, the mixture is cooled, and the EGDA is separated and purified, typically through distillation, to remove any remaining reactants, catalyst, and byproducts.[6][12]
Experimental Workflow: Laboratory-Scale Synthesis
This protocol is a generalized representation of the direct esterification process.
Caption: Generalized Workflow for EGDA Synthesis via Esterification.
Step-by-Step Protocol:
-
Charging the Reactor: A round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus (or similar setup for water removal) is charged with ethylene glycol and a molar excess of acetic acid (e.g., a 1:3.8 molar ratio).[11]
-
Catalyst Addition: A catalytic amount of a strong acid (e.g., sulfuric acid) or a solid acid catalyst is carefully added to the mixture.[6]
-
Esterification under Reflux: The mixture is heated to reflux (approx. 150°C).[11] The water produced during the reaction is collected in the Dean-Stark trap, driving the reaction to completion.
-
Monitoring: The reaction is monitored until the theoretical amount of water is collected or analysis (e.g., gas chromatography) shows the consumption of the limiting reactant.
-
Workup: The mixture is cooled to room temperature. If a liquid acid catalyst was used, it is neutralized with a mild base (e.g., sodium bicarbonate solution).
-
Purification: The crude EGDA is separated from the aqueous layer and purified by fractional distillation under atmospheric or reduced pressure to yield the final product.[6][12]
Applications in Research and Development
While EGDA is widely used in industrial settings like coatings, inks, and resins, its properties are also highly valuable in research and pharmaceutical contexts.[6][7]
-
Solvent in Chemical Synthesis: Its high boiling point and stability make it an excellent solvent for reactions requiring elevated temperatures. It is effective at dissolving a wide array of organic compounds and reagents.[4]
-
Pharmaceutical Intermediate: EGDA serves as a crucial intermediate in pharmaceutical synthesis. The ester functionalities can be involved in various chemical transformations, aiding in the development of drug molecules.[13] It can also be used as an acyl donor for the in situ generation of peracetic acid in chemoenzymatic synthesis, such as for caprolactone.[13]
-
Formulation Excipient: Due to its low toxicity and mild odor, EGDA is being explored as a solvent or carrier in some pharmaceutical formulations.[6] Its non-toxic profile is a significant advantage over more traditional, harsher solvents.
-
Analytical Chemistry: As a well-characterized reagent with reproducible properties, it finds use in various analytical chemistry applications.[13]
-
Plasticizer: EGDA can act as a non-discoloring plasticizer for polymers like ethyl and benzyl cellulose, which are often used in controlled-release drug delivery systems and film coatings.
Safety and Handling
EGDA is considered to have low toxicity, particularly when compared to other glycol ethers and their acetates.[7][14] However, standard laboratory safety protocols must be observed.
-
Toxicology: The oral LD50 in rats is 6,860 mg/kg.[5][6] Its toxicity is believed to be related to its metabolic conversion to ethylene glycol.[14] Ingestion may cause stupor or coma, and chronic ingestion could potentially lead to kidney injury.[14][15]
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[15] Ensure adequate ventilation to avoid inhaling vapors, especially when heated.[8]
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents, strong acids, and strong bases.[5][16] Keep containers tightly closed.
-
Combustibility: EGDA is a combustible liquid but requires some effort to ignite.[2] Keep away from open flames, hot surfaces, and sources of ignition.[8]
Conclusion
This compound is a versatile and scientifically significant compound. Its well-defined molecular structure gives rise to a favorable combination of properties: high solvency, low volatility, low odor, and a favorable safety profile. For researchers and drug development professionals, EGDA offers a reliable and safer alternative to many conventional solvents, serving as a valuable medium for chemical synthesis, a functional intermediate for pharmaceutical development, and a component in advanced material formulations. Its straightforward and efficient synthesis further enhances its appeal for both laboratory-scale research and industrial production.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C6H10O4 | CID 8121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 111-55-7 [chemicalbook.com]
- 4. Atom Scientific Ltd | Product | this compound 98% (GW) [atomscientific.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound (EGDA) - High-Performance Solvent [epchems.com]
- 7. This compound: Properties, Applications, and Safe Handling in Industrial Use_Chemicalbook [chemicalbook.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. This compound [stenutz.eu]
- 10. Production method of this compound (EGDA) (2013) | Wu Yibiao | 1 Citations [scispace.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. prepchem.com [prepchem.com]
- 13. This compound – Industrial Solvent & Coatings Grade [chemicalbull.com]
- 14. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 15. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 16. This compound (EGDA) - Knowledge - Henan Haofei Chemical Co.,Ltd [haofeichem.com]
An In-depth Technical Guide to the Solubility of Ethylene Glycol Diacetate in Organic Solvents
Introduction
Ethylene glycol diacetate (EGDA), with the CAS number 111-55-7, is a diester of ethylene glycol and acetic acid.[1] It presents as a colorless liquid with a mild, pleasant odor.[2] Possessing a high boiling point and low volatility, EGDA is a versatile and environmentally friendly solvent utilized across various industries, including coatings, inks, adhesives, and pharmaceuticals.[1][2] For researchers, scientists, and drug development professionals, a comprehensive understanding of EGDA's solubility in a wide array of organic solvents is paramount for formulation development, reaction chemistry, and purification processes. This guide provides a detailed exploration of the solubility characteristics of this compound, the underlying chemical principles, and a practical protocol for its determination.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O₄ | [3] |
| Molecular Weight | 146.14 g/mol | [3] |
| Boiling Point | 186-191 °C | [4] |
| Melting Point | -41 °C | [4] |
| Density | ~1.104 g/mL at 20 °C | [4] |
| Dipole Moment | 2.34 D | [5] |
| Water Solubility | 160 g/L at 20 °C | [4][6] |
Theoretical Framework for Solubility: Intermolecular Forces and Hansen Solubility Parameters
The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of this compound in various organic solvents is governed by the interplay of intermolecular forces: London dispersion forces, dipole-dipole interactions, and hydrogen bonding.
This compound is a polar molecule, as indicated by its dipole moment of 2.34 D.[5] The presence of two ester groups introduces polar C=O and C-O bonds, leading to significant dipole-dipole interactions. Furthermore, the oxygen atoms in the ester functionalities can act as hydrogen bond acceptors.[3] While EGDA itself does not have hydrogen bond donors, it can engage in hydrogen bonding with protic solvents. The molecule's carbon backbone contributes to van der Waals forces (London dispersion forces).
Hansen Solubility Parameters (HSPs) offer a more quantitative approach to predicting solubility.[7][8] HSPs deconstruct the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from dispersion forces.
-
δP (Polar): Energy from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The principle behind HSPs is that substances with similar δD, δP, and δH values are more likely to be miscible.[7] The Hansen Solubility Parameters for this compound are presented below.
| Hansen Solubility Parameter | Value (MPa½) |
| δD (Dispersion) | 16.2 |
| δP (Polar) | 4.7 |
| δH (Hydrogen Bonding) | 9.8 |
Solubility of this compound in Common Organic Solvents
Based on extensive review of chemical literature and supplier documentation, this compound exhibits broad miscibility with a wide range of common organic solvents. Where explicit quantitative data is not available, the principle of "like dissolves like" and the comparison of Hansen Solubility Parameters provide a strong basis for predicting miscibility. Miscibility, in this context, refers to the ability of two liquids to mix in all proportions, forming a single homogeneous phase.[9]
The following table summarizes the solubility of this compound in various classes of organic solvents. The "HSP Distance (Ra)" is a calculated value that quantifies the difference in solubility parameters between EGDA and the solvent; a smaller Ra value suggests a higher likelihood of miscibility.[7][10]
| Solvent | Solvent Class | Qualitative Solubility | HSP Distance (Ra) |
| Methanol | Alcohol (Polar, Protic) | Miscible | 10.1 |
| Ethanol | Alcohol (Polar, Protic) | Miscible[3] | 8.8 |
| Isopropanol | Alcohol (Polar, Protic) | Miscible | 8.6 |
| Acetone | Ketone (Polar, Aprotic) | Miscible[1][3] | 5.8 |
| Ethyl Acetate | Ester (Polar, Aprotic) | Miscible | 4.6 |
| Toluene | Aromatic Hydrocarbon (Nonpolar) | Miscible | 6.8 |
| Hexane | Aliphatic Hydrocarbon (Nonpolar) | Immiscible/Poorly Soluble | 10.3 |
| Chloroform | Halogenated Hydrocarbon (Polar, Aprotic) | Miscible | 6.7 |
| Diethyl Ether | Ether (Slightly Polar, Aprotic) | Miscible[3] | 8.0 |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide (Polar, Aprotic) | Miscible | 9.7 |
Analysis of Solubility Based on Solvent Class:
-
Alcohols (Methanol, Ethanol, Isopropanol): this compound is miscible with short-chain alcohols. This is attributed to the favorable dipole-dipole interactions and the ability of the alcohol's hydroxyl group to act as a hydrogen bond donor to the ester's carbonyl oxygen.
-
Ketones (Acetone): The miscibility with acetone is driven by strong dipole-dipole interactions between the polar carbonyl groups of both molecules.[1][3]
-
Esters (Ethyl Acetate): As expected from the "like dissolves like" principle, EGDA is miscible with other esters like ethyl acetate due to their similar polarities and intermolecular forces.
-
Aromatic Hydrocarbons (Toluene): The miscibility with toluene can be explained by the significant contribution of dispersion forces in both molecules.
-
Aliphatic Hydrocarbons (Hexane): EGDA is expected to have low solubility or be immiscible with nonpolar aliphatic hydrocarbons like hexane. The significant difference in polarity and the inability of hexane to participate in dipole-dipole or hydrogen bonding interactions with EGDA lead to a large Hansen Solubility Parameter distance.
-
Halogenated Hydrocarbons (Chloroform): The polarity of the C-Cl bonds in chloroform allows for favorable dipole-dipole interactions with EGDA.
-
Ethers (Diethyl Ether): Diethyl ether's ability to act as a hydrogen bond acceptor and its moderate polarity contribute to its miscibility with EGDA.[3]
-
Polar Aprotic Solvents (DMSO): The highly polar nature of DMSO and its ability to act as a hydrogen bond acceptor result in miscibility with EGDA.
Experimental Protocol for Determining Miscibility
For instances where solubility data is unavailable or requires verification, a straightforward visual miscibility test can be performed.[11]
Objective: To qualitatively determine the miscibility of this compound with a test solvent at various proportions at ambient temperature.
Materials:
-
This compound (reagent grade or higher)
-
Test solvent (reagent grade or higher)
-
Graduated cylinders or pipettes (for accurate volume measurement)
-
Clear glass vials or test tubes with caps (e.g., 10 mL capacity)
-
Vortex mixer or shaker
-
Lab coat, safety glasses, and appropriate gloves
Step-by-Step Methodology:
-
Preparation of Mixtures:
-
Label a series of clean, dry vials for each solvent to be tested.
-
Prepare mixtures of this compound and the test solvent in varying volume/volume ratios (e.g., 10:90, 25:75, 50:50, 75:25, 90:10). The total volume in each vial can be, for example, 5 mL.
-
Use calibrated pipettes or graduated cylinders to accurately dispense the required volumes of each liquid into the corresponding vial.
-
-
Mixing:
-
Securely cap each vial.
-
Vigorously mix the contents of each vial for 30-60 seconds using a vortex mixer or by thorough manual shaking. This ensures intimate contact between the two liquids.
-
-
Observation and Interpretation:
-
Allow the vials to stand undisturbed for at least 5 minutes.
-
Visually inspect each vial against a well-lit background.
-
Miscible: The mixture will appear as a single, clear, homogeneous liquid phase. There will be no visible interface or cloudiness.[9]
-
Immiscible: The mixture will separate into two distinct liquid layers. An interface between the two layers will be clearly visible. The mixture may appear cloudy or form an emulsion immediately after shaking, which will then separate upon standing.[9]
-
Partially Miscible: At certain compositions, a single phase may be observed, while at others, two phases will be present. Observe if a single phase is formed at the extreme concentrations but not at intermediate ones.
-
-
-
Self-Validation and Trustworthiness:
-
To ensure the reliability of the observations, repeat the mixing and observation steps after a longer period (e.g., 1 hour and 24 hours) to check for any delayed phase separation.
-
Run a positive control (e.g., EGDA and a known miscible solvent like ethanol) and a negative control (e.g., EGDA and a known immiscible liquid like a nonpolar oil) to validate the observation method.
-
Caption: Experimental workflow for determining the miscibility of this compound with organic solvents.
Visualizing Solubility Relationships
The following diagram illustrates the key factors influencing the solubility of this compound in organic solvents.
Caption: Relationship between solvent class and the miscibility of this compound.
Conclusion
This compound is a highly versatile solvent that demonstrates complete miscibility with a broad spectrum of polar and moderately nonpolar organic solvents, including alcohols, ketones, esters, and aromatic hydrocarbons. Its solubility is primarily dictated by its capacity for dipole-dipole interactions and its ability to accept hydrogen bonds. Conversely, it exhibits poor solubility in nonpolar aliphatic hydrocarbons due to a significant mismatch in intermolecular forces. The provided experimental protocol offers a reliable method for qualitatively assessing its miscibility in novel solvent systems. This comprehensive guide serves as a valuable resource for scientists and researchers in leveraging the unique solvent properties of this compound for a multitude of applications.
References
- 1. parchem.com [parchem.com]
- 2. This compound: Properties, Applications, and Safe Handling in Industrial Use_Chemicalbook [chemicalbook.com]
- 3. This compound | C6H10O4 | CID 8121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 111-55-7 [m.chemicalbook.com]
- 5. This compound [stenutz.eu]
- 6. Dithis compound | 628-68-2 | Benchchem [benchchem.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 9. Miscibility - Wikipedia [en.wikipedia.org]
- 10. scispace.com [scispace.com]
- 11. Miscibility and dispersability test ⋅ Gattefossé [gattefosse.com]
Safety data sheet and handling precautions for ethylene glycol diacetate.
An In-depth Technical Guide to the Safe Handling of Ethylene Glycol Diacetate
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the safety data and handling precautions for this compound (EGDA). It is intended for researchers, scientists, and professionals in drug development and other technical fields who may work with this chemical. The information herein is synthesized from established safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety in the laboratory.
Chemical Identification and Overview
This compound, also known as 1,2-diacetoxyethane or glycol diacetate, is a diester derived from ethylene glycol and acetic acid.[1] It is a colorless, transparent liquid with a mild, pleasant odor.[1][2] Due to its excellent solvency power, low odor, low toxicity, and slow evaporation rate, it is widely utilized in various industries, including coatings, inks, resins, and as a perfume fixative.[1] In a research context, it may be used as a solvent or a chemical intermediate.[3][]
| Identifier | Value |
| CAS Number | 111-55-7[2][3][5][6][7][8] |
| Molecular Formula | C6H10O4[1][2][3] |
| Molecular Weight | 146.14 g/mol [1][2] |
| Synonyms | Glycol diacetate, 1,2-Diacetoxyethane, Ethylene diacetate, Ethanediol diacetate[2][3][5][6][8][9] |
Hazard Identification and Toxicological Profile
While not classified as acutely hazardous, this compound is a combustible liquid and can cause irritation upon contact.[5][7][10] Understanding its toxicological profile is crucial for risk assessment and the implementation of appropriate safety measures.
Primary Hazards:
-
Combustibility: It is a combustible liquid that requires moderate heating or exposure to relatively high ambient temperatures before ignition can occur.[2][5][11] Vapors are heavier than air and may spread along floors, and can form explosive mixtures with air upon intense heating.[7]
-
Irritation: May cause mild to serious irritation to the eyes, skin, and respiratory tract.[5][6][7][10][12]
Routes of Exposure and Health Effects:
-
Inhalation: May cause irritation of the respiratory tract.[5][6] Symptoms of overexposure can include headache, dizziness, tiredness, nausea, and vomiting.[6][10]
-
Skin Contact: May cause skin irritation, which can be characterized by itching, scaling, reddening, or blistering.[5]
-
Eye Contact: Can cause mild to serious eye irritation, resulting in redness or pain.[5][7][13]
-
Ingestion: May cause irritation of the digestive tract.[5] Ingestion of large amounts can lead to stupor or coma.[11][13][14] Animal studies suggest that its toxicity upon ingestion is linked to its metabolic conversion to ethylene glycol, which can cause kidney damage.[9]
Toxicological Data Summary
| Metric | Value | Species | Source |
| LD50 Oral | 6,850 mg/kg | Rat | [5][7] |
| LD50 Dermal | 8,480 uL/kg | Rabbit | [5] |
| Draize Test, Eye | 500 mg (Mild) | Rabbit | [5] |
This substance is not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[5][7]
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of a substance is fundamental to its safe handling.
| Property | Value |
| Appearance | Clear, colorless liquid[5] |
| Odor | Mild, pleasant[1][2] |
| Boiling Point | 186 - 190 °C (367 - 374 °F)[1][2] |
| Melting Point | -41 °C (-41.8 °F) |
| Flash Point | 82 - 88 °C (179.6 - 191 °F)[5][6] |
| Autoignition Temperature | 481 - 482 °C (897.8 - 899.6 °F)[5][6] |
| Explosive Limits | LEL: 1.6% (V) / UEL: 8.4% (V)[5] |
| Vapor Pressure | 0.3 hPa at 20 °C |
| Vapor Density | ~5.0 (Air = 1.0)[6] |
| Relative Density | 1.104 g/cm³ at 20 °C |
| Water Solubility | 171.1 g/L at 20 °C (Completely soluble) |
Exposure Controls and Personal Protective Equipment (PPE)
Minimizing exposure is the cornerstone of laboratory safety. This is achieved through a combination of engineering controls and appropriate PPE.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[5][13] Use of a local exhaust ventilation system (e.g., a chemical fume hood) is recommended to keep airborne concentrations low, especially when heating the substance or creating aerosols.[5][15]
-
Safety Stations: Ensure that safety showers and eyewash stations are readily accessible in the work area.[15]
Personal Protective Equipment (PPE): The selection of PPE is critical for preventing direct contact with the chemical.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[5][13] | Prevents eye irritation from splashes or vapors. |
| Skin Protection | Wear appropriate protective gloves (e.g., Nitrile rubber, Neoprene) and a lab coat or chemical-resistant apron.[5][13][16] | Prevents skin irritation and absorption. Gloves must be inspected prior to use.[13][16] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation.[6] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA-approved respirator should be used.[5][13] | Protects against respiratory tract irritation from vapors or mists. |
Comprehensive Handling and Storage Protocols
Adherence to strict protocols for handling and storage is essential for maintaining a safe laboratory environment.
Experimental Protocol: Safe Handling Workflow
-
Preparation: Before handling, ensure all necessary engineering controls are operational and the correct PPE is donned.[13] Review the Safety Data Sheet (SDS).
-
Dispensing: Open and handle containers with care in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing fumes.
-
Manipulation: Use non-sparking tools and take precautionary measures against static discharge.[13] Avoid contact with skin and eyes.[5][13]
-
Heating: If heating is required, be aware that it is a combustible liquid. Keep it away from open flames, hot surfaces, and other sources of ignition.[5][10]
-
Post-Handling: Wash hands thoroughly after handling.[5] Change any contaminated clothing.[7]
-
Container Management: Keep the container tightly closed when not in use.[5] Do not pressurize, cut, weld, or grind empty containers as they may retain product residue and can be dangerous.[5]
Storage Conditions:
-
Store in a cool, dry, well-ventilated area away from incompatible substances.[1][5][17]
-
Keep containers tightly closed in their original containers.[5]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[5][10] Long-term storage at 2-8°C is recommended.
Emergency Procedures: A Self-Validating System
Preparedness is key to mitigating the impact of any laboratory incident.
First-Aid Measures:
-
Inhalation: Immediately move the victim to fresh air.[5] If symptoms like coughing or shortness of breath develop, seek medical aid.[5]
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5] If irritation develops or persists, seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[2] Get medical aid.[5]
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[5] Do not induce vomiting. Never give anything by mouth to an unconscious person.[5][13] Seek immediate medical attention.[5]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5][6][15] Water mist can be used to cool fire-exposed containers.[6]
-
Specific Hazards: The substance is combustible.[13] Vapors can form explosive mixtures with air when heated.[7] Hazardous decomposition products include carbon monoxide and carbon dioxide.[5][6]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) in pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[5][6]
Accidental Release Measures (Spills):
-
Personal Precautions: Remove all sources of ignition.[5][6] Ensure adequate ventilation.[6] Wear the appropriate personal protective equipment as detailed in Section 4.[5]
-
Environmental Precautions: Prevent the spill from entering drains or surface water.[7]
-
Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.[5]
Stability and Reactivity
-
Chemical Stability: The product is chemically stable under standard ambient conditions.
-
Conditions to Avoid: Avoid strong heating, sparks, and open flames.[6][8]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5][8] It can react with aqueous acids to liberate heat and with strong oxidizing acids to cause a vigorous, potentially igniting reaction.[13]
-
Hazardous Decomposition Products: When heated to decomposition, it emits carbon monoxide and carbon dioxide.[5][6]
Waste Disposal Considerations
Chemical waste generators must determine if a discarded chemical is classified as hazardous. All disposal practices must be in compliance with federal, state, and local regulations. Dispose of contents and containers at an approved waste disposal plant.[10]
Visualized Workflow: Safe Handling of this compound
The following diagram illustrates the critical steps for safely handling this compound in a laboratory setting.
Caption: A flowchart outlining the key stages of safely managing this compound.
Conclusion
This compound is a versatile solvent with a manageable hazard profile when handled with the appropriate precautions. The causality behind these precautions is rooted in its properties as a combustible liquid and a mild irritant. By adhering to the protocols outlined in this guide—utilizing proper engineering controls, wearing the correct PPE, and being prepared for emergencies—researchers and scientists can work with this chemical safely and effectively. This self-validating system of protocols, when consistently applied, ensures the integrity of the research and the well-being of laboratory personnel.
References
- 1. This compound: Properties, Applications, and Safe Handling in Industrial Use_Chemicalbook [chemicalbook.com]
- 2. This compound | C6H10O4 | CID 8121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound(EGDA)--Smart Chemicals Group Co., Ltd. [hebeismart.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. Gas detectors and respiratory protection equipments C6H10O4 (this compound), CAS number 111-55-7 [en.gazfinder.com]
- 13. echemi.com [echemi.com]
- 14. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 15. tcichemicals.com [tcichemicals.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. ETHYLENE GLYCOL DI ACETATE (EGDA) - High Quality Industrial Solvent at Best Price [somu-group.com]
A Technical Guide to the Environmental Profile of Ethylene Glycol Diacetate (EGDA)
Executive Summary
Ethylene Glycol Diacetate (EGDA), a diester of ethylene glycol and acetic acid, is a versatile solvent utilized across various industries, including coatings, inks, and cleaning formulations, prized for its high boiling point, low odor, and effective solvency.[1] This guide provides a comprehensive technical overview of EGDA's environmental impact, focusing on its biodegradability, environmental fate, and ecotoxicological profile. Central to its environmental profile is its susceptibility to hydrolysis and its classification as readily biodegradable. Abiotic hydrolysis breaks EGDA down into ethylene glycol and acetic acid, both of which are substances with well-characterized, rapid biodegradation pathways.[1][2] Standardized testing confirms that EGDA meets the criteria for ready biodegradability, indicating a low potential for persistence in the environment.[3] Furthermore, its low octanol-water partition coefficient and measured toxicity values suggest a minimal risk of bioaccumulation and a classification of slightly toxic to aquatic organisms.[2][4] This document synthesizes data from authoritative sources to provide researchers, scientists, and drug development professionals with a robust understanding of EGDA's environmental characteristics, supported by detailed experimental protocols for key assessment methods.
Introduction to this compound (EGDA)
This compound (CAS No. 111-55-7) is a colorless, transparent liquid with the chemical formula C6H10O4.[1] It is synthesized via the esterification of ethylene glycol with acetic acid.[1][5] Its utility as a slow-evaporating, low-odor solvent makes it a preferred choice in formulations where controlled drying times and worker safety are paramount, such as in high-performance coatings and printing inks.[1][6] As industries increasingly focus on sustainable chemistry, a thorough understanding of the environmental profile of solvents like EGDA is critical for responsible formulation and risk assessment.[7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C6H10O4 | [1][8] |
| Molecular Weight | 146.14 g/mol | [1][2] |
| Boiling Point | 190-191 °C | [1][8] |
| Melting Point | -41 °C | [8] |
| Density | 1.104 g/cm³ at 20°C | [8] |
| Vapor Pressure | 0.2 mmHg at 20°C | [8] |
| Water Solubility | 160 g/L at 20°C | [8] |
| Log Kow (Octanol-Water Partition Coefficient) | 0.10 - 0.38 (calculated) | [2] |
| Flash Point | 191 °F (88.3 °C) C.C. | [9] |
Environmental Fate and Transport
The environmental fate of a chemical is governed by its susceptibility to various degradation processes and its partitioning behavior in different environmental compartments (air, water, soil). For EGDA, the primary degradation pathways are abiotic hydrolysis and subsequent aerobic biodegradation.
Abiotic Degradation: Hydrolysis
The core of EGDA's environmental degradation is its hydrolysis. The two ester linkages in the molecule are susceptible to cleavage in the presence of water, breaking the molecule down into its constituent parts: ethylene glycol and acetic acid.[1]
EGDA + 2 H₂O → Ethylene Glycol + 2 Acetic Acid
This reaction is a critical first step in its complete mineralization. The rate of hydrolysis is pH-dependent, with estimated half-lives of 152 days at a neutral pH of 7 and a significantly faster 15 days at a slightly alkaline pH of 8.[2] This indicates that in typical surface water environments, hydrolysis is a relevant degradation pathway.
Diagram 1: Hydrolysis of this compound
Caption: Abiotic hydrolysis of EGDA yields ethylene glycol and acetic acid.
Biotic Degradation (Biodegradability)
EGDA is classified as "readily biodegradable." This classification is based on results from standardized tests, such as the OECD 301 series, which are designed to screen for chemicals that are expected to rapidly and completely biodegrade in a variety of aerobic environments. A Safety Data Sheet for EGDA reports 72% biodegradation in 28 days according to the OECD Test Guideline 301C.[3]
The rationale behind this rapid biodegradation is twofold:
-
Direct Microbial Action: Microorganisms can directly metabolize the parent EGDA molecule.
-
Rapid Degradation of Hydrolysis Products: The hydrolysis products, ethylene glycol and acetic acid, are themselves readily biodegradable.[10][11] Ethylene glycol is known to be rapidly degraded in both aerobic and anaerobic conditions, typically within days to a few weeks.[11][12] Acetic acid is a simple organic acid that is a central metabolite in many biological pathways and is quickly consumed by microorganisms.
This two-stage process—hydrolysis followed by the rapid biodegradation of the resulting alcohol and acid—ensures that EGDA does not persist in the environment.[13]
Environmental Distribution
A substance's potential to move between air, water, and soil is predicted by its physicochemical properties.
-
Soil Mobility: With a low calculated octanol-water partition coefficient (Log Kow = 0.10), EGDA is not expected to adsorb significantly to soil or sediment.[2] This suggests it will have high mobility in soil and may have the potential to leach into groundwater.[2]
-
Volatilization: The Henry's Law constant for EGDA is estimated to be very low (8.4 x 10⁻⁸ atm-cu m/mol), indicating that the compound is essentially non-volatile from water surfaces.[2]
-
Bioaccumulation: The potential for a chemical to accumulate in aquatic organisms is also related to its Log Kow. The low value for EGDA, along with an estimated Bioconcentration Factor (BCF) of 1.2, suggests that it will not bioconcentrate in aquatic organisms.[2][4]
Ecotoxicological Profile
Ecotoxicology evaluates the harmful effects of chemical substances on ecosystems. For EGDA, the data indicates a low level of concern for aquatic organisms.
Aquatic Toxicity
Acute toxicity is typically measured by determining the concentration that is lethal to 50% of a test population (LC50) for fish, or the concentration that causes an effect (e.g., immobilization) in 50% of the population (EC50) for invertebrates, over a short period (e.g., 48 or 96 hours).
Table 2: Acute Aquatic Toxicity Data for this compound
| Trophic Level | Species | Endpoint | Value (mg/L) | Exposure Time | Test Guideline | Source |
| Fish | Pimephales promelas (Fathead Minnow) | LC50 | 40.45 | 96 h | OECD 203 | [3] |
| Fish | Lepomis macrochirus (Bluegill Sunfish) | LC50 | 90 | 96 h | - | [2][14] |
| Invertebrates | Daphnia magna (Water Flea) | EC50 | > 116.3 | 48 h | OECD 202 | [3] |
| Algae | Pseudokirchneriella subcapitata | ErC50 | > 119.86 | 72 h | OECD 201 | [3] |
Based on these values, EGDA is generally considered to be slightly toxic to aquatic organisms.[4] It is important to note that the degradation products also have a low toxicity profile. The aquatic toxicity of ethylene glycol is very low, with LC50 values for fish typically in the g/L range (>10,000 mg/L).[11]
Experimental Assessment Protocols
To ensure data is reliable and comparable, standardized testing guidelines, such as those published by the Organisation for Economic Co-operation and Development (OECD), are used. Below are methodologies for two key tests relevant to EGDA's environmental profile.
Protocol: Ready Biodegradability - OECD 301F (Manometric Respirometry)
This test evaluates the biodegradability of a chemical by measuring the oxygen consumed by microorganisms over a 28-day period.[15] A substance is considered readily biodegradable if it reaches >60% of its theoretical oxygen demand (ThOD) within this period, often within a "10-day window."[16]
Methodology:
-
Preparation of Inoculum: Activated sludge from a domestic wastewater treatment plant is collected and pre-conditioned to reduce endogenous respiration.
-
Test Setup: A known concentration of the test substance (EGDA, typically providing 50-100 mg ThOD/L) is added to a mineral medium inoculated with the prepared activated sludge.[15] This is placed in a sealed respirometer flask.
-
Control Flasks:
-
Blank Control: Contains only inoculum and mineral medium to measure the background respiration of the microorganisms.
-
Reference Control: Contains a readily biodegradable substance (e.g., sodium benzoate) to verify the viability of the inoculum.[17]
-
Toxicity Control: Contains both the test substance and the reference substance to check for inhibitory effects of the test substance on the microorganisms.[17]
-
-
Incubation: The flasks are incubated at a constant temperature (e.g., 22 ± 2°C) in the dark for 28 days.[18]
-
Measurement: Oxygen consumption is measured continuously by a manometric device (pressure sensor). As microorganisms consume oxygen, the pressure in the sealed headspace drops. Evolved carbon dioxide is trapped by a potassium hydroxide (KOH) solution within the vessel.[18]
-
Calculation: The amount of oxygen consumed is calculated and expressed as a percentage of the ThOD. The value from the blank control is subtracted to determine the net oxygen consumption due to the degradation of the test substance.
Diagram 2: Workflow for OECD 301F Manometric Respirometry Test
Caption: Key stages of the OECD 301F ready biodegradability test.
Protocol: Aquatic Toxicity - OECD 202 (Daphnia sp. Acute Immobilisation)
This test assesses the acute toxicity of a substance to the freshwater invertebrate Daphnia magna. The endpoint is the EC50, the concentration at which 50% of the daphnids are immobilized after 48 hours.[19][20]
Methodology:
-
Test Organisms: Healthy juvenile Daphnia magna, less than 24 hours old, are used for the test.[21]
-
Test Solutions: A series of at least five concentrations of the test substance (EGDA) are prepared in a suitable dilution water, typically in a geometric series. A control group with only dilution water is also prepared.[20]
-
Exposure: A minimum of 20 daphnids, divided into at least four replicate groups (e.g., 4 vessels of 5 daphnids each), are exposed to each test concentration and the control.[20][22]
-
Incubation: The test vessels are maintained at a constant temperature (20 ± 2°C) with a defined light-dark cycle (e.g., 16h light / 8h dark) for 48 hours.[23] The daphnids are not fed during the test.[23]
-
Observation: The number of immobilized daphnids in each vessel is recorded at 24 hours and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[21][23]
-
Data Analysis: The percentage of immobilized daphnids at each concentration is calculated. Statistical methods (e.g., probit analysis) are used to determine the 48-hour EC50 value and its confidence limits.
-
Validity Criteria: For the test to be valid, immobilization in the control group must not exceed 10%, and the dissolved oxygen concentration must remain above a specified level.[23]
Regulatory Context and Risk Assessment
The data generated from the studies described above are fundamental for regulatory frameworks like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in Europe.[2] The classification of EGDA as readily biodegradable and of low aquatic toxicity means it is not considered persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB).[3] This favorable environmental profile supports its use as a sustainable solvent alternative to more hazardous substances.[7][13]
Conclusion
The comprehensive body of evidence indicates that this compound possesses a favorable environmental profile. Its primary degradation mechanism is initiated by abiotic hydrolysis into ethylene glycol and acetic acid, two substances that are themselves readily biodegradable. Standardized testing confirms that EGDA is readily biodegradable, suggesting it will not persist in aquatic or terrestrial environments. Furthermore, its low potential for bioaccumulation and classification as only slightly toxic to aquatic organisms minimize its ecotoxicological risk. For researchers and developers, this profile positions EGDA as a scientifically sound and environmentally responsible solvent choice for a wide range of applications.
References
- 1. This compound: Properties, Applications, and Safe Handling in Industrial Use_Chemicalbook [chemicalbook.com]
- 2. This compound | C6H10O4 | CID 8121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound — Maritime Integrated Decision Support Information System on Transport of Chemical Substances [midsis.rempec.org]
- 5. CN103724195A - Synthetic method of this compound - Google Patents [patents.google.com]
- 6. This compound (EGDA) - Knowledge - Henan Haofei Chemical Co.,Ltd [haofeichem.com]
- 7. nbinno.com [nbinno.com]
- 8. chembk.com [chembk.com]
- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 10. Ethylene glycol: environmental aspects (CICADS) [inchem.org]
- 11. researchgate.net [researchgate.net]
- 12. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Ethylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Ethylene glycol ethers: an environmental risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]
- 16. Toward the future of OECD/ISO biodegradability testing-new approaches and developments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. petroleumhpv.org [petroleumhpv.org]
- 18. xylemanalytics.com [xylemanalytics.com]
- 19. catalog.labcorp.com [catalog.labcorp.com]
- 20. oecd.org [oecd.org]
- 21. shop.fera.co.uk [shop.fera.co.uk]
- 22. biotecnologiebt.it [biotecnologiebt.it]
- 23. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
Discovery and history of ethylene glycol diacetate synthesis
An In-depth Technical Guide to the Discovery and Synthesis of Ethylene Glycol Diacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, historical development, and synthesis of this compound (EGDA). It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development and other relevant fields. The guide delves into the foundational principles of EGDA synthesis, from the pioneering work of 19th-century chemists to modern industrial processes. It offers detailed explanations of reaction mechanisms, the evolution of catalytic systems, and the rationale behind various experimental choices. Furthermore, this guide presents detailed experimental protocols, comparative data, and visualizations of key chemical pathways to facilitate a deeper understanding of this important industrial solvent and reagent.
PART 1: A Journey Through Time: The Historical Context and Discovery
The Genesis of Glycols: Wurtz's Breakthrough
The story of this compound is intrinsically linked to the discovery of its parent compound, ethylene glycol. In the mid-19th century, the field of organic chemistry was burgeoning, with chemists striving to understand the structure and reactivity of carbon-based compounds. It was during this era of foundational discovery that the French chemist Charles-Adolphe Wurtz made a pivotal contribution. In 1856, Wurtz first synthesized ethylene glycol, which he named "glycol" to denote its properties intermediate between ethyl alcohol and glycerin.[1][2] His initial synthesis involved the saponification of ethylene diacetate with potassium hydroxide, a reaction that hinted at the ester's existence even before it was a primary target.[3] Wurtz's work laid the groundwork for a new class of organic compounds – the diols or glycols – and opened the door to the synthesis of their various derivatives, including this compound.[4]
Early Forays into Esterification
Following the discovery of ethylene glycol, early explorations into its esterification commenced. These initial methods were often characterized by harsh reaction conditions and modest yields. A classical, albeit now largely historical, method involved the reaction of 1,2-dibromoethane with potassium acetate in the presence of pyridine and acetic acid as catalysts.[5][6] This approach, while successful in producing this compound, suffered from several drawbacks, including long reaction times, high raw material costs, and the use of toxic reagents, making it unsuitable for large-scale industrial production.[6][7] Another early method involved the reaction of ethylene dibromide with glacial acetic acid and finely pulverized, freshly fused potassium acetate, followed by heating under reflux.[8]
PART 2: Foundational Synthesis Methodologies
The Workhorse Reaction: Direct Esterification of Ethylene Glycol and Acetic Acid
The most common and industrially significant route to this compound is the direct esterification of ethylene glycol with acetic acid.[9][10][11] This method, an example of Fischer-Speier esterification, involves the reaction of an alcohol (ethylene glycol) with a carboxylic acid (acetic acid) in the presence of an acid catalyst to form an ester (this compound) and water.[10][11]
2.1.1 Unraveling the Reaction: Mechanism and Thermodynamics
The reaction proceeds in two consecutive, reversible steps: the formation of ethylene glycol monoacetate (EGMA) followed by its esterification to this compound (EGDA).
Step 1: Formation of Ethylene Glycol Monoacetate HOCH₂CH₂OH + CH₃COOH ⇌ HOCH₂CH₂OOCCH₃ + H₂O
Step 2: Formation of this compound HOCH₂CH₂OOCCH₃ + CH₃COOH ⇌ CH₃COOCH₂CH₂OOCCH₃ + H₂O
The overall reaction is an equilibrium process. To drive the reaction towards the formation of the diacetate, it is essential to remove the water produced, typically through azeotropic distillation.[5][9]
2.1.2 The Catalyst's Role: A Historical Perspective
The choice of catalyst is crucial for achieving high reaction rates and yields.
-
Mineral Acids: Historically, strong mineral acids like sulfuric acid were commonly used.[12] While effective, they suffer from issues of corrosivity, difficulty in separation from the product, and generation of acidic wastewater.[6]
-
p-Toluenesulfonic Acid (p-TsOH): This organic acid became a popular alternative due to its high catalytic activity and lower corrosivity compared to sulfuric acid.[5]
-
Solid Acid Catalysts: The drive for more sustainable and efficient processes has led to the development of solid acid catalysts. These include:
-
Ion Exchange Resins: Styrene-divinylbenzene sulfonic acid type cation exchange resins, sometimes modified with metal ions, offer advantages such as ease of separation, reusability, and reduced environmental impact.[13][14][15]
-
Supported Ionic Liquids: Ionic liquids immobilized on a solid support like silica gel have shown high catalytic activity and stability.[9]
-
Heterogeneous Catalysts: Other solid catalysts like titanium (IV) isopropoxide have also been investigated.[16]
-
2.1.3 Optimizing the Process: Key Parameters
Several factors influence the outcome of the direct esterification reaction:
| Parameter | Typical Range | Rationale and Impact |
| Molar Ratio (Acetic Acid:Ethylene Glycol) | 2.2:1 to 3:1 | An excess of acetic acid is used to shift the equilibrium towards the formation of the diacetate.[5] |
| Reaction Temperature | 100-160 °C | Higher temperatures increase the reaction rate but must be controlled to prevent side reactions and decomposition.[5] |
| Catalyst Loading | 0.1-1% of total reactant mass (for p-TsOH) | The amount of catalyst affects the reaction rate; an optimal concentration exists to balance activity and cost.[5] |
| Azeotropic Dehydrating Agent | n-Butyl acetate, cyclohexane | Used to continuously remove water from the reaction mixture, driving the equilibrium towards product formation.[5][9] |
2.1.4 A Classic Laboratory Protocol: Step-by-Step
The following is a representative protocol for the laboratory synthesis of this compound via direct esterification:
-
Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer, a heating mantle, a thermometer, and a Dean-Stark apparatus fitted with a reflux condenser.
-
Charging Reactants: The flask is charged with ethylene glycol, an excess of glacial acetic acid (e.g., a 3:1 molar ratio), a catalytic amount of p-toluenesulfonic acid (e.g., 0.5% by weight of the total reactants), and an azeotropic agent like n-butyl acetate.[5]
-
Reaction: The mixture is heated to reflux (typically 110-150 °C).[5] The water produced during the reaction is collected in the Dean-Stark trap as an azeotrope with the dehydrating agent.
-
Monitoring: The reaction is monitored by observing the amount of water collected in the trap. The reaction is considered complete when water is no longer being formed.
-
Work-up and Purification:
-
The reaction mixture is cooled to room temperature.
-
The catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution).
-
The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).
-
The crude product is purified by fractional distillation under reduced pressure to obtain pure this compound.
-
An Alternative Route: Synthesis from Ethylene Oxide
This compound can also be synthesized from ethylene oxide. This method involves the ring-opening of the epoxide by acetic acid.
2.2.1 The Ring-Opening Mechanism
This reaction can be catalyzed by either acids or bases. The acid-catalyzed mechanism involves the protonation of the epoxide oxygen, making the ring more susceptible to nucleophilic attack by the acetate ion.
2.2.2 A Comparative Look: Advantages and Disadvantages
| Feature | Direct Esterification | Synthesis from Ethylene Oxide |
| Starting Materials | Ethylene glycol, acetic acid | Ethylene oxide, acetic acid |
| Byproducts | Water | Minimal byproducts if stoichiometry is controlled |
| Safety Concerns | Handling of corrosive acids | Ethylene oxide is a highly flammable and toxic gas[17] |
| Industrial Preference | Generally preferred for its simplicity and the lower hazard of starting materials.[6][10] | Used in specific integrated chemical processes where ethylene oxide is readily available. |
PART 3: Modern and Industrial Synthesis Strategies
Transesterification: A Different Exchange
Transesterification offers an alternative route to this compound, avoiding the production of water.[6] This method involves the reaction of ethylene glycol with an acetate ester, such as sec-butyl acetate, in the presence of a catalyst.[6][18]
3.1.1 The Principle of Exchange
The reaction involves the exchange of the alcohol moiety of an ester. In this case, the ethylene glycol displaces the alcohol from the starting acetate ester.
3.1.2 Key Components: Feedstock and Catalysts
-
Acetate Source: Various acetate esters can be used, with sec-butyl acetate being a common choice in patented processes.[6][18]
-
Catalysts: Basic catalysts such as potassium carbonate, sodium methoxide, or potassium hydroxide supported on alumina are typically employed.[6][18]
3.1.3 Industrial Context
This method is particularly useful in scenarios where the co-product alcohol is also a valuable chemical. The process can be designed to be highly efficient with minimal waste.[7]
Reactive Distillation: The Integrated Approach
Reactive distillation represents a significant process intensification strategy for the synthesis of this compound.[19] This technique combines the chemical reaction and the separation of products in a single unit.
3.2.1 The Concept in Action
In the context of EGDA synthesis, the esterification reaction occurs in the reactive section of a distillation column. As the reaction proceeds, the water byproduct is continuously removed from the top of the column, while the heavier ester products move down the column and are collected at the bottom. This continuous removal of a product (water) drives the equilibrium to completion, resulting in high conversion rates.
3.2.2 The Benefits of Integration
-
Enhanced Conversion: Overcomes equilibrium limitations.
-
Energy Savings: The heat of reaction can be used to provide heat for the distillation.
-
Reduced Capital Cost: Combines multiple unit operations into one.
-
Improved Selectivity: By continuously removing products, side reactions can be minimized.
PART 4: From Crude Product to Industrial Application
The Final Polish: Purification and Downstream Processing
Regardless of the synthesis method, the crude this compound product must be purified to meet the stringent requirements of its various applications. The primary purification technique is fractional distillation under reduced pressure. This process separates the desired diacetate from unreacted starting materials, the monoacetate intermediate, the catalyst (if not solid), and any high-boiling byproducts.
Confirming Identity: Analytical Characterization
A suite of analytical techniques is employed to verify the identity and purity of the final product. These include:
-
Gas Chromatography (GC): To determine the purity and quantify any impurities.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the ester functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
Karl Fischer Titration: To determine the water content.
A Versatile Chemical: Industrial Significance
This compound is a colorless liquid with a mild, pleasant odor.[20] It is valued as an environmentally friendly, high-boiling point solvent.[5] Its applications are diverse and include:
-
Coatings and Inks: It serves as a solvent in nitro spray paints, printing inks, and other coatings, offering good flow and leveling properties.[5][10][11]
-
Foundry Resins: It is used as a hardener for silicate-based core-binding systems in foundries.
-
Plasticizer: It can be used as a plasticizer for various resins.[20]
-
Cleaning Formulations: Its solvent properties make it effective in certain cleaning agents.[11]
-
Chemical Intermediate: It can be used as a precursor in the synthesis of other chemicals.
References
- 1. Charles-Adolphe Wurtz (1817-1884) the Eminent French Chemist of the Second Half of the Nineteenth Century (To the 205th Anniversary of His Birth) [redalyc.org]
- 2. newworldencyclopedia.org [newworldencyclopedia.org]
- 3. History [antifreeze101.weebly.com]
- 4. Ethylene glycol: properties, synthesis, and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. CN103724195A - Synthetic method of this compound - Google Patents [patents.google.com]
- 6. CN104355996A - Method for synthesizing this compound by adopting transesterification method - Google Patents [patents.google.com]
- 7. CN103183609B - Preparation method of ethylene glycol monoacetate and this compound - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. This compound: Properties, Applications, and Safe Handling in Industrial Use_Chemicalbook [chemicalbook.com]
- 11. This compound (EGDA) - High-Performance Solvent [epchems.com]
- 12. Sciencemadness Discussion Board - Synthesize this compound? - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. CN103435481A - Production method of this compound (EGDA) - Google Patents [patents.google.com]
- 14. scispace.com [scispace.com]
- 15. CN104045554A - Method for preparing this compound - Google Patents [patents.google.com]
- 16. Production of this compound Ester Using a Heterogeneous Titanium (IV) Isopropoxide Catalyst: Response Surface Methodology [journals.iau.ir]
- 17. encyclopedia.com [encyclopedia.com]
- 18. Method for synthesizing this compound by adopting transesterification method - Eureka | Patsnap [eureka.patsnap.com]
- 19. researchgate.net [researchgate.net]
- 20. This compound | C6H10O4 | CID 8121 - PubChem [pubchem.ncbi.nlm.nih.gov]
Initial investigation of ethylene glycol diacetate reaction mechanisms
An In-Depth Technical Guide to the Initial Investigation of Ethylene Glycol Diacetate Reaction Mechanisms
Authored by: Gemini, Senior Application Scientist
Introduction
This compound (EGDA), with the chemical formula C6H10O4, is a diester of ethylene glycol and acetic acid.[1] It is a colorless, transparent liquid characterized by a mild, pleasant odor, a high boiling point of approximately 190°C, and low volatility.[1][2] These properties make EGDA a valuable industrial solvent with a wide range of applications, including in coatings, inks, cleaning formulations, adhesives, and as a plasticizer.[1][2][3] Its strong solvency for various resins, low toxicity, and biodegradability have positioned it as a safer and more environmentally friendly alternative to traditional aromatic solvents like xylene and toluene.[4][5]
This technical guide provides a comprehensive investigation into the core reaction mechanisms associated with this compound: its synthesis via direct esterification and transesterification, and its hydrolysis. For researchers, scientists, and drug development professionals, a fundamental understanding of these mechanisms is crucial for process optimization, quality control, and the development of novel applications. This document will detail the underlying principles, provide field-proven experimental protocols, and explain the causality behind methodological choices to ensure a self-validating system of investigation.
Core Reaction Mechanisms of this compound
The primary reactions involving EGDA are its formation through esterification and its breakdown via hydrolysis. Understanding the kinetics and equilibrium of these reversible reactions is fundamental to controlling its production and application.
Synthesis Mechanism I: Direct Esterification
The most common and straightforward method for synthesizing EGDA is the direct esterification of ethylene glycol with acetic acid.[1][6] This is a reversible, consecutive reaction where ethylene glycol first reacts with one molecule of acetic acid to form ethylene glycol monoacetate (EGMA), which then reacts with a second molecule of acetic acid to yield this compound (EGDA) and water as a byproduct.[7]
Reaction Pathway & Causality
The reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, which protonates the carbonyl oxygen of the acetic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of ethylene glycol.[6][8]
To drive the equilibrium towards the formation of the diacetate, an excess molar ratio of acetic acid is often employed.[6][8] The reaction is conducted under reflux to maintain the necessary reaction temperature and to prevent the loss of volatile reactants.[6] The continuous removal of water, a byproduct of the reaction, is also a critical step to shift the equilibrium towards the products, in accordance with Le Châtelier's principle.[8]
References
- 1. This compound: Properties, Applications, and Safe Handling in Industrial Use_Chemicalbook [chemicalbook.com]
- 2. ETHYLENE GLYCOL DI ACETATE (EGDA) - High Quality Industrial Solvent at Best Price [somu-group.com]
- 3. This compound | C6H10O4 | CID 8121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Advantages of this compound as a potential solvent for herbicide formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of this compound as an alternative carrier for use in agrochemical emulsifiable concentrate formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (EGDA) - High-Performance Solvent [epchems.com]
- 7. researchgate.net [researchgate.net]
- 8. Sciencemadness Discussion Board - Synthesize this compound? - Powered by XMB 1.9.11 [sciencemadness.org]
Methodological & Application
Application Notes & Protocols: Ethylene Glycol Diacetate (EGDA) as a Versatile Solvent in Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of Ethylene Glycol Diacetate (EGDA) as a high-performance, environmentally conscious solvent for organic synthesis. We will delve into its fundamental physicochemical properties, benchmark its performance against traditional solvents, and provide detailed, field-proven protocols for its application. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries who are seeking safer, more efficient, and sustainable solvent alternatives.
Introduction: The Case for this compound (EGDA)
This compound (CAS No. 111-55-7), also known as 1,2-diacetoxyethane, is a diester of ethylene glycol and acetic acid.[1][2] It is a colorless, transparent liquid with a mild, pleasant odor.[1][3] In recent years, EGDA has garnered significant attention as a "green" solvent, offering a compelling alternative to more hazardous and environmentally persistent solvents.[4][5] Its biodegradability, low volatility, and excellent solvency power make it a versatile choice for a wide range of applications, including coatings, inks, adhesives, and, increasingly, as a reaction medium in organic synthesis.[6][7][8]
From a chemical standpoint, the two ester functionalities in EGDA's structure contribute to its ability to dissolve a broad spectrum of organic compounds, from polar to moderately non-polar species.[3] Its high boiling point and low vapor pressure are advantageous in reactions requiring elevated temperatures, as this minimizes solvent loss and improves reaction control.[1] Furthermore, its low toxicity profile enhances laboratory and industrial safety.[2][9]
Physicochemical Properties and Comparative Analysis
A solvent's efficacy is dictated by its physical and chemical properties. The following table summarizes the key properties of EGDA and provides a comparative analysis with other common organic solvents that it can potentially replace.
| Property | This compound (EGDA) | Propylene Glycol Methyl Ether Acetate (PMA) | Cyclohexanone | N,N-Dimethylformamide (DMF) |
| CAS Number | 111-55-7 | 108-65-6 | 108-94-1 | 68-12-2 |
| Molecular Formula | C₆H₁₀O₄[1] | C₆H₁₂O₃ | C₆H₁₀O | C₃H₇NO |
| Molecular Weight ( g/mol ) | 146.14[1] | 132.16 | 98.14 | 73.09 |
| Boiling Point (°C) | 190[1] | 146 | 155.6 | 153 |
| Melting Point (°C) | -41[10] | -66 | -47 | -61 |
| Density (g/cm³ at 20°C) | 1.102[1] | 0.969 | 0.947 | 0.944 |
| Vapor Pressure (mmHg at 25°C) | 0.2[1] | 3.8 | 4.5 | 3.7 |
| Flash Point (°C) | 88[2] | 42 | 44 | 58 |
| Solubility in Water | Slightly soluble[1] | 19.8 g/100 mL | 8.6 g/100 mL | Miscible |
Analysis of Comparative Data:
The data clearly illustrates EGDA's advantages in specific contexts. Its high boiling point and low vapor pressure make it ideal for high-temperature reactions where solvent containment is crucial. Its higher flash point compared to PMA, cyclohexanone, and DMF indicates a lower fire hazard, enhancing operational safety.[2][11] While its solubility in water is limited, it is miscible with a wide array of organic solvents, making it suitable for diverse reaction systems.[3]
Synthesis of this compound
The most prevalent method for synthesizing EGDA is the direct esterification of ethylene glycol with acetic acid, typically in the presence of an acid catalyst.[4] This reaction is a reversible equilibrium process, and therefore, measures are often taken to drive the reaction towards the product side.
Reaction Scheme
Caption: Synthesis of EGDA via acid-catalyzed esterification.
Protocol: Laboratory-Scale Synthesis of EGDA
This protocol describes a standard laboratory procedure for the synthesis of EGDA. The causality behind each step is explained to provide a deeper understanding of the process.
Materials:
-
Ethylene glycol (1.0 mol, 62.07 g)
-
Glacial acetic acid (2.5 mol, 150.13 g)
-
p-Toluenesulfonic acid monohydrate (0.02 mol, 3.81 g)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask (500 mL)
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add ethylene glycol, glacial acetic acid, and p-toluenesulfonic acid monohydrate.
-
Causality: A molar excess of acetic acid is used to shift the reaction equilibrium towards the formation of the diacetate product, in accordance with Le Châtelier's principle.[12] p-Toluenesulfonic acid serves as a less corrosive and easier-to-handle alternative to sulfuric acid as the catalyst.[13] The Dean-Stark apparatus is crucial for removing water, a byproduct of the reaction, which also drives the equilibrium forward.[12]
-
-
Reflux and Water Removal: Heat the mixture to reflux. Water will begin to collect in the side arm of the Dean-Stark apparatus. Continue the reflux until no more water is collected (approximately 3-4 hours).
-
Causality: Refluxing maintains the reaction at a constant, elevated temperature to ensure a reasonable reaction rate without significant loss of volatile reactants.[4] The removal of water is the primary driving force for the completion of this reversible reaction.
-
-
Work-up and Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution until the effervescence ceases. This is followed by washing with water.
-
Causality: The sodium bicarbonate wash neutralizes the acidic catalyst (p-toluenesulfonic acid) and any unreacted acetic acid. The cessation of effervescence (CO₂ evolution) indicates complete neutralization. The subsequent water wash removes any remaining salts and water-soluble impurities.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter.
-
Causality: Anhydrous magnesium sulfate is a drying agent that removes residual water from the crude product. This is essential for obtaining a pure product upon distillation.
-
-
Purification: Purify the crude EGDA by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 190°C at atmospheric pressure.
-
Causality: Distillation separates the desired product (EGDA) from any unreacted starting materials and high-boiling impurities.[4] Performing the distillation under reduced pressure can be beneficial if the components are sensitive to high temperatures.
-
Self-Validation:
-
Expected Yield: 80-90%
-
Characterization: The purity of the synthesized EGDA can be confirmed by Gas Chromatography (GC). The structure can be verified using ¹H NMR and ¹³C NMR spectroscopy.
Applications in Organic Synthesis: Protocols and Insights
EGDA's properties make it an excellent solvent for various organic reactions. Below are detailed protocols for two distinct applications, highlighting its versatility.
Protocol: EGDA as a Solvent in a Fischer Esterification Reaction
This protocol demonstrates the use of EGDA as a high-boiling solvent for the synthesis of butyl acetate.
Reaction Scheme:
Caption: Fischer esterification of butanol in EGDA.
Materials:
-
n-Butanol (0.5 mol, 37.06 g)
-
Glacial acetic acid (0.6 mol, 36.03 g)
-
Concentrated sulfuric acid (2 mL)
-
This compound (EGDA) (150 mL)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, combine n-butanol, glacial acetic acid, and EGDA.
-
Catalyst Addition: Slowly add concentrated sulfuric acid to the stirred solution.
-
Causality: Sulfuric acid is a strong acid catalyst that protonates the carbonyl oxygen of acetic acid, making it more electrophilic and accelerating the rate of esterification.
-
-
Heating: Heat the reaction mixture to 110-120°C for 2 hours.
-
Causality: EGDA's high boiling point allows the reaction to be conducted at a temperature sufficient to achieve a reasonable rate without significant solvent loss.
-
-
Work-up: Cool the mixture and transfer it to a separatory funnel. Wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Causality: The washing steps remove the acid catalyst, unreacted acetic acid, and water-soluble byproducts. The brine wash helps to break any emulsions and further dry the organic layer.
-
-
Drying and Solvent Removal: Dry the organic layer with anhydrous sodium sulfate. Remove the EGDA solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting butyl acetate by distillation.
Self-Validation:
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Product Identification: The identity of the product can be confirmed by comparing its boiling point and refractive index to literature values, as well as by spectroscopic analysis (IR, NMR).
Protocol: EGDA as a Monomer and Solvent in Cross-Linked Polymer Synthesis
In this application, EGDA's diacrylate analogue, Ethylene Glycol Diacrylate (EGDA), is used as a cross-linking agent. While the provided search results primarily focus on this compound, the principles of using a high-boiling, low-volatility medium are transferable. Here, we will describe a conceptual protocol for a free-radical polymerization where a high-boiling solvent like EGDA would be beneficial.
Conceptual Workflow for Polymerization:
Caption: Workflow for free-radical polymerization in EGDA.
Rationale for using EGDA as a solvent in polymerization:
-
Temperature Control: Many polymerization reactions are exothermic. A high-boiling solvent like EGDA can help to better control the reaction temperature, preventing runaway reactions.
-
Viscosity Management: As polymerization proceeds, the viscosity of the reaction mixture increases. A solvent helps to keep the mixture stirrable, ensuring homogeneous reaction conditions.[14]
-
Solubility: EGDA can dissolve both the monomers and the resulting polymer chains up to a certain molecular weight, which is crucial for achieving high conversion.[14]
-
Safety: Its low flammability compared to other solvents reduces the risk of fire during the polymerization process.
Safety and Handling
While EGDA is considered to have low toxicity, standard laboratory safety practices should always be followed.[2][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10][11]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.[2][11]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed.[1][11]
-
In case of contact:
Conclusion
This compound is a highly effective and versatile solvent for organic synthesis. Its favorable physicochemical properties, including a high boiling point, low volatility, and excellent solvency, combined with a positive environmental and safety profile, make it an attractive alternative to many conventional solvents. The protocols provided herein demonstrate its practical application and the scientific rationale behind its use. As the chemical industry continues to move towards more sustainable practices, the adoption of green solvents like EGDA will be crucial in developing safer and more environmentally friendly chemical processes.
References
- 1. This compound: Properties, Applications, and Safe Handling in Industrial Use_Chemicalbook [chemicalbook.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound (EGDA) - High-Performance Solvent [epchems.com]
- 5. nbinno.com [nbinno.com]
- 6. ETHYLENE GLYCOL DI ACETATE (EGDA) Manufacturer, Supplier, Exporter [somu-group.com]
- 7. Atom Scientific Ltd | Product | this compound 98% (GW) [atomscientific.com]
- 8. nbinno.com [nbinno.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. Sciencemadness Discussion Board - Synthesize this compound? - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. CN103724195A - Synthetic method of this compound - Google Patents [patents.google.com]
- 14. nbinno.com [nbinno.com]
Application Notes & Protocols: The Role of Ethylene Glycol Diacetate in Polymer Chemistry Research
Preamble: A Strategic Overview of Ethylene Glycol Diacetate
This compound (EGDA), with the chemical structure CH₃COOCH₂CH₂OOCCH₃, is a diester of ethylene glycol and acetic acid.[1] In the vast landscape of polymer chemistry, precision in formulation and synthesis is paramount. The selection of solvents, monomers, and additives dictates the kinetics of polymerization, the morphology of the final polymer, and its ultimate physical and chemical properties. EGDA has carved a niche for itself not as a primary polymer building block, but as a high-performance, non-reactive solvent and coalescing agent.[2][3] Its unique combination of a high boiling point (~190°C), slow evaporation rate, low odor, and excellent solvency for a wide range of resins makes it an invaluable tool for researchers.[1][4]
This guide provides an in-depth exploration of EGDA's applications, moving beyond simple descriptions to explain the causal relationships between its properties and its functional roles. We will provide detailed protocols, safety guidelines, and comparative data to empower researchers in coatings, adhesives, and polymer synthesis to leverage EGDA effectively.
A crucial point of clarification is the distinction between this compound and Ethylene Glycol Diacrylate. The latter is a bifunctional monomer widely used as a crosslinking agent in free-radical polymerization to form polymer networks like hydrogels.[5] This guide focuses exclusively on this compound (CAS No. 111-55-7), a non-polymerizable solvent.
Caption: Key distinctions between EGDA and related compounds.
Section 1: Core Properties and Rationale for Use
The utility of EGDA in polymer research is rooted in its specific physicochemical properties. Understanding these properties is key to predicting its behavior in a given formulation.
| Property | Value | Significance in Polymer Applications |
| Molecular Formula | C₆H₁₀O₄[6] | Defines its ester nature and polarity. |
| Molecular Weight | 146.14 g/mol [1][6] | Influences viscosity and diffusion characteristics. |
| Boiling Point | 190-191 °C[1][4] | Ensures low volatility; ideal for high-temperature curing and long open times. |
| Flash Point | 82-88 °C[4][7] | Combustible, requiring careful handling away from ignition sources.[8] |
| Evaporation Rate | Very Slow (0.003 - 0.02 vs. nBuAc=1)[4] | Crucial for promoting leveling and preventing film defects in coatings.[9] |
| Odor | Mild, Pleasant[1] | Enhances workplace safety and comfort over harsher solvents. |
| Solubility | Miscible with most organic solvents; slightly soluble in water.[1] | Excellent solvency for acrylic, cellulosic, polyurethane, and epoxy resins.[1][3] |
| Biodegradability | Predicted to be readily biodegradable.[4][9] | Favorable from an environmental perspective.[10] |
The primary rationale for selecting EGDA is to control the drying and curing dynamics of a polymer film. In coatings and inks, as the more volatile solvents evaporate, EGDA remains in the film, reducing its viscosity and allowing it to flow and level out, eliminating brush marks or spray patterns. This process, known as "reflow," is critical for achieving high-gloss, smooth finishes.[9]
Section 2: Key Application Areas
High-Performance Coatings and Inks
EGDA is widely employed as a "tail solvent" or "retarder solvent" in thermoplastic acrylic coatings, baking lacquers, and screen inks.[10][11]
-
Causality: Its slow evaporation rate extends the "wet edge" time of the coating, allowing for uniform film formation.[1] This prevents defects like "orange peel" or blistering that can occur when a film's surface dries too quickly, trapping underlying solvents. In baking enamels, its low volatility ensures it remains in the film during the initial heating stages, promoting optimal flow before crosslinking occurs at higher temperatures.[4][9]
Foundry Core-Binding
In metal casting, sand cores are created using binders that must cure to provide mechanical strength.
-
Causality: EGDA is used as a solvent in these binder systems (e.g., with silicates), where its controlled evaporation and high-temperature stability contribute to the uniform and thorough curing of the core.[12][13] This ensures the resulting mold has the necessary strength and dimensional accuracy for the casting process.
Adhesives and Polymer Synthesis
While not a reactive monomer for the main polymer backbone, EGDA serves as a powerful, non-reactive solvent in the formulation of polyurethane and epoxy adhesives.[1]
-
Causality: It helps to dissolve high-molecular-weight resins and control the viscosity of the formulation, ensuring proper mixing of components and workability during application.[1] Its low volatility prevents premature skinning of the adhesive, allowing for proper substrate wetting and bond formation. In some research contexts, it can be used as a medium for polymerization reactions where a high-boiling, non-interfering solvent is required.[14][15]
Section 3: Experimental Protocols
Protocol 1: Evaluating EGDA as a Reflow Solvent in a Thermoplastic Acrylic Lacquer
Objective: To formulate a simple acrylic lacquer and demonstrate the effect of EGDA on film leveling and gloss compared to a faster-evaporating solvent system.
Scientific Rationale: This protocol establishes a direct comparison to validate the theoretical benefits of EGDA. By keeping all other components constant, any observable difference in film quality (e.g., smoothness, gloss) can be attributed to the solvent's evaporation profile. The slow evaporation of EGDA is hypothesized to allow more time for polymer chains to relax and flow, resulting in a superior surface finish.
Caption: Experimental workflow for evaluating EGDA in a coating.
Materials & Equipment:
-
Solid thermoplastic acrylic resin (e.g., PMMA)
-
Primary solvent (e.g., a 1:1 blend of Toluene and Acetone)
-
This compound (EGDA)
-
Plasticizer (e.g., Dibutyl Phthalate - DBP)
-
Glass beakers and magnetic stirrer/stir bars
-
Analytical balance
-
Drawdown bar (e.g., 3 mil or ~76 µm wet film thickness)
-
Test panels (e.g., glass or steel panels)
-
Glossmeter (optional)
-
Drying time recorder (optional)
Procedure:
-
Stock Solution Preparation: In a beaker, prepare a 30% (w/w) solution of the acrylic resin in the primary solvent blend. Stir until the resin is completely dissolved. This may take several hours.
-
Batch Division: Divide the stock solution into two equal-weight batches: "Control" and "EGDA Test".
-
Formulation:
-
Control Batch: To 100g of the stock solution, add 2g of DBP. Mix thoroughly.
-
EGDA Test Batch: To 100g of the stock solution, add 10g of EGDA and 2g of DBP. Mix thoroughly. This changes the solvent blend to include a slow-evaporating component.
-
-
Film Application:
-
Place a test panel on a flat, level surface.
-
Apply a pool of the formulated lacquer at one end of the panel.
-
Using the drawdown bar, draw the lacquer down the panel with a smooth, consistent motion to create a uniform wet film.
-
Repeat for both the Control and EGDA Test formulations on separate panels.
-
-
Drying and Curing: Allow the films to air dry in a dust-free environment at room temperature (25°C). Observe the films at regular intervals.
-
Characterization:
-
Drying Time: Record the time to "touch-dry" (no longer tacky) and "hard-dry" (resistant to a fingernail impression).
-
Visual Assessment: After 24 hours, visually inspect the films for clarity, smoothness, and defects. Note any "orange peel" or surface imperfections.
-
Gloss Measurement (Optional): Use a glossmeter at a 60° angle to quantify the surface gloss.
-
Expected Outcomes & Self-Validation:
-
The EGDA Test film should exhibit a significantly longer drying time than the Control.
-
The EGDA Test film is expected to have a visibly smoother surface with better leveling and higher gloss. The Control film may show minor surface imperfections due to faster solvent evaporation.
-
This outcome validates the function of EGDA as a reflow agent; the improved appearance is a direct consequence of its slow evaporation rate.
| Parameter | Control Formulation | EGDA Test Formulation | Rationale for Difference |
| Touch-Dry Time | ~10-15 minutes | ~45-60 minutes | EGDA's low volatility keeps the film "open" longer. |
| Hard-Dry Time | ~1-2 hours | ~4-6 hours | Slower release of the final solvent molecules from the polymer matrix. |
| Film Appearance | Potential for slight orange peel; lower gloss. | Smooth, well-leveled, high gloss. | Extended wet-edge time allows for superior film formation and surface tension leveling. |
Protocol 2: Synthesis of a Linear Polyester (Glyptal-type)
Objective: To synthesize a simple linear polyester via condensation polymerization of phthalic anhydride and ethylene glycol.
Scientific Rationale: This protocol is included for educational and comparative purposes. It demonstrates the fundamental esterification reaction where ethylene glycol, the parent alcohol of EGDA, acts as a difunctional monomer.[16] Understanding this basic polymerization helps to contextualize EGDA's role as a non-reactive solvent in more complex systems, as it lacks the hydroxyl groups necessary to participate in this type of chain growth.
Caption: Simplified reaction scheme for polyester synthesis.
Materials & Equipment:
-
Phthalic anhydride (2.0 g)
-
Ethylene glycol (0.8 mL)
-
Anhydrous sodium acetate (0.1 g, catalyst)
-
Large test tube
-
Bunsen burner and clamp (use a clamp without rubber coating)
-
Glass stirring rod
Safety Precautions:
-
Perform this synthesis in a well-ventilated fume hood.
-
Wear safety goggles, gloves, and a lab coat.
-
Phthalic anhydride is a skin and respiratory irritant.[16]
-
Ethylene glycol is toxic if ingested or inhaled.[16]
Procedure:
-
Combine Reagents: Place 2.0 g of phthalic anhydride and 0.1 g of anhydrous sodium acetate into the test tube.
-
Add Alcohol: Add 0.8 mL of ethylene glycol to the test tube.
-
Heating: Clamp the test tube at a 45° angle. Gently heat the mixture with a Bunsen burner, moving the flame continuously to ensure even heating.
-
Reaction: Continue gentle heating until the solids melt and the solution appears to boil. Maintain this gentle boil for approximately 3-5 minutes. The solution will become noticeably more viscous.
-
Cooling & Observation: Turn off the burner and allow the test tube to cool to room temperature.
-
Characterization: Once cool, tilt the test tube to observe the high viscosity of the resulting polymer. Use the glass stirring rod to pull a fiber from the melt to observe its properties.
Expected Outcomes & Self-Validation:
-
The initial solid mixture will melt into a clear liquid, which will gradually increase in viscosity as the polymerization proceeds.
-
Upon cooling, a hard, brittle, glassy solid—the linear polyester—will form.
-
The successful formation of a high-viscosity melt that solidifies upon cooling validates that a condensation polymerization reaction has occurred, forming a polymer.
Section 4: Safety and Handling of this compound
Proper handling of all laboratory chemicals is critical. EGDA is a combustible liquid and may cause irritation.[17]
| Hazard Category | Description & Precautionary Measures |
| Flammability | Combustible liquid (Flash Point ~88°C).[17] Keep away from heat, sparks, open flames, and other ignition sources.[7][8] Use in a well-ventilated area. |
| Health Hazards | May cause mild skin, eye, and respiratory tract irritation.[17][18] Avoid contact with skin and eyes. Avoid inhalation of vapors.[7] |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, nitrile gloves, and a lab coat.[1][8] |
| Storage | Store in a cool, dry, well-ventilated place in tightly closed containers.[7][19] Keep away from strong oxidizing agents, strong acids, and strong bases.[7] |
| Spills & Disposal | Absorb spills with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[17] Dispose of contents/container to an approved waste disposal plant according to local regulations.[7][8] |
References
- 1. This compound: Properties, Applications, and Safe Handling in Industrial Use_Chemicalbook [chemicalbook.com]
- 2. This compound (EGDA), Propylene glycol diacetate (PGDA)--Jiangsu Dynamic Chemical Co., Ltd. [dynai.com]
- 3. ETHYLENE GLYCOL DI ACETATE (EGDA) - High Quality Industrial Solvent at Best Price [somu-group.com]
- 4. univarsolutions.com [univarsolutions.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | C6H10O4 | CID 8121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. This compound (EGDA) | Eastman [eastman.com]
- 10. specialchem.com [specialchem.com]
- 11. Ethyleneglycol diacetate - SEQENS [seqens.com]
- 12. This compound – Industrial Solvent & Coatings Grade [chemicalbull.com]
- 13. Sciencemadness Discussion Board - Synthesize this compound? - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. terrificscience.org [terrificscience.org]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. fishersci.com [fishersci.com]
- 19. chemicalbook.com [chemicalbook.com]
Ethylene glycol diacetate as a reagent in specific chemical transformations
Introduction: Re-evaluating a Classic Diester
Ethylene glycol diacetate (EGDA), with the chemical formula C6H10O4, is a diester of ethylene glycol and acetic acid.[1] While traditionally recognized for its role as a high-boiling point, low-odor solvent in coatings, inks, and adhesives, its potential as a reactive species in chemical transformations is a growing area of interest for researchers in organic synthesis and drug development.[1][2] This guide provides an in-depth exploration of EGDA's applications beyond its solvent properties, focusing on its utility as a reagent in key chemical transformations. We will delve into its role as an acetylating agent, its application in the synthesis of heterocyclic scaffolds, and its potential in protecting group strategies. The protocols and insights provided herein are designed to be a valuable resource for scientists seeking to leverage the unique reactivity of this versatile and environmentally benign reagent.
Physicochemical Properties and Safety Considerations
A thorough understanding of a reagent's properties and safety profile is paramount for its effective and safe implementation in any synthetic protocol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C6H10O4 | [3] |
| Molecular Weight | 146.14 g/mol | [1] |
| Appearance | Colorless liquid | |
| Odor | Mild, pleasant | [1] |
| Boiling Point | 190-191 °C | [4] |
| Melting Point | -41 °C | [4] |
| Density | 1.104 g/mL at 20 °C | [4] |
| Flash Point | 82 °C | [4] |
| Solubility | Miscible with ethanol, ether, and benzene. Slightly soluble in water. | [4] |
Safety and Handling:
This compound is considered to have low acute toxicity.[1] However, as with all chemicals, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. EGDA is stable under normal conditions but can be hydrolyzed by strong acids or bases.[1] It should be stored in a cool, dry place away from sources of ignition.[1]
Synthesis of this compound: A Foundational Protocol
While commercially available, an in-house synthesis of EGDA can be a cost-effective option and provides an excellent example of Fischer-Speier esterification. The following protocol is a standard laboratory procedure for its preparation.
Protocol 1: Synthesis of this compound via Fischer-Speier Esterification
Objective: To synthesize this compound from ethylene glycol and glacial acetic acid using an acid catalyst.
Materials:
-
Ethylene glycol
-
Glacial acetic acid
-
p-Toluenesulfonic acid (catalyst)[5]
-
Butyl acetate (azeotropic agent)[5]
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add ethylene glycol (1.0 mol), glacial acetic acid (2.5-3.0 mol), p-toluenesulfonic acid (0.1-1% of the total reactant mass), and butyl acetate (10-20% of the total reactant mass).[5]
-
Heat the reaction mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted acetic acid.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the butyl acetate.
-
Purify the crude this compound by fractional distillation.
Causality of Experimental Choices:
-
An excess of acetic acid is used to drive the equilibrium towards the formation of the diester.[6]
-
p-Toluenesulfonic acid is a preferred catalyst over sulfuric acid as it is less oxidizing and leads to fewer side reactions.[5]
-
Butyl acetate forms a low-boiling azeotrope with water, facilitating its removal and driving the reaction to completion.[5]
Caption: Workflow for the synthesis of this compound.
This compound as an Acetylating Agent
The ester linkages in EGDA can be cleaved under appropriate conditions, allowing it to act as an acetylating agent for nucleophiles such as amines and alcohols. This application is particularly attractive from a green chemistry perspective, as the byproduct, ethylene glycol, is a relatively benign and easily removable alcohol.
Proposed Protocol 2: N-Acetylation of an Amine using this compound
Objective: To acetylate a primary or secondary amine using this compound.
Materials:
-
Amine substrate
-
This compound
-
Suitable high-boiling point solvent (e.g., xylenes, N,N-dimethylformamide)
-
Optional: Lewis acid catalyst (e.g., zinc chloride)
-
Standard workup and purification reagents
Procedure:
-
In a round-bottom flask, dissolve the amine substrate (1.0 eq.) in the chosen solvent.
-
Add this compound (1.1-1.5 eq.).
-
If required, add a catalytic amount of a Lewis acid.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture and perform a standard aqueous workup to remove ethylene glycol and the catalyst.
-
Purify the acetylated product by column chromatography or recrystallization.
Mechanistic Rationale:
The reaction likely proceeds through a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks one of the carbonyl carbons of EGDA, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate, with the departure of the ethylene glycol monoacetate anion as a leaving group, yields the N-acetylated product. The presence of a Lewis acid catalyst can enhance the electrophilicity of the carbonyl carbon, thereby accelerating the reaction.
Caption: Proposed mechanism for N-acetylation using EGDA.
Application in Heterocycle Synthesis: The Hantzsch Dihydropyridine Synthesis
The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction used to generate 1,4-dihydropyridine derivatives, which are important scaffolds in medicinal chemistry.[7][8] While not a direct reagent in the classical sense, EGDA can serve as both a solvent and an in situ source of acetic acid, which can catalyze the reaction.
Protocol 3: Hantzsch Synthesis of 1,4-Dihydropyridines using EGDA as a Solvent/Catalyst Source
Objective: To synthesize a 1,4-dihydropyridine derivative via the Hantzsch reaction using this compound as the reaction medium.
Materials:
-
Aldehyde (1.0 eq.)
-
Ethyl acetoacetate (2.0 eq.)
-
Ammonium acetate (1.1 eq.)
-
This compound
Procedure:
-
In a round-bottom flask, combine the aldehyde, ethyl acetoacetate, and ammonium acetate.
-
Add this compound as the solvent.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by filtration and wash with cold ethanol or water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,4-dihydropyridine.
Field-Proven Insights:
The use of EGDA as a solvent offers several advantages. Its high boiling point allows for reactions to be conducted at elevated temperatures without the need for a sealed tube. Furthermore, the slow, in situ generation of acetic acid from the hydrolysis of EGDA can provide a steady catalytic amount of acid, which can be beneficial for the reaction, while avoiding the use of corrosive mineral acids.
Caption: Simplified mechanism of the Hantzsch 1,4-dihydropyridine synthesis.
Potential in Protecting Group Chemistry
While ethylene glycol is a well-established protecting group for aldehydes and ketones, forming a cyclic acetal, the direct use of EGDA for this purpose is less common.[9] However, it is plausible that EGDA could be used in a transacetalization reaction to protect a carbonyl group, particularly in a one-pot, multi-step synthesis where the subsequent step requires anhydrous conditions.
Proposed Workflow 4: One-Pot Protection and Reaction using EGDA
This workflow illustrates a conceptual application of EGDA in a multi-step synthesis.
Caption: Conceptual workflow for using EGDA in protecting group chemistry.
Conclusion
This compound is a multifaceted compound with significant potential beyond its traditional role as a solvent. Its ability to act as an acetylating agent, a medium for heterocycle synthesis, and potentially in protecting group strategies makes it a valuable tool for the modern organic chemist. The protocols and insights presented in this guide are intended to encourage the exploration of EGDA in novel synthetic methodologies, contributing to the development of more efficient and environmentally conscious chemical processes.
References
- 1. This compound: Properties, Applications, and Safe Handling in Industrial Use_Chemicalbook [chemicalbook.com]
- 2. ETHYLENE GLYCOL DI ACETATE (EGDA) Manufacturer, Supplier, Exporter [somu-group.com]
- 3. This compound | C6H10O4 | CID 8121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. CN103724195A - Synthetic method of this compound - Google Patents [patents.google.com]
- 6. Sciencemadness Discussion Board - Synthesize this compound? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. acgpubs.org [acgpubs.org]
- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
Application Note: Spectroscopic Characterization of Ethylene Glycol Diacetate
Abstract: This technical guide provides a comprehensive overview of the spectroscopic analysis of ethylene glycol diacetate (CAS No. 111-55-7), a widely used solvent and chemical intermediate.[1][2] Detailed protocols and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are presented. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require robust analytical methods for the identification, purity assessment, and structural elucidation of this compound.
Introduction: this compound
This compound, also known as 1,2-diacetoxyethane, is a colorless liquid with a mild, pleasant odor.[3] It serves as a slow-evaporating solvent in various applications, including lacquers, enamels, printing inks, and as a perfume fixative.[1][2][3] Its chemical formula is C₆H₁₀O₄, with a molecular weight of 146.14 g/mol .[4][5] Accurate and reliable analytical methods are crucial for quality control and for understanding its behavior in various chemical processes. This application note details the fundamental spectroscopic techniques used to characterize this molecule.
Chemical Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are essential for confirming its identity and assessing purity.
¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy probes the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
Expected Spectrum: Due to the symmetry of the this compound molecule, only two distinct proton environments are expected: the methyl (CH₃) protons and the methylene (CH₂) protons.
-
Methylene Protons (-O-CH₂-CH₂-O-): These four protons are chemically equivalent and will appear as a single peak.
-
Methyl Protons (CH₃-C=O): These six protons are also chemically equivalent and will appear as a separate single peak.
Data Summary:
| Protons | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Integration |
| Methylene (-CH₂-) | ~4.2-4.3 | Singlet | 4H |
| Methyl (-CH₃) | ~2.0-2.1 | Singlet | 6H |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
Experimental Protocol: ¹H NMR of this compound
This protocol outlines the steps for acquiring a high-resolution ¹H NMR spectrum.
-
Sample Preparation:
-
Accurately weigh approximately 5-25 mg of this compound.[6]
-
Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial.[6][7] CDCl₃ is a common choice for nonpolar organic compounds.[7]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[7]
-
If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette into a clean, high-quality 5 mm NMR tube.[8]
-
The final sample height in the tube should be between 4.0 and 5.0 cm.[7][9]
-
-
Instrument Setup & Acquisition:
-
Carefully wipe the outside of the NMR tube with a lint-free tissue dampened with ethanol to remove any dust or fingerprints.[7]
-
Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR spectrometer.
-
Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent (e.g., CDCl₃).[7] This step is crucial for maintaining a stable magnetic field.
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process, which can be automated or manual, maximizes spectral resolution and minimizes peak broadening.[7]
-
Tuning and Matching: The NMR probe is tuned to the ¹H frequency to ensure efficient signal transmission and detection.[7]
-
Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum.[7] For a relatively concentrated sample of this compound, a small number of scans should suffice.
-
Workflow for ¹H NMR Analysis:
Caption: Workflow for ¹H NMR analysis of this compound.
¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.
Expected Spectrum: Similar to the ¹H NMR spectrum, the symmetry of this compound results in a simplified ¹³C NMR spectrum with three distinct carbon signals.
-
Carbonyl Carbon (-C=O): This carbon is deshielded due to the electronegative oxygen atoms and will appear furthest downfield.
-
Methylene Carbon (-O-CH₂-): These two carbons are equivalent.
-
Methyl Carbon (CH₃-): These two carbons are also equivalent.
Data Summary:
| Carbon | Chemical Shift (δ) in CDCl₃ (ppm) |
| Carbonyl (-C=O) | ~170.5 |
| Methylene (-CH₂-) | ~62.0 |
| Methyl (-CH₃) | ~20.5 |
Note: Chemical shifts are approximate and can vary.[10]
Experimental Protocol: ¹³C NMR of this compound
The protocol is similar to that for ¹H NMR, with the primary difference being the need for a more concentrated sample and longer acquisition times due to the low natural abundance (~1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.
-
Sample Preparation:
-
Prepare a more concentrated sample, typically using 50-100 mg of this compound in 0.6-0.7 mL of CDCl₃.[6]
-
Follow the same dissolution, filtering, and transfer procedures as for ¹H NMR.
-
-
Instrument Setup & Acquisition:
-
Follow the same insertion, locking, and shimming procedures.
-
Tuning and Matching: Tune the probe to the ¹³C frequency.
-
Acquisition: ¹³C NMR experiments require significantly more scans than ¹H NMR to achieve a good signal-to-noise ratio. A proton-decoupled experiment is typically run to simplify the spectrum by removing ¹H-¹³C coupling, resulting in single lines for each carbon.
-
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the vibrations of atoms in a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it a powerful tool for identifying these groups. For this compound, the most prominent features will be from the ester functional groups.
Expected Spectrum:
-
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group.
-
C-O Stretch: Strong absorption bands associated with the C-O single bonds of the ester.
-
C-H Stretch: Absorption bands from the methyl and methylene C-H bonds.
Data Summary:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (sp³) | ~2950-3000 | Medium |
| C=O Stretch (Ester) | ~1740 | Strong |
| C-O Stretch (Ester) | ~1240 and ~1040 | Strong |
Note: Peak positions are approximate.[11]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
ATR is a convenient method for analyzing liquid samples, requiring minimal sample preparation.[12]
-
Instrument and Accessory Preparation:
-
Background Spectrum:
-
Acquire a background spectrum of the clean, empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove interferences from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).[12]
-
-
Sample Analysis:
-
Cleaning:
-
After analysis, thoroughly clean the ATR crystal by wiping away the sample with a soft tissue and cleaning with an appropriate solvent.[12]
-
Workflow for ATR-IR Analysis:
Caption: Workflow for ATR-IR analysis of a liquid sample.
Mass Spectrometry (MS)
Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z).[14] Electron Ionization (EI) is a common "hard" ionization technique that uses high-energy electrons to ionize molecules, often causing them to fragment in predictable ways.[15] This fragmentation pattern provides a structural fingerprint of the molecule.
Expected Spectrum (Electron Ionization): The molecular ion (M⁺˙) for this compound (m/z 146) may or may not be observed, as it can be unstable under EI conditions. The fragmentation pattern is key to identification.
Data Summary of Key Fragments:
| m/z | Proposed Fragment |
| 103 | [M - CH₃CO]⁺ |
| 87 | [CH₃COOCH₂CH₂]⁺ |
| 73 | [M - CH₃COOCH₂]⁺ |
| 43 | [CH₃CO]⁺ (Base Peak) |
Note: Fragmentation patterns can be complex. The base peak is the most intense peak in the spectrum. The NIST WebBook provides a reference mass spectrum for this compound.[16]
Experimental Protocol: Direct Infusion EI-MS
This protocol is for a pure liquid sample introduced directly into the mass spectrometer.
-
Sample Introduction:
-
Ionization:
-
Mass Analysis and Detection:
-
The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole).
-
The mass analyzer separates the ions based on their m/z ratio.
-
The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
-
Workflow for EI-MS Analysis:
Caption: Workflow for Electron Ionization Mass Spectrometry (EI-MS).
Conclusion
The combination of NMR, IR, and MS provides a complete and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and molecular symmetry. IR spectroscopy identifies the key ester functional groups, and mass spectrometry provides the molecular weight and a characteristic fragmentation pattern for structural confirmation. The protocols and data presented in this application note serve as a reliable guide for the routine analysis and quality control of this compound in a research or industrial setting.
References
- 1. This compound, 111-55-7 [thegoodscentscompany.com]
- 2. Ethyleneglycol diacetate - SEQENS [seqens.com]
- 3. This compound | C6H10O4 | CID 8121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2-Ethanediol, diacetate [webbook.nist.gov]
- 5. 乙二醇二乙酸酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. publish.uwo.ca [publish.uwo.ca]
- 9. organomation.com [organomation.com]
- 10. This compound(111-55-7) 13C NMR [m.chemicalbook.com]
- 11. 1,2-Ethanediol, diacetate [webbook.nist.gov]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. An Attenuated Total Reflection Infrared Spectroscopy of Water Solutions | The Infrared and Raman Discussion Group [irdg.org]
- 14. acdlabs.com [acdlabs.com]
- 15. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 16. 1,2-Ethanediol, diacetate [webbook.nist.gov]
- 17. Electron ionization - Wikipedia [en.wikipedia.org]
- 18. gestis-database.dguv.de [gestis-database.dguv.de]
Application Note: High-Resolution Gas Chromatography for the Analysis of Ethylene Glycol Diacetate
Abstract
This application note presents a detailed guide to the analysis of ethylene glycol diacetate (EGDA) using gas chromatography with flame ionization detection (GC-FID). EGDA, a key component in various industrial formulations, requires precise and reliable quantification for quality control and research purposes. This document provides comprehensive protocols, from sample preparation to data analysis, grounded in established chromatographic principles. We will delve into the rationale behind instrumental parameter selection, method validation, and troubleshooting, offering a robust framework for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for this compound
This compound (EGDA), also known as glycol diacetate, is a high-boiling, colorless solvent with a mild odor. Its utility spans a wide range of applications, including as a solvent in printing inks, lacquers, and resins, and as a precursor in chemical synthesis.[1] Furthermore, the formation of EGDA through hydrolysis and subsequent acetylation of ethylene glycol-containing compounds, such as non-ionic surfactants, is a common indirect method for their quantification in complex matrices like pharmaceutical preparations.[2]
Given its industrial significance and role as an analytical derivative, the accurate determination of EGDA is paramount. Gas chromatography (GC) offers a powerful and versatile platform for this analysis due to EGDA's volatility and thermal stability. This application note will focus on the use of GC with a Flame Ionization Detector (FID), a robust and universally applicable detector for organic compounds.
Foundational Principles: Why GC-FID for EGDA Analysis?
The choice of GC-FID for EGDA analysis is predicated on several key principles:
-
Volatility: EGDA possesses a boiling point of approximately 190°C, making it amenable to volatilization in a heated GC inlet without thermal degradation.
-
Analyte-Stationary Phase Interaction: The separation of EGDA from other matrix components is achieved based on its differential partitioning between the mobile phase (carrier gas) and a stationary phase within the GC column. The ester functionalities of EGDA dictate the selection of an appropriate stationary phase.
-
Flame Ionization Detection: As an organic molecule containing carbon-hydrogen bonds, EGDA produces ions when combusted in a hydrogen-air flame. The FID measures the current generated by these ions, providing a signal that is proportional to the mass of the analyte. This makes FID a highly sensitive and reliable detector for quantitative analysis.
Experimental Workflow: A Step-by-Step Guide
The analysis of EGDA by GC-FID follows a logical sequence of steps, each critical for achieving accurate and reproducible results.
References
Application Note: An Exploratory Guide to Ethylene Glycol Diacetate as a Novel Mobile Phase Component in High-Performance Liquid Chromatography
Abstract
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, essential for the separation, identification, and quantification of compounds in complex mixtures.[1][2][3] The selection of the mobile phase is a critical factor that dictates the success of a separation.[4][5] In recent years, a significant push towards "green chemistry" has encouraged researchers to explore safer, more environmentally benign solvents to replace traditional mobile phases like acetonitrile and methanol.[6] This application note presents an exploratory framework for the use of Ethylene Glycol Diacetate (EGDA) as a novel mobile phase component in HPLC. EGDA is a biodegradable, low-odor, and low-toxicity solvent with a high boiling point, making it an intriguing candidate for sustainable chromatography.[7] We provide a detailed analysis of EGDA's properties, safety considerations, and a hypothetical protocol for developing an HPLC method utilizing this solvent, aimed at researchers and drug development professionals interested in innovative and greener analytical solutions.
Introduction: The Case for Greener Solvents in HPLC
The mobile phase in HPLC acts as the carrier for the sample, transporting it through the stationary phase within the column.[8][9] Its composition directly influences analyte retention, resolution, and overall separation efficiency.[4][10] While solvents like acetonitrile and methanol are widely used for their favorable physicochemical properties, such as low viscosity and UV transparency, their environmental impact and potential toxicity are significant concerns.[11][12]
The principles of green analytical chemistry compel a search for alternatives that are renewable, less hazardous, and biodegradable.[13] this compound (EGDA), a diester of ethylene glycol and acetic acid, is a promising candidate. It is recognized as an environmentally friendly solvent with strong solubility characteristics, widely used in coatings, inks, and pharmaceutical applications.[14][15][16][17] Its potential as a component in HPLC mobile phases remains largely unexplored. This guide provides the foundational knowledge and a systematic protocol to investigate its viability, performance, and potential applications in chromatographic separations.
Properties and Safety Profile of this compound (EGDA)
Before incorporating any new solvent into an HPLC workflow, a thorough understanding of its chemical properties and safety requirements is paramount.
Physicochemical Properties
EGDA is a colorless, transparent liquid with a mild, pleasant odor.[18][19] Its key properties are summarized below, providing a basis for its potential chromatographic behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O₄ | [18] |
| Molecular Weight | 146.14 g/mol | |
| Boiling Point | ~190 °C (374 °F) | |
| Density | ~1.102 g/cm³ at 20°C | |
| Flash Point | 82 - 88 °C (179.6 - 191 °F) | [14][20][21] |
| Solubility | Slightly soluble in water; miscible with most organic solvents. | [18][22] |
Its high boiling point suggests low volatility, which can improve mobile phase stability and laboratory safety.[18] However, this may also present challenges for sample recovery if fraction collection and subsequent solvent evaporation are required.
Safety and Handling
EGDA is classified as a combustible liquid and requires prudent handling to avoid ignition sources.[20][21][23]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[23][24]
-
Ventilation: Use in a well-ventilated area to avoid inhalation of vapors.[20][24]
-
Storage: Keep containers tightly closed in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[21][23]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[21][24]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an industrial incineration plant.[23]
Preliminary Investigation Protocol
As a novel solvent in HPLC, EGDA's fundamental chromatographic properties must be characterized before method development can begin.
Determination of UV Cutoff
The UV cutoff is the wavelength below which a solvent absorbs significantly, rendering it unsuitable for detection. This is a critical first step if a UV detector is to be used.
Methodology:
-
Use a dual-beam UV-Vis spectrophotometer with air in the reference beam path.
-
Fill a standard 1-cm quartz cuvette with HPLC-grade EGDA.
-
Scan the wavelength from 400 nm down to 200 nm.
-
The UV cutoff is the wavelength at which the absorbance of EGDA exceeds a defined threshold (e.g., 0.1 Absorbance Units). This value will determine the usable wavelength range for detection.
Miscibility and Viscosity Assessment
Understanding how EGDA mixes with common HPLC solvents is crucial for preparing stable, homogenous mobile phases.
Methodology:
-
Prepare volumetric mixtures of EGDA with other HPLC-grade solvents (e.g., water, acetonitrile, methanol, hexane, isopropanol) in various ratios (e.g., 10:90, 25:75, 50:50, 75:25, 90:10).
-
Vortex each mixture and visually inspect for phase separation or immiscibility.
-
For miscible combinations, allow the HPLC system to pump the mixture through the column and observe the system backpressure. A significant increase in pressure compared to standard solvents may indicate high viscosity, requiring adjustments to flow rate or temperature.
Hypothetical Application: Normal-Phase Separation of Phthalate Isomers
This section outlines a hypothetical protocol to develop a normal-phase HPLC method for separating a mixture of moderately polar phthalate isomers, using EGDA as a polar modifier.
Objective: To develop a robust, isocratic normal-phase HPLC method for the baseline separation of Dimethyl Phthalate, Diethyl Phthalate, and Dibutyl Phthalate, using a mobile phase containing this compound.
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV Detector.[2][3]
-
Column: Normal-Phase Silica Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC-grade n-Hexane and this compound (EGDA).
-
Sample: A standard mixture of Dimethyl Phthalate, Diethyl Phthalate, and Dibutyl Phthalate (100 µg/mL each) dissolved in n-Hexane.
Experimental Workflow Diagram
Caption: Workflow for HPLC method development using EGDA.
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
System Setup and Equilibration:
-
Install the normal-phase silica column.
-
Set the column temperature to 30 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to a wavelength of 230 nm (a common wavelength for phthalates).
-
Purge the pump with the mobile phase and allow it to circulate through the entire system until a stable baseline is achieved (typically 20-30 minutes).
-
-
Sample Injection and Data Acquisition:
-
Inject 5 µL of the phthalate standard mixture.
-
Record the chromatogram for a sufficient duration to allow all components to elute (e.g., 15 minutes).
-
-
Method Optimization:
-
Analyze the initial chromatogram for retention time (tR) and resolution (Rs) between the peaks. In normal-phase chromatography, increasing the concentration of the polar solvent (EGDA) will decrease the retention time of the analytes.[25]
-
Systematically adjust the concentration of EGDA in the mobile phase to achieve optimal separation (Rs > 1.5) in a reasonable run time. Create and test mobile phases with varying EGDA concentrations (e.g., 3%, 4%, 5%).
-
The goal is to find a composition that provides a balance between resolution and analysis time.
-
Hypothetical Data for Method Optimization
| % EGDA in n-Hexane | Retention Time (tR) - Dibutyl Phthalate (min) | Resolution (Rs) - Diethyl/Dibutyl Phthalate | Analysis Outcome |
| 2% | 12.5 | 2.1 | Good resolution, but long run time. |
| 3% | 9.8 | 1.9 | Good resolution, improved run time. |
| 4% | 7.2 | 1.6 | Optimal. Baseline separation achieved in <10 min. |
| 5% | 5.1 | 1.3 | Co-elution beginning. Resolution is insufficient. |
Potential Challenges and Troubleshooting
| Problem | Potential Cause with EGDA | Recommended Solution |
| High System Backpressure | EGDA may have a higher viscosity than traditional modifiers. The mobile phase mixture could be viscous. | Reduce the flow rate (e.g., to 0.8 mL/min). Increase the column temperature (e.g., to 35-40 °C) to reduce solvent viscosity. |
| Poor Peak Shape (Tailing/Fronting) | Secondary interactions with the stationary phase; analyte insolubility in the mobile phase. | Ensure the analyte is fully soluble in the initial mobile phase. Add a small amount of a stronger solvent if necessary, or adjust the EGDA percentage. |
| Baseline Noise or Drift | Poor solvent mixing; contaminated EGDA; EGDA degradation. | Ensure proper degassing and mixing of the mobile phase. Use only high-purity, HPLC-grade reagents. Prepare fresh mobile phase daily. |
Conclusion and Future Outlook
This application note establishes a theoretical and practical framework for investigating this compound (EGDA) as a green alternative solvent in HPLC. Based on its favorable safety and environmental profile, EGDA presents a compelling case for further research.[22] The provided protocols for preliminary characterization and hypothetical method development demonstrate a systematic approach to integrating this novel solvent into analytical workflows.
While this guide focuses on a normal-phase application, future studies should explore its potential in reversed-phase chromatography, perhaps as a ternary solvent or for unique applications where its solvency characteristics are advantageous. The successful adoption of EGDA and similar green solvents will be a significant step forward in making analytical chemistry more sustainable, reducing both environmental impact and operational hazards for scientists.
References
- 1. microbenotes.com [microbenotes.com]
- 2. chromtech.com [chromtech.com]
- 3. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyleneglycol diacetate - SEQENS [seqens.com]
- 8. High-Performance Liquid Chromatography (HPLC): Principles and Applications - Persee [pgeneral.com]
- 9. HPLC Basics – Essential Guide to Chromatography Principles [knauer.net]
- 10. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 11. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 12. labdepotinc.com [labdepotinc.com]
- 13. Harnessing Eco-Friendly Solvents for Greener Liquid Chromatography | Separation Science [sepscience.com]
- 14. This compound(EGDA)--Smart Chemicals Group Co., Ltd. [hebeismart.com]
- 15. This compound – Industrial Solvent & Coatings Grade [chemicalbull.com]
- 16. This compound (EGDA) - High-Performance Solvent [epchems.com]
- 17. nbinno.com [nbinno.com]
- 18. This compound: Properties, Applications, and Safe Handling in Industrial Use_Chemicalbook [chemicalbook.com]
- 19. This compound | C6H10O4 | CID 8121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 21. fishersci.com [fishersci.com]
- 22. Advantages of this compound as a potential solvent for herbicide formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. assets.thermofisher.cn [assets.thermofisher.cn]
- 24. fishersci.com [fishersci.com]
- 25. actascientific.com [actascientific.com]
Application Notes and Protocols: Ethylene Glycol Diacetate as a Novel Medium for Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pursuit of novel nanomaterials with precisely controlled properties is a cornerstone of modern materials science and nanomedicine. The choice of the reaction medium is a critical parameter that dictates the kinetics of nanoparticle formation, influencing their size, morphology, and surface chemistry. While polyol synthesis, particularly using ethylene glycol (EG), is a well-established method, this document explores the potential of Ethylene Glycol Diacetate (EGDA) as a novel, high-boiling point medium for nanoparticle synthesis. This guide provides a comprehensive overview of EGDA's properties, a theoretical framework for its role in nanoparticle formation in contrast to ethylene glycol, and exploratory protocols for the synthesis of metallic nanoparticles. The aim is to equip researchers with the foundational knowledge and starting points to investigate EGDA as a versatile and potentially advantageous medium for creating new nanostructures.
Introduction: The Case for this compound (EGDA)
This compound (EGDA) is a diester of ethylene glycol and acetic acid, presenting a unique combination of physical and chemical properties that make it an intriguing candidate for nanoparticle synthesis.[1] It is a colorless, transparent liquid with a mild odor and a high boiling point, which is advantageous for syntheses requiring elevated temperatures.[2] Traditionally used as a solvent in coatings, inks, and cleaning formulations due to its slow evaporation rate and excellent solvency power, its application in materials science remains largely unexplored.[1][2]
The rationale for investigating EGDA stems from the well-documented success of its parent compound, ethylene glycol (EG), in the polyol synthesis of a wide array of nanoparticles. In the polyol process, EG serves multiple roles: a solvent to dissolve precursors, a reducing agent to convert metal ions to their zerovalent state, and a capping agent to stabilize the nascent nanoparticles and prevent agglomeration.[3][4] EGDA shares the high boiling point and solvent capabilities of EG but differs significantly in its chemical reactivity due to the replacement of hydroxyl groups with acetate esters. This fundamental difference forms the basis of this explorative guide.
Key Advantages of Exploring EGDA:
-
High Boiling Point: Allows for a wide temperature range for synthesis, enabling better control over nucleation and growth kinetics.
-
Chemical Stability: EGDA is relatively stable under normal conditions but can be hydrolyzed under strong acidic or basic conditions.[1] This offers a different reactive environment compared to the more readily oxidized ethylene glycol.
-
Altered Reducing Environment: The absence of hydroxyl groups suggests that EGDA is a much weaker reducing agent than EG. This could be advantageous for synthesizing nanoparticles from precursors that are sensitive to overly strong reducing conditions, or when a separate, more controllable reducing agent is desired.
-
Potential for Acetate Capping: The acetate moieties in EGDA could play a role in stabilizing nanoparticles, potentially influencing their final morphology and surface properties. Acetate ions are known to act as capping agents in some nanoparticle syntheses.[5]
Physicochemical Properties of this compound
A thorough understanding of the solvent's properties is crucial for designing and interpreting nanoparticle synthesis experiments.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₄ | [1] |
| Molecular Weight | 146.14 g/mol | [1][2] |
| Boiling Point | ~190°C (374°F) | [1][2] |
| Density | ~1.102 g/cm³ at 20°C | [2] |
| Viscosity | Relatively low | [2] |
| Solubility in Water | Slightly soluble | [2] |
| Miscibility | Miscible with most organic solvents | [2] |
Theoretical Framework: EGDA vs. Ethylene Glycol in Nanoparticle Synthesis
The functional differences between EGDA and EG are expected to have a profound impact on the mechanism of nanoparticle formation.
The Role of a Reducing Agent
In traditional polyol synthesis, ethylene glycol is oxidized at high temperatures, typically to aldehydes and carboxylic acids, which in turn reduce the metal salt precursor to form metal atoms.[3]
EGDA, lacking the free hydroxyl groups, is not expected to be an effective reducing agent under similar conditions. This presents both a challenge and an opportunity. The challenge is that an external reducing agent may be required. The opportunity lies in decoupling the solvent and reducing agent roles, allowing for more precise control over the reduction potential of the system by introducing a specific reducing agent at a controlled concentration.
The Role of a Capping Agent
Capping agents are crucial for controlling the size and shape of nanoparticles by adsorbing to their surface, preventing uncontrolled growth and aggregation.[6] Ethylene glycol and its oxidation products can act as capping agents.
For EGDA, there are two possibilities for its role as a capping agent:
-
Direct Capping: The ester groups of EGDA might coordinate with the nanoparticle surface.
-
In-situ Generation of Capping Agents: If hydrolysis of EGDA occurs (though unlikely without strong acid or base catalysis), the resulting acetate and ethylene glycol could act as capping agents.[1] Acetate ions, in particular, have been shown to stabilize metal nanoparticles and influence their morphology.[5][7]
Nucleation and Growth Kinetics
The nucleation and growth of nanoparticles are highly dependent on the reaction temperature, the rate of reduction of the metal precursor, and the concentration of capping agents. Given the expected lower reactivity of EGDA as a reducing agent, the nucleation process might be slower or entirely dependent on an added reducing agent. This could potentially lead to a better separation of the nucleation and growth phases, which is often desirable for achieving a narrow size distribution.
Figure 1: Functional comparison of Ethylene Glycol and EGDA in nanoparticle synthesis.
Exploratory Protocols for Nanoparticle Synthesis in EGDA
The following protocols are designed as starting points for researchers. They are adapted from established polyol synthesis methods, with modifications to account for the different reactivity of EGDA. It is crucial to perform these experiments in a well-ventilated fume hood with appropriate personal protective equipment.
General Experimental Workflow
Figure 2: General workflow for exploratory nanoparticle synthesis in EGDA.
Exploratory Protocol 1: Synthesis of Silver Nanoparticles
This protocol adapts a typical polyol synthesis of silver nanoparticles by introducing an external reducing agent.
Materials:
-
Silver nitrate (AgNO₃)
-
Poly(vinylpyrrolidone) (PVP, as an additional capping agent)
-
This compound (EGDA)
-
A suitable reducing agent (e.g., a dilute solution of sodium borohydride in EGDA, or a polyol with reducing capability like ethylene glycol itself in small quantities)
Procedure:
-
Preparation of Solutions:
-
Solution A: Dissolve a specific amount of AgNO₃ and PVP in EGDA in a three-neck flask. The molar ratio of PVP to AgNO₃ can be varied to control particle size and stability.
-
Solution B: Prepare a dilute solution of the chosen reducing agent in EGDA.
-
-
Reaction Setup:
-
Equip the three-neck flask with a condenser, a thermocouple, and a septum for injection.
-
Begin stirring and purge the system with an inert gas (e.g., nitrogen or argon).
-
-
Synthesis:
-
Heat the flask to the desired temperature (e.g., 120-160°C).
-
Once the temperature is stable, rapidly inject Solution B into Solution A with vigorous stirring.
-
Observe any color change, which indicates the formation of silver nanoparticles.
-
Allow the reaction to proceed for a set amount of time (e.g., 30-60 minutes) to allow for particle growth and stabilization.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Add a non-solvent like acetone to precipitate the nanoparticles.
-
Centrifuge the mixture to collect the nanoparticles.
-
Wash the nanoparticles several times with ethanol and/or water to remove excess reactants and byproducts.
-
Redisperse the purified nanoparticles in a suitable solvent for characterization.
-
Exploratory Protocol 2: Synthesis of Gold Nanoparticles
This protocol explores the possibility of using a weaker reducing agent in the EGDA medium.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound (EGDA)
-
Sodium citrate (as a reducing and capping agent)
Procedure:
-
Preparation of Solutions:
-
Solution A: Dissolve HAuCl₄·3H₂O in a small amount of deionized water and then dilute with EGDA in a flask.
-
Solution B: Prepare a solution of sodium citrate in EGDA (gentle heating may be required to dissolve).
-
-
Reaction Setup:
-
Heat Solution A to a rolling boil under vigorous stirring.
-
-
Synthesis:
-
Rapidly add Solution B to the boiling Solution A.
-
A color change from pale yellow to deep red should be observed, indicating the formation of gold nanoparticles.
-
Continue heating and stirring for 15-30 minutes.
-
-
Isolation and Purification:
-
Cool the solution to room temperature.
-
The resulting colloidal suspension can be used directly for characterization or purified by centrifugation if necessary.
-
Self-Validating Systems: Characterization and Analysis
Every synthesis protocol must be a self-validating system. The successful synthesis and properties of the nanoparticles must be confirmed through rigorous characterization.
-
UV-Visible Spectroscopy: A primary tool for confirming the formation of metallic nanoparticles. Gold nanoparticles typically exhibit a surface plasmon resonance (SPR) peak around 520 nm, while silver nanoparticles show a peak around 400 nm. The position and shape of the SPR peak can provide information about the size and dispersity of the nanoparticles.
-
Transmission Electron Microscopy (TEM): Essential for visualizing the size, shape, and morphology of the synthesized nanoparticles.
-
Dynamic Light Scattering (DLS): Used to determine the hydrodynamic diameter and size distribution of the nanoparticles in a colloidal suspension.
-
X-ray Diffraction (XRD): To determine the crystalline structure and phase purity of the nanoparticles.
Conclusion and Future Outlook
This compound presents a compelling, yet underexplored, medium for the synthesis of nanoparticles. Its unique chemical properties, particularly its character as a high-boiling point, non-reducing solvent, distinguish it from the widely used ethylene glycol. This guide provides the theoretical basis and practical starting points for researchers to pioneer the use of EGDA in nanomaterial synthesis.
Future research should focus on systematically studying the influence of reaction parameters (temperature, precursor and capping agent concentrations, choice of reducing agent) on the resulting nanoparticle characteristics. The potential for EGDA to favor the formation of novel nanostructures or to provide enhanced control over synthesis makes it a promising avenue for innovation in materials science and nanomedicine.
References
- 1. This compound: Properties, Applications, and Safe Handling in Industrial Use_Chemicalbook [chemicalbook.com]
- 2. Theoretical and experimental investigation of the effect of acetic and formic acids as capping agents on morphology of KTiOPO4 nanoparticles [nanochemres.org]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. nanochemres.org [nanochemres.org]
Application Notes & Protocols: Ethylene Glycol Diacetate in Agrochemical Formulations
Prepared by: Gemini, Senior Application Scientist
Abstract
The agrochemical industry is undergoing a significant transition towards more sustainable and safer formulation technologies. Traditional solvents, such as aromatic hydrocarbons like xylene, are facing increasing scrutiny due to their environmental persistence and potential human health risks[1][2][3][4]. In this context, Ethylene Glycol Diacetate (EGDA) has emerged as a promising, eco-friendly alternative.[1][2][3] This technical guide provides a comprehensive overview of the application of EGDA in agrochemical formulations, designed for researchers, formulation scientists, and development professionals. We will explore the physicochemical advantages of EGDA, provide detailed protocols for formulation and evaluation, and present data supporting its role in enhancing efficacy and safety.
Introduction: The Case for EGDA in Modern Agrochemicals
The solvent system in an agrochemical formulation is not merely an inert carrier; it is a critical component that dictates the product's stability, applicability, and biological efficacy. For decades, aromatic solvents have been the industry standard for formulations like Emulsifiable Concentrates (EC) and Oil Suspensions (OF).[1][2] However, their drawbacks, including high volatility, flammability, and toxicity, have necessitated the search for greener alternatives.[5][6]
EGDA (CAS: 111-55-7) is an environmentally friendly solvent characterized by its strong solubility, low odor, low toxicity, and high flash point.[1][7] It is a colorless liquid with a mild, pleasant odor, making it a safer option for handling and application.[8][9] Studies have demonstrated that replacing traditional solvents with EGDA can lead to formulations with improved safety profiles without compromising, and in many cases, enhancing, biological performance.[2][5] For instance, EGDA-based herbicide formulations have shown superior weed control compared to their xylene-based counterparts, an effect attributed to enhanced droplet adhesion and spreading on leaf surfaces.[1][2]
Key Advantages of EGDA over Traditional Aromatic Solvents
The transition from conventional solvents to EGDA is underpinned by a series of demonstrable benefits that align with modern efficacy and safety standards. The following diagram illustrates the causal relationships between EGDA's properties and its formulation advantages.
Caption: Key properties of EGDA and their resulting advantages in agrochemical formulations.
Physicochemical Properties and Their Formulation Implications
The performance of EGDA as a solvent is rooted in its physical and chemical characteristics. Understanding these properties is crucial for predicting its behavior in a formulation.
| Property | Typical Value | Implication in Agrochemical Formulations | Source |
| Molecular Formula | C₆H₁₀O₄ | - | [7] |
| Molecular Weight | 146.14 g/mol | Influences viscosity and boiling point. | [7] |
| Appearance | Colorless Liquid | Allows for clear formulations without color interference. | [8][9] |
| Boiling Point | ~190 °C | Low volatility reduces operator exposure and environmental release. | [7] |
| Flash Point | 88 - 96 °C | High flash point significantly improves safety during manufacturing, storage, and transportation compared to xylene (~25-30°C).[1][5] | [1][5] |
| Density | ~1.10 g/cm³ | Higher density than water. | [7] |
| Solubility in Water | ~12.5% | Partial miscibility can be leveraged in certain formulation types. | [1][6] |
| Vapor Pressure | ~0.2 mmHg at 25°C | Contributes to its low volatility and odor. | [7] |
| Log Kow | 0.10 - 0.38 | Indicates low potential for bioaccumulation. | [8][10] |
Formulation Development Workflow & Protocols
The development of a robust agrochemical formulation using a new solvent system requires a systematic approach. The following workflow outlines the key stages, from initial solubility screening to final bio-efficacy testing.
Caption: Systematic workflow for developing and validating an EGDA-based agrochemical formulation.
Protocol 1: Active Ingredient (AI) Solubility Screening
Objective: To determine the solubility of a target active ingredient in EGDA to establish the maximum possible loading in a formulation.
Materials:
-
Active Ingredient (Technical Grade)
-
This compound (EGDA)
-
Analytical balance (±0.1 mg)
-
Glass vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature water bath or incubator
Procedure:
-
Preparation: Add a known excess amount of the AI to a pre-weighed glass vial.
-
Solvent Addition: Add a known mass of EGDA to the vial.
-
Equilibration: Tightly cap the vial and place it on a magnetic stirrer in a constant temperature bath (e.g., 25°C). Allow the mixture to equilibrate for 24-48 hours to ensure saturation.
-
Sampling: After equilibration, stop stirring and allow the undissolved solid to settle.
-
Filtration & Dilution: Carefully pipette a known volume of the supernatant (the saturated solution) and filter it through a 0.45 µm syringe filter into a volumetric flask. Dilute with a suitable solvent for analysis.
-
Quantification: Analyze the concentration of the AI in the diluted sample using a pre-calibrated HPLC or GC method.
-
Calculation: Calculate the solubility in g/100 mL or % (w/w).
Rationale: This step is foundational. An AI must have sufficient solubility in the chosen solvent to create a stable and concentrated product. Determining the saturation point prevents issues like crystallization during storage.
Protocol 2: Preparation of a 2.5% Lambda-cyhalothrin EC Formulation
Objective: To prepare a stable Emulsifiable Concentrate (EC) formulation using EGDA as the primary solvent, based on established research.[5][6]
Materials:
-
Lambda-cyhalothrin (95% technical grade)
-
This compound (EGDA)
-
Emulsifier blend (e.g., a mix of non-ionic and anionic surfactants)
-
Beakers, magnetic stirrer, and analytical balance.
Formulation Composition (Example):
-
Lambda-cyhalothrin: 2.5% (w/w)
-
Emulsifier Blend: 15% (w/w)
-
EGDA: 82.5% (w/w)
Procedure:
-
Solvent & Emulsifier: Weigh the required amount of EGDA into a beaker. Add the emulsifier blend to the solvent.
-
Mixing: Place the beaker on a magnetic stirrer and mix until the emulsifier is completely dissolved and the solution is homogeneous.
-
AI Dissolution: Slowly add the weighed lambda-cyhalothrin technical powder to the solvent-emulsifier mixture while continuously stirring.
-
Homogenization: Continue stirring until all the AI is completely dissolved. This may take 15-30 minutes. The resulting product should be a clear, stable liquid.
-
Storage: Transfer the final formulation to a sealed container for storage and subsequent testing.
Rationale: The order of addition is important. Dissolving the emulsifier in the solvent first ensures its proper dispersion before the AI is introduced, which aids in creating a stable final product.
Protocol 3: Physicochemical Characterization
Objective: To evaluate the physical properties of the EGDA-based formulation, which predict its performance during application.
3.1 Emulsion Stability Test:
-
Procedure: Add 1 mL of the EC formulation to 99 mL of standard hard water in a sealed, graduated cylinder. Invert the cylinder 10 times and let it stand.
-
Evaluation: Observe the amount of creaming or sedimentation at 30 minutes, 1 hour, and 24 hours. A stable emulsion will show minimal to no separation.
-
Rationale: This test simulates the dilution of the product in a spray tank. Poor emulsion stability can lead to uneven application and reduced efficacy.
3.2 Surface Tension and Contact Angle Measurement:
-
Procedure: Prepare a spray solution by diluting the EC formulation in water to a typical application concentration. Use a tensiometer to measure the surface tension. Place a droplet of the solution on a hydrophobic surface (e.g., Parafilm) or a representative plant leaf (e.g., cabbage) and measure the contact angle using a goniometer.
-
Rationale: Lower surface tension and a smaller contact angle indicate better spreading of the droplet on the target surface.[1][5] This leads to increased coverage and potentially greater absorption of the active ingredient.[2]
Comparative Data:
| Formulation (Solvent) | Surface Tension (mN/m) | Contact Angle (°) on Cabbage Leaf | Leaf Retention (%) |
| 2.5% Lambda-cyhalothrin (EGDA) | Lower | Lower | 1.22 - 1.46 fold higher than xylene |
| 2.5% Lambda-cyhalothrin (Xylene) | Higher | Higher | Baseline |
| 15% Cyhalofop-butyl (EGDA) | Lower | Lower | 24% - 40% higher than xylene |
| 15% Cyhalofop-butyl (Xylene) | Higher | Higher | Baseline |
Data synthesized from multiple studies for illustrative comparison.[1][5]
Protocol 4: Greenhouse Bio-Efficacy & Phytotoxicity Assessment
Objective: To determine the biological effectiveness of the EGDA-based formulation against a target pest and assess any potential harm to the crop.[14]
Procedure:
-
Plant/Pest Culture: Grow the target weed or crop species under controlled greenhouse conditions. For insecticides, rear the target insect pest.
-
Treatment Preparation: Dilute the EGDA-based formulation and a reference formulation (e.g., a commercial standard or a xylene-based equivalent) to several concentrations. Include a negative control (water spray) and a blank control (EGDA + emulsifier, no AI).
-
Application: Apply the treatments to the plants/pests using a laboratory track sprayer to ensure uniform coverage.
-
Evaluation (Efficacy): At set time intervals (e.g., 7, 14, and 21 days after treatment), assess the efficacy. For herbicides, this is typically measured by visual injury ratings or by harvesting the above-ground biomass and measuring the fresh/dry weight.[2] For insecticides, this involves counting the number of dead insects.
-
Evaluation (Phytotoxicity): Visually assess the treated crop plants for any signs of damage, such as chlorosis, necrosis, or stunting, compared to the negative control.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine dose-response relationships (e.g., LC₅₀ or ED₅₀).
Rationale: The blank formulation control is critical to ensure that any observed effects (positive or negative) are due to the active ingredient, not the solvent system itself. Comparing to a standard formulation provides a benchmark for performance.
Example Efficacy Data:
| Formulation | Target Weed | Greenhouse Control Efficacy | Field Control Efficacy |
| 15% Cyhalofop-butyl (EGDA) | Shortawn foxtail | 9.1% - 30.5% higher than xylene | 4.8% - 6.7% higher than xylene |
| 15% Cyhalofop-butyl (Xylene) | Shortawn foxtail | Baseline | Baseline |
Data from a study on herbicide formulations.[1][2]
Safety and Environmental Profile
A significant driver for adopting EGDA is its improved safety and environmental profile.
-
Human Health: Studies comparing the cytotoxicity of EGDA-based and xylene-based herbicide formulations on human bronchial cells found that the xylene preparations were 2-3 times more cytotoxic.[1][2][3] This indicates a lower risk for operators during mixing and application.
-
Aquatic Toxicity: In a study with lambda-cyhalothrin, the EGDA-based EC formulation demonstrated lower acute toxicity to aquatic organisms compared to the equivalent xylene-based formulation.[5]
-
Environmental Fate: EGDA is considered readily biodegradable and has a low potential for bioaccumulation, suggesting a lower environmental persistence compared to many aromatic solvents.[8][9]
Conclusion
This compound represents a significant advancement in solvent technology for agrochemical formulations. Its favorable physicochemical properties translate directly into tangible benefits, including enhanced safety, improved application characteristics, and robust biological efficacy.[1][5][6] The protocols and data presented in this guide demonstrate that EGDA is not merely a substitute for traditional solvents but an upgrade, enabling the development of next-generation agrochemical products that are both effective and environmentally responsible. As regulatory pressures and consumer expectations continue to evolve, the adoption of green solvents like EGDA will be a key enabler for innovation in the agrochemical industry.
References
- 1. Advantages of this compound as a potential solvent for herbicide formulations [jstage.jst.go.jp]
- 2. Advantages of this compound as a potential solvent for herbicide formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advantages of this compound as a potential solvent for herbicide formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Advantages of this compound as a potential solvent for herbicide formulations | Semantic Scholar [semanticscholar.org]
- 5. Assessment of this compound as an alternative carrier for use in agrochemical emulsifiable concentrate formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound: Properties, Applications, and Safe Handling in Industrial Use_Chemicalbook [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. This compound | C6H10O4 | CID 8121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound — Maritime Integrated Decision Support Information System on Transport of Chemical Substances [midsis.rempec.org]
- 11. nemi.gov [nemi.gov]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. ANALYTICAL METHODS - Toxicological Profile for Ethylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. openknowledge.fao.org [openknowledge.fao.org]
Application Notes and Protocols for Ethylene Glycol Diacetate (EGDA) as a High-Boiling Point Solvent in Advanced Coatings
Introduction: The Critical Role of High-Boiling Point Solvents in High-Performance Coatings
In the formulation of high-performance coatings, control over the drying and film formation process is paramount to achieving desired aesthetic and functional properties. The solvent system, a fundamental component of many coating formulations, dictates not only the application viscosity but also critically influences the final film quality. While volatile solvents ensure rapid drying, they can lead to defects such as poor flow and leveling, orange peel, and solvent popping.[1][2][3][4] High-boiling point solvents, often referred to as "tail solvents," are indispensable tools for the coatings formulator to mitigate these issues.[5] These solvents remain in the wet film for a longer duration, allowing for extended flow and leveling, which results in a smoother, more uniform finish.[5][6]
Ethylene glycol diacetate (EGDA), a diester of ethylene glycol and acetic acid, has emerged as a high-performance, slow-evaporating solvent with a favorable environmental, health, and safety profile.[7][8][9][10] Its low odor, biodegradability, and non-HAP (Hazardous Air Pollutant) status make it an attractive alternative to more traditional, regulated solvents.[8][11][12] This document serves as a comprehensive technical guide for researchers, scientists, and formulation chemists on the effective application of EGDA in coating systems. We will explore its fundamental properties, mechanisms of action, and provide detailed protocols for its incorporation and evaluation.
Physicochemical Properties of this compound (EGDA)
A thorough understanding of a solvent's physical and chemical properties is the foundation of successful formulation. EGDA is a colorless, clear liquid with a mild, pleasant odor.[7][13][14] Its key attributes are summarized in the table below.
| Property | Typical Value | Unit | Significance in Coatings Formulation |
| Molecular Weight | 146.14 | g/mol | Influences viscosity and evaporation rate. |
| Boiling Point | 190-193 | °C | High boiling point ensures slow evaporation for improved flow and leveling.[7][14][15] |
| Evaporation Rate (n-BuAc=1) | 0.02 | Very slow evaporation rate allows for extended wet edge time and defect prevention.[15] | |
| Flash Point (Closed Cup) | 88 | °C | High flash point contributes to safer handling and storage.[13][15] |
| Specific Gravity (20°C/20°C) | 1.10 | Higher density compared to many common solvents. | |
| Viscosity (20°C) | 2.9 | cP (mPa·s) | Low viscosity aids in reducing the viscosity of resin solutions.[15] |
| Surface Tension (20°C) | 33.7 | dynes/cm | Influences wetting and leveling characteristics of the coating.[15] |
| Hansen Solubility Parameters | |||
| δD (Dispersion) | 16.1-16.2 | (MPa)½ | Predicts compatibility with non-polar components of the resin system.[15][16][17][18] |
| δP (Polar) | 4.7 | (MPa)½ | Indicates interactions with polar functional groups on the polymer.[15][16][17][18] |
| δH (Hydrogen Bonding) | 9.8 | (MPa)½ | Relates to the solvent's ability to engage in hydrogen bonding with the resin.[15][16][17][18] |
| Water Solubility (20°C) | 16.4 | wt % | Moderate water solubility.[15] |
Mechanism of Action: How EGDA Enhances Film Formation
The primary function of EGDA as a high-boiling point solvent is to improve the final appearance and integrity of the coating film. This is achieved through its very slow evaporation rate, which extends the "open time" of the coating.[9] During this extended period, the coating has more time to flow and level, eliminating application marks such as brush strokes or orange peel from spraying.[1][7]
The mechanism can be visualized as a two-stage process. In the initial phase after application, the more volatile solvents in the blend evaporate rapidly, leading to a quick increase in viscosity. As these fast-evaporating solvents leave the film, the concentration of EGDA increases. Its excellent solvency for a wide range of resins, including acrylics, polyurethanes, and epoxies, keeps the polymer chains mobile.[5][7][19] This mobility allows surface tension gradients to relax, resulting in a smoother, higher-gloss finish.
In baking applications, EGDA's slow release from the film is particularly advantageous. It helps to prevent "solvent pop," a defect where trapped solvent vaporizes and erupts through the partially cured film, leaving pinholes or craters.[2][3][4] By evaporating gradually during the baking cycle, EGDA allows for a more uniform cure and a defect-free surface.[9]
Caption: Mechanism of improved film formation with EGDA.
Applications of EGDA in Coating Systems
EGDA's versatile properties make it suitable for a wide range of coating applications:
-
Automotive Coatings: In both OEM and refinish applications, EGDA is used to achieve a high-gloss, "wet look" finish.[15] It is particularly effective as a reflow solvent in thermoplastic acrylic lacquers.[11][20][21]
-
Industrial Coatings: For industrial maintenance and general metal coatings, EGDA's slow evaporation rate allows for uniform film formation on large or complex substrates.[9]
-
Coil Coatings: The high temperatures used in coil coating benefit from a slow-releasing solvent like EGDA to ensure a smooth, defect-free finish.
-
Wood Coatings: In lacquers and varnishes for wood, EGDA can improve flow and leveling, enhancing the natural beauty of the substrate.
-
Printing Inks: Its excellent solvency for a wide range of resins and slow evaporation rate make it a valuable component in screen and printing ink formulations, preventing premature drying on the screen.[8][19][22]
Experimental Protocols
The following protocols provide a framework for incorporating and evaluating EGDA in a model solvent-borne acrylic coating system. Researchers should adapt these protocols to their specific resin systems and performance requirements.
Protocol 1: Viscosity Reduction and Solvency Power Evaluation
Objective: To determine the efficiency of EGDA in reducing the viscosity of a standard acrylic resin solution.
Materials:
-
Acrylic resin (e.g., a standard thermoplastic acrylic resin)
-
This compound (EGDA)
-
Xylene (or another standard solvent for comparison)
-
Brookfield viscometer
-
Glass beakers and magnetic stirrer
Procedure:
-
Prepare a 50% (w/w) solution of the acrylic resin in xylene to serve as a stock solution.
-
In separate beakers, place 100g of the resin stock solution.
-
Incrementally add EGDA to one beaker in 2g increments, up to a total of 20g. After each addition, stir until the solution is homogeneous.
-
Measure the viscosity of the solution using a Brookfield viscometer after each addition of EGDA.
-
Repeat steps 3 and 4 with xylene (or the comparative solvent) in a separate beaker.
-
Plot the viscosity as a function of the added solvent weight for both EGDA and the comparative solvent.
Expected Outcome: This experiment will generate viscosity reduction curves, allowing for a quantitative comparison of EGDA's efficiency as a viscosity-reducing solvent for the specific resin system.
Protocol 2: Evaluation of Flow, Leveling, and Drying Time
Objective: To assess the impact of EGDA on the flow, leveling, and drying characteristics of a formulated coating.
Materials:
-
Formulated acrylic coating (pigmented or clear)
-
EGDA
-
Drawdown bar
-
Leneta chart or glass panels
-
Drying time recorder
-
Gloss meter
Procedure:
-
Prepare a control coating formulation without EGDA.
-
Create a series of test formulations by replacing a portion (e.g., 5%, 10%, 15% by weight) of the primary solvent in the control formulation with EGDA. Ensure the total solvent content remains constant.
-
Apply a wet film of each formulation (control and test series) to a Leneta chart or glass panel using a drawdown bar of a specified thickness.
-
Immediately after application, assess the initial flow and leveling visually.
-
Place the coated panels on a drying time recorder to determine the set-to-touch and through-dry times.
-
Allow the panels to cure completely under specified conditions (e.g., 24 hours at ambient temperature or a specific baking schedule).
-
Measure the 60° and 20° gloss of the cured films using a gloss meter.
-
Visually inspect the cured films for defects such as orange peel, pinholes, and solvent pop.
Caption: Experimental workflow for evaluating EGDA in coatings.
Troubleshooting Common Coating Defects with EGDA
| Defect | Cause | How EGDA Can Help |
| Orange Peel | Poor leveling due to rapid viscosity increase after application. | EGDA's slow evaporation rate extends the open time, allowing the film to flow and level, reducing surface texture.[1] |
| Solvent Pop / Pinholes | Trapped solvent vaporizing during baking, creating voids in the film. | EGDA evaporates more slowly and controllably during the baking process, allowing solvent to escape without disrupting the film.[2][3][4] |
| Blushing | Condensation of atmospheric moisture on the surface of a rapidly cooling film due to fast solvent evaporation. | EGDA's slow evaporation rate minimizes the cooling effect, reducing the likelihood of blushing.[11][12][15] |
| Poor Gloss | Micro-roughness on the film surface due to poor leveling or resin incompatibility. | By improving flow and leveling, EGDA contributes to a smoother surface, which results in higher gloss.[1] |
Safety and Handling
While EGDA has a favorable safety profile, standard laboratory and industrial hygiene practices should always be followed.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and protective clothing, to prevent skin and eye contact.[7][13]
-
Ventilation: Handle EGDA in a well-ventilated area to minimize inhalation of vapors.[7][13]
-
Storage: Store in tightly sealed containers in a cool, dry, well-ventilated area away from direct sunlight, heat sources, and incompatible materials such as strong acids or bases.[7]
-
Spills: In case of a spill, contain the material and absorb it with an inert material (e.g., sand or vermiculite) and dispose of it in accordance with local regulations.[23]
Conclusion
This compound is a highly effective, low-odor, and environmentally responsible high-boiling point solvent for a diverse range of coating applications.[7][8][9] Its unique combination of properties, including a very slow evaporation rate and excellent solvency, provides formulators with a powerful tool to enhance the flow, leveling, and overall appearance of their coatings, while mitigating common film defects.[7][19] The protocols and information provided in this guide offer a solid foundation for researchers and scientists to explore the benefits of EGDA in the development of next-generation, high-performance coatings.
References
- 1. pcimag.com [pcimag.com]
- 2. ulprospector.com [ulprospector.com]
- 3. youtube.com [youtube.com]
- 4. HOW TO FIX SOLVENT BOILS IN THE BODYWORK [academy.sinnek.com]
- 5. ecolink.com [ecolink.com]
- 6. paint.org [paint.org]
- 7. This compound: Properties, Applications, and Safe Handling in Industrial Use_Chemicalbook [chemicalbook.com]
- 8. specialchem.com [specialchem.com]
- 9. This compound – Industrial Solvent & Coatings Grade [chemicalbull.com]
- 10. nbinno.com [nbinno.com]
- 11. This compound (EGDA) | Eastman [eastman.com]
- 12. specialchem.com [specialchem.com]
- 13. echemi.com [echemi.com]
- 14. This compound | C6H10O4 | CID 8121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. productcatalog.eastman.com [productcatalog.eastman.com]
- 16. DOSS [doss.turi.org]
- 17. DOSS [doss.turi.org]
- 18. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 19. Application of this compound (EGDA) in Printing Inks - 斯美特化学工业有限公司 [smartchemi.com]
- 20. EGDA(this compound) - News - Henan GP Chemicals Co.,Ltd [gpcchem.com]
- 21. nbinno.com [nbinno.com]
- 22. This compound (EGDA) - Knowledge - Henan Haofei Chemical Co.,Ltd [haofeichem.com]
- 23. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes and Protocols for Utilizing Ethylene Glycol Diacetate in Advanced Adhesive Formulations
Introduction: The Strategic Role of Ethylene Glycol Diacetate in Modern Adhesives
This compound (EGDA), a diester of ethylene glycol and acetic acid, has emerged as a high-performance, environmentally conscious solvent for a range of industrial applications, most notably in the formulation of sophisticated adhesive systems.[1][2] Its adoption is driven by a unique combination of a slow evaporation rate, excellent solvency for a wide array of resins, and a favorable safety profile characterized by low odor and low toxicity.[1][3] These attributes make EGDA a compelling alternative to more hazardous solvents like toluene, xylene, and halogenated compounds.[4]
This document serves as a comprehensive technical guide for researchers, scientists, and formulation chemists. It provides not only step-by-step protocols for the integration of EGDA into adhesive formulations but also elucidates the fundamental principles governing its function, thereby enabling the rational design of adhesives with enhanced performance characteristics.
Physicochemical Properties and Formulation Advantages of EGDA
The efficacy of EGDA in adhesive formulations is directly attributable to its distinct physical and chemical properties. A thorough understanding of these properties is paramount for optimizing adhesive performance.
| Property | Value | Significance in Adhesive Formulations |
| Molecular Formula | C6H10O4 | --- |
| Molecular Weight | 146.14 g/mol | Influences viscosity and evaporation rate.[1] |
| Boiling Point | ~190°C (374°F) | High boiling point leads to a slow evaporation rate, providing longer open time and improved film formation.[1][5] |
| Vapor Pressure | 0.2 mmHg at 25°C | Low volatility contributes to a safer work environment and reduced VOC emissions.[1] |
| Density | ~1.102 g/cm³ at 20°C | Important for accurate formulation calculations.[1] |
| Solubility | Miscible with most organic solvents; slightly soluble in water. | Excellent solvency for a wide range of resins including polyurethanes, epoxies, and vinyls.[1] |
| Odor | Mild, pleasant | Enhances user experience and is advantageous in consumer-facing applications like packaging.[1][4] |
The primary functions of EGDA in adhesive systems are:
-
Viscosity Modification: EGDA effectively reduces the viscosity of resin systems, ensuring optimal flow and wetting of the substrate. This is particularly crucial in polyurethane and epoxy-based adhesives.[1]
-
Coalescing Agent: In waterborne adhesive systems, such as those based on vinyl acetate copolymers, EGDA facilitates the formation of a continuous, homogeneous film as the water evaporates.
-
Enhanced Adhesion and Durability: By promoting better wetting and ensuring proper curing, EGDA can lead to improved bond strength and long-term durability of the adhesive joint.[1]
-
Open Time Extension: The slow evaporation rate of EGDA provides a longer "open time," the window during which the adhesive remains workable and can form a bond. This is critical for applications requiring precise assembly or large surface area bonding.[6][3]
Formulation Protocols: A Systematic Approach
The following protocols are designed to be adaptable to a variety of adhesive systems. The underlying principle is to leverage the properties of EGDA to achieve the desired balance of workability, cure time, and final bond strength.
Protocol 1: Formulation of a Two-Part Epoxy Adhesive with EGDA
This protocol details the formulation of a general-purpose, two-part epoxy adhesive. EGDA is utilized to control viscosity and enhance substrate wetting.
Materials and Equipment:
-
Bisphenol A-based epoxy resin
-
Polyamide curing agent
-
This compound (EGDA)
-
Fillers (e.g., fumed silica, talc) - optional
-
Planetary centrifugal mixer or high-shear mechanical stirrer
-
Viscometer
-
Analytical balance
Procedure:
-
Part A (Resin) Preparation:
-
To a clean mixing vessel, add the desired amount of epoxy resin.
-
While stirring, slowly add 5-15% w/w of EGDA to the epoxy resin. The exact amount will depend on the desired final viscosity. The causality here is that EGDA's solvency power will effectively cut the viscosity of the high molecular weight epoxy resin, allowing for easier mixing and application.
-
If using fillers, add them gradually while mixing until a homogenous dispersion is achieved. Fillers can improve mechanical properties and reduce cost, and the lower viscosity afforded by EGDA aids in their uniform dispersion.
-
-
Part B (Hardener) Preparation:
-
In a separate vessel, weigh the appropriate amount of polyamide curing agent based on the stoichiometric ratio recommended by the resin manufacturer.
-
-
Final Mixing:
-
Just before application, combine Part A and Part B in the correct ratio.
-
Mix thoroughly until the mixture is uniform in color and consistency. The reduced viscosity from EGDA will facilitate a more intimate mixing of the resin and hardener, which is critical for achieving a complete cure and optimal bond strength.
-
Diagram: Epoxy Formulation Workflow
Caption: Workflow for formulating a two-part epoxy adhesive with EGDA.
Protocol 2: Formulation of a Waterborne Packaging Adhesive
This protocol outlines the preparation of a waterborne adhesive, where EGDA serves as a coalescing agent and enhances adhesion to various substrates. This formulation is presented as a safer alternative to those using halogenated solvents.[4]
Materials and Equipment:
-
Vinyl acetate-ethylene (VAE) copolymer dispersion
-
Plasticizer (e.g., dibenzoate)
-
Tackifying resin dispersion (optional)
-
This compound (EGDA)
-
Defoamer and preservative
-
Low-shear mechanical stirrer
-
pH meter
-
Viscometer
Procedure:
-
Initial Blending:
-
To a mixing vessel, add the VAE copolymer dispersion.
-
While stirring at low speed, add the plasticizer and tackifying resin if required.
-
-
Incorporation of EGDA:
-
Slowly add 1-10% w/w of EGDA to the mixture.[4] The rationale for this step is that as water evaporates from the adhesive film, the less volatile EGDA remains, softening the polymer particles and allowing them to fuse into a continuous, adhesive film. This coalescence is critical for developing bond strength.
-
-
Addition of Auxiliaries:
-
Add the defoamer and preservative as per the manufacturer's recommendations.
-
-
Final Adjustment:
-
Adjust the viscosity with water if necessary.
-
Measure and record the final pH and viscosity.
-
Performance Evaluation Protocols
A robust testing regime is essential to validate the performance of the formulated adhesive. The following protocols are based on established ASTM international standards.[7][8]
Protocol 3: Viscosity Measurement
Rationale: Viscosity is a critical parameter that dictates the application properties of the adhesive. It must be controlled to ensure consistent performance.
Standard: ASTM D1084 - Standard Test Methods for Viscosity of Adhesives.
Procedure:
-
Bring the adhesive sample to a constant temperature (typically 25°C).
-
Select an appropriate spindle and rotational speed on a Brookfield viscometer based on the expected viscosity of the adhesive.
-
Immerse the spindle into the adhesive to the marked level.
-
Allow the reading to stabilize for 60 seconds before recording the viscosity value in centipoise (cP).
Protocol 4: Peel Adhesion Testing
Rationale: Peel adhesion measures the force required to remove an adhesive-coated flexible substrate from a standard test panel. This is a critical performance indicator for pressure-sensitive and flexible bonding applications.
Standard: ASTM D3330 - Standard Test Method for Peel Adhesion of Pressure-Sensitive Tape.[7][9]
Procedure:
-
Apply the adhesive to a flexible substrate (e.g., Mylar film) at a controlled thickness.
-
Laminate the coated film onto a standard test panel (e.g., stainless steel).
-
Use a 2 kg roller to apply consistent pressure.
-
After a specified dwell time (e.g., 20 minutes and 24 hours), mount the test panel in the lower jaw of a tensile testing machine.
-
Fold the free end of the flexible substrate back at a 180° angle and clamp it in the upper jaw.
-
Separate the substrates at a constant speed (e.g., 300 mm/min) and record the force required. The results are typically reported in N/25 mm or oz/inch.
Diagram: Peel Adhesion Test Setup
Caption: Schematic of a 180° peel adhesion test.
Protocol 5: Shear Strength Testing
Rationale: Shear strength, or cohesion, is the adhesive's ability to resist forces parallel to the bonded surfaces. This is crucial for load-bearing applications.
Standard: ASTM D1002 - Standard Test Method for Apparent Shear Strength of Single-Lap-Joint Adhesively Bonded Metal Specimens by Tension Loading.
Procedure:
-
Prepare standard single-lap-joint specimens (e.g., aluminum coupons).
-
Apply the adhesive to a defined area on one end of each coupon.
-
Overlap the coupons to create the lap joint with a controlled bond line thickness.
-
Allow the adhesive to cure fully under specified conditions.
-
Mount the specimen in the grips of a tensile testing machine.
-
Apply a tensile load at a constant rate until the bond fails.
-
The shear strength is calculated by dividing the maximum load by the bond area and is reported in megapascals (MPa) or pounds per square inch (psi).
Safety and Handling of this compound
While EGDA has a favorable safety profile, standard laboratory and industrial hygiene practices must be followed.[1][6]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses, and a lab coat when handling EGDA.[1][6]
-
Ventilation: Use in a well-ventilated area to minimize inhalation of vapors.[6][10]
-
Storage: Store in tightly sealed containers in a cool, dry, well-ventilated area away from direct sunlight, heat sources, and strong acids or bases which can cause hydrolysis.[1][5]
-
Spills: In case of a spill, contain the material and clean it up with an absorbent material. Prevent entry into waterways.[1]
Conclusion
This compound is a versatile and effective solvent that offers significant performance and safety advantages in modern adhesive formulations. By functioning as a viscosity modifier, coalescing agent, and open-time extender, EGDA enables the development of robust adhesives for a wide range of applications, from packaging to industrial assembly. The protocols outlined in this guide provide a framework for the systematic incorporation and evaluation of EGDA, empowering formulators to innovate and optimize their adhesive systems. A thorough understanding of the principles behind its function, coupled with rigorous testing, is the key to unlocking the full potential of this valuable formulating tool.
References
- 1. This compound: Properties, Applications, and Safe Handling in Industrial Use_Chemicalbook [chemicalbook.com]
- 2. Advantages of this compound as a potential solvent for herbicide formulations [jstage.jst.go.jp]
- 3. Ethyleneglycol diacetate - SEQENS [seqens.com]
- 4. US5100944A - Use of this compound in waterborne adhesives - Google Patents [patents.google.com]
- 5. ETHYLENE GLYCOL DI ACETATE (EGDA) - High Quality Industrial Solvent at Best Price [somu-group.com]
- 6. This compound – Industrial Solvent & Coatings Grade [chemicalbull.com]
- 7. adhesivesresearch.com [adhesivesresearch.com]
- 8. International-Testing-Standards-for-Adhesives-and-Sealants [ametektest.com]
- 9. pkgcompliance.com [pkgcompliance.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ethylene Glycol Diacetate Synthesis
Welcome to the technical support center for the synthesis of ethylene glycol diacetate (EGDA). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to overcome common challenges in this esterification process. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Reaction Overview: The Esterification Pathway
The most common and direct route to synthesizing this compound is the Fischer-Speier esterification of ethylene glycol with acetic acid.[1] This is a reversible, two-step acid-catalyzed reaction. Initially, ethylene glycol reacts with one molecule of acetic acid to form the intermediate, ethylene glycol monoacetate (EGMA). Subsequently, EGMA reacts with a second molecule of acetic acid to yield the desired product, this compound (EGDA), and water as a byproduct.[2][3]
The overall reaction is as follows:
HOCH₂CH₂OH + 2CH₃COOH ⇌ CH₃COOCH₂CH₂OOCCH₃ + 2H₂O (Ethylene Glycol) + (Acetic Acid) ⇌ (this compound) + (Water)[2]
An alternative approach is transesterification, where ethylene glycol reacts with an acetate ester, such as sec-butyl acetate, in the presence of a basic catalyst.[4][5] This method can offer high yields and mild reaction conditions.[4][5]
Experimental Workflow for EGDA Synthesis
The following diagram outlines the key stages in a typical EGDA synthesis experiment, from initial setup to final product analysis.
Caption: Key stages of EGDA synthesis.
Troubleshooting Guide and Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.
1. Low Conversion of Ethylene Glycol and Poor Yield of EGDA
-
Question: My reaction has run for several hours, but analysis (e.g., by GC or TLC) shows a significant amount of unreacted ethylene glycol and the intermediate, EGMA. What is causing this and how can I improve the yield of EGDA?
-
Answer: Low conversion and yield are often tied to the reversible nature of esterification. The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials.
-
Causality: According to Le Chatelier's principle, the removal of a product will shift the equilibrium towards the formation of more products.[6] In this case, continuously removing water as it is formed is crucial for driving the reaction to completion.
-
Solutions:
-
Water Removal: Employ a Dean-Stark apparatus with an azeotropic solvent like toluene or n-butyl acetate to sequester the water produced.[6][7] The azeotropic agent forms a low-boiling azeotrope with water, which is then collected in the trap.
-
Excess Acetic Acid: Using a molar excess of acetic acid (e.g., a 2.2-3:1 or even 4:1 molar ratio of acetic acid to ethylene glycol) can also shift the equilibrium towards the product side.[3][6][7]
-
Catalyst Optimization: Ensure you are using an appropriate and effective catalyst. Strong acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used.[1] For heterogeneous catalysis, acidic ion-exchange resins such as Amberlyst 36 have been shown to be effective.[8][9] The catalyst loading is also important; typically, 0.1-1% of the total reactant mass is a good starting point.[7][10]
-
-
2. Formation of Undesired Byproducts
-
Question: Besides EGMA, my final product contains other impurities. What are these likely to be and how can I minimize their formation?
-
Answer: Side reactions can lead to the formation of various byproducts, complicating purification and reducing the overall yield.
-
Causality: At elevated temperatures, ethylene glycol can undergo self-etherification to form diethylene glycol, which can then be esterified to form dithis compound. Other potential byproducts can arise from the decomposition of acetic acid, especially in the presence of certain metal catalysts, leading to substances like methanol, acetaldehyde, and acetone.[11]
-
Solutions:
-
Temperature Control: Maintain strict control over the reaction temperature. The optimal range is typically between 100-160°C.[7][10] Overheating can promote side reactions.
-
Catalyst Selection: The choice of catalyst can influence the product distribution. While strong mineral acids are effective, they can also promote side reactions. Heterogeneous catalysts, such as solid acid catalysts or modified ion-exchange resins, can offer higher selectivity.[12][13][14] For example, zirconia-based catalysts have shown good activity and selectivity.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions, especially if the reaction is sensitive to air.
-
-
3. Difficulty in Product Purification
-
Question: I am having trouble separating the final product, EGDA, from unreacted starting materials and the intermediate, EGMA. What is the best way to purify my product?
-
Answer: The similar boiling points of the components in the reaction mixture can make purification by distillation challenging.
-
Causality: Ethylene glycol, EGMA, and EGDA have relatively close boiling points, and azeotropes can form, making a clean separation difficult with a simple distillation setup.[14]
-
Solutions:
-
Efficient Fractional Distillation: Use an efficient fractional distillation column to achieve a good separation. Collect fractions at different temperature ranges. Pure EGDA typically distills between 180-190°C, with the main fraction at 186°C.[15]
-
Work-up Procedure: Before distillation, it is crucial to perform a thorough work-up. This involves neutralizing the acid catalyst with a base wash (e.g., dilute sodium bicarbonate solution), followed by washing with water to remove any remaining salts and water-soluble impurities.[6] The organic layer should then be dried over an anhydrous salt like sodium sulfate or magnesium sulfate before distillation.[6]
-
Vacuum Distillation: If the products are sensitive to high temperatures, vacuum distillation can be employed to lower the boiling points and prevent thermal decomposition.
-
-
4. Product Discoloration
-
Question: My final product has a yellow or brown tint. What is the cause of this discoloration, and how can I obtain a colorless product?
-
Answer: Discoloration is usually due to the formation of impurities or degradation products.
-
Causality: Overheating during the reaction or distillation can lead to thermal decomposition and the formation of colored byproducts. Impurities in the starting materials can also contribute to discoloration.[10]
-
Solutions:
-
Strict Temperature Control: As mentioned earlier, careful temperature control is essential throughout the synthesis and purification steps.
-
High-Purity Starting Materials: Use high-purity, preferably distilled, starting materials to minimize the introduction of impurities.
-
Activated Carbon Treatment: If discoloration persists, the crude product can be treated with activated carbon. Stirring the product with a small amount of activated carbon can help to adsorb the colored impurities. The carbon can then be removed by filtration before the final distillation.[10]
-
-
Quantitative Data Summary
The following table summarizes typical reaction conditions for the synthesis of this compound.
| Parameter | Typical Range/Value | Rationale |
| Reactant Molar Ratio (Acetic Acid:Ethylene Glycol) | 2.2:1 to 4:1 | An excess of acetic acid drives the reaction equilibrium towards the products.[3][6][7] |
| Catalyst Loading (e.g., p-toluenesulfonic acid) | 0.1 - 1% of total reactant mass | Provides sufficient catalytic activity without promoting excessive side reactions.[7][10] |
| Reaction Temperature | 100 - 160 °C | Balances reaction rate with minimizing byproduct formation.[7][10] |
| Reaction Time | Several hours (monitor for completion) | The reaction is relatively slow and requires time to reach equilibrium. |
Detailed Experimental Protocol: Acid-Catalyzed Esterification
This protocol provides a step-by-step methodology for the synthesis of this compound using an acid catalyst and a Dean-Stark apparatus for water removal.
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Reactant Charging: To the round-bottom flask, add ethylene glycol, a molar excess of glacial acetic acid (e.g., 3:1 molar ratio), and an azeotropic agent such as toluene or n-butyl acetate (approximately 10-20% of the total reactant mass).[7]
-
Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1-1% of the total reactant mass).[7]
-
Reaction: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with the solvent. Continue the reaction until no more water is collected, indicating the reaction is complete. This may take several hours.
-
Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Caution: CO₂ evolution will occur. Vent the separatory funnel frequently.
-
Washing: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.
-
Drying: Separate the organic layer and dry it over an anhydrous salt such as anhydrous sodium sulfate or magnesium sulfate.[6]
-
Purification: Filter off the drying agent and purify the crude product by fractional distillation. Collect the fraction that distills at the boiling point of this compound (approximately 186-190°C at atmospheric pressure).[15]
-
Characterization: Confirm the identity and purity of the product using analytical techniques such as NMR, IR, and GC-MS.
References
- 1. This compound (EGDA) - High-Performance Solvent [epchems.com]
- 2. benchchem.com [benchchem.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Method for synthesizing this compound by adopting transesterification method - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN104355996A - Method for synthesizing this compound by adopting transesterification method - Google Patents [patents.google.com]
- 6. Sciencemadness Discussion Board - Synthesize this compound? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. CN103724195A - Synthetic method of this compound - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. CN103435481A - Production method of this compound (EGDA) - Google Patents [patents.google.com]
- 13. Production method of this compound (EGDA) (2013) | Wu Yibiao | 1 Citations [scispace.com]
- 14. CN104045554A - Method for preparing this compound - Google Patents [patents.google.com]
- 15. prepchem.com [prepchem.com]
Technical Support Center: Controlling the Rate of Hydrolysis of Ethylene glycol diacetate
Welcome to the technical support center for Ethylene Glycol Diacetate (EGDA) hydrolysis. This guide is designed for researchers, scientists, and drug development professionals who utilize EGDA hydrolysis in their work. Here, you will find in-depth answers to common questions and practical troubleshooting advice to gain precise control over your experiments.
Introduction: The Hydrolysis of this compound
This compound (EGDA) is a diester that undergoes a two-step hydrolysis reaction, first yielding ethylene glycol monoacetate (EGMA) and acetic acid, and subsequently ethylene glycol and a second molecule of acetic acid. The rate of this reaction is highly sensitive to several factors, making precise control both a challenge and a necessity for reproducible results. This guide will provide the foundational knowledge and practical steps to master this process.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of EGDA hydrolysis?
EGDA hydrolysis can proceed via two primary pathways: acid-catalysis and base-catalysis (saponification).
-
Acid-Catalyzed Hydrolysis : This is a reversible reaction where a proton (H⁺) from an acid catalyst protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1] The reaction is an equilibrium process, and the presence of excess water is required to drive it towards the products (ethylene glycol and acetic acid) in accordance with Le Chatelier's principle.[2][3]
-
Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible reaction. A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon.[4][5] This forms a tetrahedral intermediate which then eliminates an alkoxide ion. The resulting carboxylic acid is immediately deprotonated by the strong base to form a carboxylate salt, driving the reaction to completion.[2][6][7]
Q2: How significantly does pH influence the rate of hydrolysis?
The pH of the reaction medium is the most critical factor controlling the hydrolysis rate. The reaction is slowest near neutral pH and is accelerated under both acidic and basic conditions.[8]
-
Under acidic conditions (low pH) , the rate is proportional to the concentration of hydronium ions (H₃O⁺).[1] Lowering the pH from 4 to 3, for instance, will increase the reaction rate by approximately a factor of 10.
-
Under alkaline conditions (high pH) , the rate is dependent on the concentration of hydroxide ions (OH⁻).[9] Increasing the pH from 8 to 9 will also increase the rate tenfold. This base-catalyzed pathway is generally faster and more efficient than the acid-catalyzed one because the hydroxide ion is a better nucleophile than a neutral water molecule.[2][7]
Q3: What is the role of temperature in controlling the reaction rate?
Temperature directly influences the reaction kinetics, as described by the Arrhenius equation. Increasing the temperature provides the molecules with more kinetic energy, leading to more frequent and energetic collisions, thus increasing the reaction rate.[10][11] The activation energy for ester hydrolysis is typically in the range of 40-60 kJ/mol.[10] As a general rule of thumb, for many chemical reactions, a 10°C increase in temperature can approximately double the reaction rate. Precise temperature control is therefore essential for achieving reproducible hydrolysis rates.
Q4: Which catalysts are most effective for this reaction?
The choice of catalyst depends on the desired reaction conditions and whether reversibility is a concern.
-
Acid Catalysts : Strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are commonly used.[6][11] P-toluenesulfonic acid is another effective option.[12] These are suitable when moderate rate enhancement is needed and the equilibrium can be controlled.
-
Base Catalysts : Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used for saponification.[4][5][6] This method is preferred when complete, irreversible hydrolysis is the goal.[2][7]
Q5: How can I accurately monitor the progress of the hydrolysis reaction?
Several analytical techniques can be employed to track the disappearance of EGDA and the appearance of its products:
-
Gas Chromatography (GC) : GC with a Flame Ionization Detector (FID) is a robust and specific method for quantifying volatile compounds like ethylene glycol, EGDA, and EGMA.[13] This is often the preferred method for its accuracy and ability to separate all components in the reaction mixture.[14][15]
-
High-Performance Liquid Chromatography (HPLC) : HPLC can be used to quantify the non-volatile acetic acid produced or the remaining ester. This is particularly useful for samples in complex matrices.[14][15]
-
Titration : The acetic acid produced during hydrolysis can be quantified by titrating aliquots of the reaction mixture with a standardized solution of a strong base (e.g., NaOH). This provides a simple and cost-effective way to determine the extent of the reaction.
-
Spectrophotometry : In some cases, if a chromophore is involved or can be produced via a secondary reaction, spectrophotometry can be used to monitor the reaction kinetics.[11]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: The hydrolysis reaction is proceeding too slowly.
-
Potential Cause 1: Suboptimal pH. The reaction medium may be too close to neutral pH (pH ~7), where the rate of hydrolysis is at its minimum.
-
Solution: Adjust the pH. For acid-catalyzed hydrolysis, lower the pH to a range of 1-3.[1] For base-catalyzed hydrolysis, increase the pH to 11-13. The effect of pH is logarithmic; a small change can have a dramatic impact.
-
-
Potential Cause 2: Insufficient Temperature. The activation energy barrier is not being overcome efficiently at the current reaction temperature.
-
Potential Cause 3: Inadequate Catalyst Concentration. The amount of acid or base catalyst may be too low to effectively increase the reaction rate.
Problem 2: The reaction is too fast and difficult to control.
-
Potential Cause 1: Extreme pH. The concentration of H⁺ or OH⁻ is excessively high, leading to a near-instantaneous reaction.
-
Solution: Moderate the pH. Use a weaker acid or base, or utilize a buffer system to maintain the pH in a range that provides a controllable rate. For example, instead of 1M NaOH, try a carbonate buffer system for a milder alkaline condition.
-
-
Potential Cause 2: Temperature is too high.
-
Solution: Lower the reaction temperature. Use an ice bath or a temperature-controlled circulator to maintain a lower, stable temperature. This will slow the reaction kinetics, allowing for better control and monitoring.
-
Problem 3: The hydrolysis is incomplete, resulting in low product yield.
-
Potential Cause 1: Equilibrium Limitation (Acid Catalysis). Acid-catalyzed hydrolysis is a reversible process. The accumulation of products (acetic acid and ethylene glycol) can cause the reverse reaction (esterification) to occur, leading to an equilibrium state with unreacted starting material.[3][7]
-
Potential Cause 2: Insufficient Reaction Time. The reaction was stopped before it had time to reach completion.
-
Solution: Extend the reaction time. Monitor the reaction at set intervals using an appropriate analytical method (e.g., GC) until the concentration of EGDA stabilizes or becomes undetectable.
-
Problem 4: I am observing poor reproducibility between experimental runs.
-
Potential Cause 1: Inconsistent Control of Reaction Parameters. Minor variations in temperature or pH between experiments can lead to significant differences in reaction rates and outcomes.
-
Solution: Implement rigorous process controls. Use a temperature-controlled reaction vessel (e.g., a jacketed reactor with a circulator) to maintain a constant temperature (±0.5°C). Use a calibrated pH meter for accurate pH adjustments and monitoring.
-
-
Potential Cause 2: Purity of Reagents. The purity of the EGDA, water, and catalyst can affect the reaction. Impurities in EGDA, such as residual acetic acid, can alter the starting pH.[16]
-
Solution: Use high-purity reagents. Verify the purity of your starting materials using analytical techniques like GC or titration before beginning the experiment. Store reagents under appropriate conditions to prevent degradation.[16]
-
Data Presentation: Impact of pH on Hydrolysis Rate
To illustrate the critical role of pH, the table below summarizes the relationship between pH and the half-life of EGDA at a constant temperature. Note how the stability of the ester dramatically decreases as the pH moves away from neutral.
| pH | Condition | Relative OH⁻ Concentration | Base-Catalyzed Half-life (Approx.) |
| 7 | Neutral | 1x | 152 days[17] |
| 8 | Mildly Alkaline | 10x | 15 days[17] |
| 9 | Alkaline | 100x | ~1.5 days |
| 10 | Strongly Alkaline | 1000x | ~3.6 hours |
| 11 | Very Strongly Alkaline | 10,000x | ~22 minutes |
Data is extrapolated based on the base-catalyzed hydrolysis rate constant of 5.3 x 10⁻¹ L/mol-sec to demonstrate the trend.[17]
Visualizations: Reaction Pathway and Troubleshooting Workflow
Base-Catalyzed Hydrolysis of this compound
References
- 1. blog.truegeometry.com [blog.truegeometry.com]
- 2. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 3. Sciencemadness Discussion Board - Synthesize this compound? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. testbook.com [testbook.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00191H [pubs.rsc.org]
- 9. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 11. oarjpublication.com [oarjpublication.com]
- 12. CN103724195A - Synthetic method of this compound - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. ANALYTICAL METHODS - Toxicological Profile for Ethylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. This compound: Properties, Applications, and Safe Handling in Industrial Use_Chemicalbook [chemicalbook.com]
- 17. This compound | C6H10O4 | CID 8121 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purity Analysis and Purification of Ethylene Glycol Diacetate (EGDA)
Welcome to the Technical Support Center for Ethylene Glycol Diacetate (EGDA). As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth technical assistance for the purity analysis and purification of EGDA. This resource is structured to address common challenges and frequently asked questions encountered during experimental work.
Section 1: Troubleshooting Guide - Purity Analysis
This section addresses specific issues you may encounter during the analysis of EGDA purity.
Gas Chromatography (GC) Analysis Issues
Question: I am seeing ghost peaks in my GC chromatogram when analyzing EGDA. What could be the cause and how do I resolve this?
Answer: Ghost peaks in your GC analysis of EGDA can be frustrating and lead to inaccurate quantification. The primary causes are typically related to contamination in the GC system or sample handling.
-
Causality and Resolution:
-
Septum Bleed: Over time, the injector port septum can degrade, releasing siloxane compounds that appear as broad, rolling peaks in the chromatogram. To resolve this, regularly replace the septum, using a high-quality, low-bleed variety.
-
Contaminated Syringe: Residual sample from previous injections can be a source of ghost peaks. Ensure you are thoroughly cleaning your syringe with an appropriate solvent (e.g., acetone, followed by hexane) between injections. An autosampler with a robust washing protocol is highly recommended.
-
Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas (Helium or Nitrogen) or buildup in the gas lines can introduce contaminants. Using high-purity carrier gas and installing an in-line gas filter can mitigate this.
-
Sample Carryover: High concentrations of EGDA or non-volatile impurities can remain in the injector or at the head of the column, eluting in subsequent runs. To address this, run a solvent blank after a high-concentration sample to check for carryover. If present, bake out the injector and column at a temperature slightly above your method's maximum, but below the column's upper temperature limit.
-
Question: My EGDA peak is showing significant tailing in the GC-FID analysis. What are the likely causes and solutions?
Answer: Peak tailing for a polar compound like EGDA is often indicative of active sites within the GC system that interact with the analyte.
-
Causality and Resolution:
-
Active Sites in the Injector Liner: The glass injector liner can have active silanol groups that interact with the ester groups of EGDA. Using a deactivated liner can significantly reduce this interaction.
-
Column Degradation: Over time, the stationary phase of the GC column can degrade, exposing active sites. If you observe a sudden increase in peak tailing, it may be time to replace the column.
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion, including tailing. Try reducing the injection volume or diluting your sample.
-
Improper Column Installation: If the column is not installed correctly in the injector or detector, it can create dead volume, leading to peak tailing. Ensure the column is cut cleanly and installed at the correct depth.
-
High-Performance Liquid Chromatography (HPLC) Analysis Issues
Question: I am analyzing for ethylene glycol impurity in EGDA using HPLC-RID, but my baseline is very noisy. What should I do?
Answer: A noisy baseline in Refractive Index Detection (RID) is a common issue, often related to the sensitivity of the detector to temperature and mobile phase composition fluctuations.
-
Causality and Resolution:
-
Temperature Fluctuations: The RI detector is highly sensitive to temperature changes. Ensure the detector's internal temperature is stable and that the mobile phase has had sufficient time to equilibrate with the column and detector temperature. Shielding the HPLC system from drafts can also help.
-
Mobile Phase Outgassing: Dissolved gases in the mobile phase can form bubbles in the flow cell, causing baseline noise. Degas your mobile phase thoroughly before use, and consider using an in-line degasser.
-
Contaminated Mobile Phase: Impurities in the mobile phase or microbial growth can contribute to a noisy baseline. Use high-purity solvents and prepare fresh mobile phase daily.
-
Flow Rate Instability: An unstable pump flow rate will cause fluctuations in the baseline. Ensure your pump is properly maintained and primed.
-
Section 2: Troubleshooting Guide - Purification Techniques
This section provides guidance on resolving common problems encountered during the purification of EGDA.
Question: I am trying to purify EGDA from unreacted ethylene glycol by distillation, but the separation is poor. What can I do to improve it?
Answer: The boiling points of ethylene glycol (197.3 °C) and EGDA (190-191 °C) are relatively close, which can make simple distillation challenging.
-
Causality and Resolution:
-
Inefficient Distillation Column: A simple distillation setup may not provide enough theoretical plates for efficient separation. Using a fractional distillation column packed with Raschig rings or Vigreux indentations will increase the surface area for vapor-liquid equilibrium, leading to better separation.[1]
-
Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling points of both compounds, potentially increasing the relative volatility and improving separation.
-
Azeotrope Formation: While not a true azeotrope, interactions between the components can affect their volatility. Ensure your distillation is performed slowly to allow for proper equilibration at each stage of the column.[2]
-
Foaming: Impurities or high boiling rates can cause foaming, carrying less volatile components over with the distillate. Reduce the heating rate and consider using boiling chips or a magnetic stirrer to ensure smooth boiling.
-
Question: During the aqueous workup of my EGDA synthesis, I am getting a persistent emulsion that won't separate. How can I break it?
Answer: Emulsions are common when partitioning an organic product from an aqueous phase, especially if surfactants or partially soluble impurities are present.
-
Causality and Resolution:
-
Mechanical Agitation: Vigorous shaking of the separatory funnel can create a stable emulsion. Instead, use gentle inversions to mix the layers.
-
Addition of Brine: Adding a saturated solution of sodium chloride (brine) to the separatory funnel increases the ionic strength of the aqueous phase.[3] This decreases the solubility of organic compounds in the aqueous layer and can help to break the emulsion.
-
Change in pH: If acidic or basic impurities are stabilizing the emulsion, carefully adding a dilute acid or base can sometimes disrupt the emulsion by neutralizing these species.
-
Filtration through Celite: For very persistent emulsions, filtering the mixture through a pad of Celite or glass wool can help to coalesce the dispersed droplets.
-
Centrifugation: If the volume is manageable, centrifuging the emulsion can provide the force needed to separate the layers.[3]
-
Section 3: Frequently Asked Questions (FAQs)
What are the most common impurities in commercial EGDA?
The most common impurities in commercially available EGDA are typically unreacted starting materials from its synthesis.[4] These include:
-
Ethylene Glycol: The diol used in the esterification reaction.
-
Acetic Acid: The carboxylic acid used in the esterification.
-
Ethylene Glycol Monoacetate (EGMA): The intermediate product of the esterification.
-
Water: A byproduct of the esterification reaction.[5]
What is the typical purity of technical or industrial grade EGDA?
Industrial or technical grade EGDA typically has a purity of ≥98% or ≥99%.[4][6] For pharmaceutical or other high-purity applications, further purification may be necessary to reduce impurities to acceptable levels.
How should I store EGDA to maintain its purity?
EGDA should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[5] It is incompatible with strong oxidizing agents, strong acids, and strong bases, which can catalyze its hydrolysis back to ethylene glycol and acetic acid.[4]
Is EGDA hazardous to handle?
EGDA has low acute toxicity.[4] However, it can cause mild skin and eye irritation.[7] It is recommended to handle EGDA in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including safety goggles and gloves.[4]
Section 4: Experimental Protocols and Data
Purity Analysis by Gas Chromatography (GC-FID)
This protocol is designed for the quantification of EGDA and its common impurities.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID)
-
Column: DB-Wax (or equivalent polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness
GC Parameters:
| Parameter | Value |
|---|---|
| Injector Temperature | 250 °C |
| Detector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 1.0 µL |
| Split Ratio | 50:1 |
| Oven Program | Initial Temp: 60 °C, hold for 2 minRamp: 10 °C/min to 220 °C, hold for 5 min |
Sample Preparation:
-
Prepare a stock solution of EGDA standard at approximately 1000 µg/mL in a suitable solvent (e.g., acetone).
-
Prepare a mixed standard solution containing EGDA, ethylene glycol, and ethylene glycol monoacetate at known concentrations.
-
Dilute the EGDA sample to be analyzed in the same solvent to fall within the calibration range.
Data Analysis:
-
Identify peaks based on the retention times of the standards.
-
Quantify the amount of each component using an external standard calibration curve.
Water Content by Karl Fischer Titration
This protocol is for determining the water content in EGDA.
Instrumentation:
-
Volumetric or Coulometric Karl Fischer Titrator
Reagents:
-
Karl Fischer Titrant (e.g., CombiTitrant 5)
-
Karl Fischer Solvent (e.g., CombiSolvent)
Procedure (Volumetric):
-
Add the Karl Fischer solvent to the titration vessel and titrate to a dry endpoint with the Karl Fischer titrant.
-
Accurately weigh a known amount of the EGDA sample and inject it into the titration vessel.
-
Titrate the sample with the Karl Fischer titrant to the endpoint.
-
The water content is calculated based on the volume of titrant consumed and the titrant's water equivalence factor.[8][9]
Typical Specifications for High-Purity EGDA:
| Parameter | Specification | Analytical Method |
| Purity (Assay) | ≥ 99.5% | GC-FID |
| Water Content | ≤ 0.1% | Karl Fischer Titration |
| Acidity (as Acetic Acid) | ≤ 0.1% | Titration |
| Ethylene Glycol | ≤ 0.2% | GC-FID or HPLC-RID |
| Color (APHA) | ≤ 10 | Spectrophotometry |
Section 5: Visualized Workflows
Purity Analysis Workflow
Caption: Workflow for the Purity Analysis of EGDA.
Purification Workflow
Caption: General Purification Workflow for EGDA.
References
- 1. youtube.com [youtube.com]
- 2. Sciencemadness Discussion Board - Ethylene glycol purification - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. youtube.com [youtube.com]
- 4. This compound: Properties, Applications, and Safe Handling in Industrial Use_Chemicalbook [chemicalbook.com]
- 5. ETHYLENE GLYCOL DI ACETATE (EGDA) - High Quality Industrial Solvent at Best Price [somu-group.com]
- 6. This compound (EGDA) - High-Performance Solvent [epchems.com]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 8. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 9. merckmillipore.com [merckmillipore.com]
Strategies to improve yield and selectivity in ethylene glycol diacetate production
Welcome to the Technical Support Center for Ethylene Glycol Diacetate (EGDA) production. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance the yield and selectivity of your EGDA synthesis experiments.
Introduction to EGDA Synthesis
This compound (EGDA) is a widely used eco-friendly, high-boiling point solvent. The most common and scalable method for its synthesis is the direct esterification of ethylene glycol with acetic acid.[1] This is a reversible, consecutive reaction that first forms ethylene glycol monoacetate (EGMA) as an intermediate, which then reacts further with acetic acid to yield the desired EGDA.[2][3] The overall reaction is governed by Le Chatelier's principle; therefore, removing water as it is formed is crucial to drive the equilibrium towards the diacetate product.[4][5]
The reaction is typically catalyzed by an acid. While traditional homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid are effective, there is a growing interest in heterogeneous solid acid catalysts such as ion-exchange resins and mixed metal oxides due to their ease of separation and reusability.[6][7]
This guide will delve into the nuances of catalyst selection, reaction optimization, and troubleshooting common issues to help you achieve high-purity EGDA with excellent yields.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for EGDA synthesis via direct esterification?
A1: The synthesis of EGDA from ethylene glycol and acetic acid is a classic Fischer-Speier esterification. The reaction proceeds in two consecutive, reversible steps, as illustrated in the diagram below. An acid catalyst protonates the carbonyl oxygen of acetic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol.[5][8]
Diagram: Reaction Pathway for EGDA Synthesis
Caption: Consecutive reaction mechanism for the synthesis of EGDA.
Q2: What are the most common catalysts, and how do I choose the right one?
A2: The choice of catalyst depends on your experimental setup, desired purity, and scalability.
-
Homogeneous Catalysts (e.g., Sulfuric Acid, p-Toluenesulfonic Acid): These are highly effective and lead to fast reaction rates.[4][9]
-
Sulfuric Acid: A strong, inexpensive catalyst. However, its strong dehydrating nature can lead to side reactions and charring at higher temperatures. It is also highly corrosive.
-
p-Toluenesulfonic Acid (p-TSA): A solid organic acid that is easier to handle than sulfuric acid. It is less corrosive and less prone to causing side reactions.[10][11] It is also more soluble in organic reaction mixtures.[11]
-
-
Heterogeneous Catalysts (e.g., Solid Acid Resins, Mixed Oxides): These are solid catalysts that can be easily filtered and reused, making the process more environmentally friendly.[6][7]
-
Ion-Exchange Resins (e.g., Amberlyst-15, Seralite SRC-120): These polymeric resins with sulfonic acid groups are effective catalysts.[3][12] They are less corrosive than mineral acids but can be susceptible to thermal degradation and deactivation.[12]
-
Mixed Metal Oxides (e.g., Mo/ZrO₂): These catalysts can offer high activity and selectivity, attributed to their surface acidity.[6] They are generally more thermally stable than ion-exchange resins.
-
Q3: How can I maximize the selectivity towards EGDA over EGMA?
A3: To favor the formation of the di-ester (EGDA), you need to push the second equilibrium (EGMA to EGDA) to the right. This can be achieved by:
-
Using an excess of acetic acid: A higher concentration of acetic acid will increase the rate of the second esterification step. A molar ratio of acetic acid to ethylene glycol in the range of 2.2:1 to 3:1 is often recommended.[10][13]
-
Efficient water removal: As water is a product of both reaction steps, its continuous removal is critical. This can be done using a Dean-Stark apparatus with an azeotropic solvent like toluene or butyl acetate.[4][10]
-
Increasing reaction time: Allowing the reaction to proceed for a longer duration will provide more time for the conversion of EGMA to EGDA.[14]
Q4: What are the typical reaction conditions for EGDA synthesis?
A4: Typical conditions for direct esterification include:
-
Temperature: 100-160 °C, often at the reflux temperature of the reaction mixture.[10][13]
-
Pressure: Atmospheric pressure is commonly used.
-
Agitation: Continuous stirring is necessary to ensure proper mixing of reactants and catalyst.
-
Water Removal: Use of a Dean-Stark trap or similar setup is highly recommended.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of EGDA | 1. Incomplete reaction: The reaction has not reached equilibrium. | 1. Increase the reaction time. Monitor the reaction progress using techniques like GC or TLC.[15][16] |
| 2. Equilibrium limitation: The presence of water is shifting the equilibrium back towards the reactants. | 2. Ensure efficient water removal using a Dean-Stark apparatus. Use glacial acetic acid to minimize initial water content.[4] | |
| 3. Insufficient catalyst: The catalyst concentration is too low to achieve a reasonable reaction rate. | 3. Increase the catalyst loading. For p-TSA, a concentration of 0.1-1% of the total reactant mass is suggested.[10][13] | |
| 4. Low reaction temperature: The reaction rate is too slow at the current temperature. | 4. Increase the reaction temperature to the reflux point of the mixture. | |
| High Proportion of EGMA in the Product | 1. Insufficient acetic acid: The molar ratio of acetic acid to ethylene glycol is too low. | 1. Increase the molar ratio of acetic acid to ethylene glycol to at least 2.2:1.[10][13] |
| 2. Short reaction time: The reaction was stopped before the complete conversion of EGMA to EGDA. | 2. Extend the reaction time. | |
| Reaction Stalls (Stops Progressing) | 1. Catalyst deactivation: The catalyst has lost its activity. | 1. For solid catalysts, filter and attempt regeneration (e.g., acid wash for ion-exchange resins).[1] For homogeneous catalysts, add a fresh portion of the catalyst. |
| 2. Equilibrium reached: The reaction has reached its equilibrium point under the current conditions. | 2. Improve water removal to shift the equilibrium. | |
| Product Discoloration (Yellowish Tinge) | 1. Side reactions at high temperatures: Charring or other degradation reactions may occur, especially with strong dehydrating catalysts like sulfuric acid. | 1. Use a milder catalyst like p-toluenesulfonic acid.[11] Avoid excessively high reaction temperatures. |
| 2. Impurities in starting materials: The ethylene glycol or acetic acid may contain impurities that cause coloration. | 2. Purify the starting materials before the reaction. | |
| Difficulty in Product Purification | 1. Formation of azeotropes: The product may form azeotropes with unreacted starting materials or byproducts, making distillation difficult. | 1. Perform a workup procedure before distillation: wash the crude product with a dilute sodium bicarbonate solution to neutralize the acid catalyst and unreacted acetic acid, followed by a water wash.[4] Then, dry the organic layer before distillation. |
Experimental Protocols
Protocol 1: EGDA Synthesis using p-Toluenesulfonic Acid (p-TSA)
This protocol is a standard laboratory procedure for the synthesis of EGDA using a homogeneous catalyst and a Dean-Stark apparatus for water removal.
Materials:
-
Ethylene glycol (1.0 mol)
-
p-Toluenesulfonic acid monohydrate (0.01 mol, ~1% of total reactant mass)[10][13]
-
Toluene or n-butyl acetate (as azeotropic agent)[10]
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add ethylene glycol, glacial acetic acid, and p-toluenesulfonic acid.
-
Add the azeotropic agent (e.g., toluene) to the flask.
-
Assemble the Dean-Stark apparatus and reflux condenser on top of the flask. Fill the Dean-Stark trap with the azeotropic agent.
-
-
Reaction:
-
Heat the mixture to reflux with vigorous stirring.
-
Water will be removed as an azeotrope and will collect in the bottom of the Dean-Stark trap.
-
Continue the reaction until no more water is collected, or until the reaction is deemed complete by monitoring (e.g., via GC). This may take several hours.
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
5% sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid). Be cautious of CO₂ evolution.
-
Water
-
Saturated sodium chloride solution (brine)
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the azeotropic agent by simple distillation.
-
Purify the crude EGDA by fractional distillation under reduced pressure.
-
Diagram: Experimental Workflow for EGDA Synthesis
References
- 1. samyangtrilite.com [samyangtrilite.com]
- 2. ijera.com [ijera.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Sciencemadness Discussion Board - Synthesize this compound? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. jocpr.com [jocpr.com]
- 7. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]
- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. dspace.ncl.res.in [dspace.ncl.res.in]
- 13. CN103724195A - Synthetic method of this compound - Google Patents [patents.google.com]
- 14. Study on Esterification of Ethylene Glycol With Acetic Acid in the Presence of Seralite SRC-120 and Molecular Sieve 13X Catalyst - ethesis [ethesis.nitrkl.ac.in]
- 15. researchgate.net [researchgate.net]
- 16. ANALYTICAL METHODS - Toxicological Profile for Ethylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]
Identifying and minimizing side reactions in ethylene glycol diacetate synthesis.
Technical Support Center: Ethylene Glycol Diacetate Synthesis
Welcome to the technical support guide for the synthesis of this compound (EGDA). This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this common esterification reaction. Here, we move beyond simple protocols to explore the underlying chemical principles, enabling you to proactively identify and minimize side reactions, thereby maximizing yield and purity.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My final yield of this compound (EGDA) is consistently low. What are the common causes?
A1: Low yield in the synthesis of EGDA via Fischer esterification is most often tied to the reversible nature of the reaction.[1][2] The reaction between ethylene glycol and acetic acid establishes an equilibrium that, if not managed, will favor the reactants.[2]
Causality & Solutions:
-
Incomplete Water Removal: The reaction produces one mole of water for each ester bond formed.[3] According to Le Chatelier's principle, the presence of this water will push the equilibrium back towards the starting materials (hydrolysis), thus lowering your yield.[2]
-
Solution: Employ a Dean-Stark apparatus or similar setup for azeotropic removal of water as it forms. If not feasible, using a drying agent like molecular sieves in the reaction flask can also be effective, though less common in scaled-up preparations.[2]
-
-
Insufficient Acetic Acid: While the stoichiometry is 2 moles of acetic acid to 1 mole of ethylene glycol, the reaction should be run with a molar excess of acetic acid (e.g., a 2.2:1 to 4:1 molar ratio).[2][4] This excess serves as a driving force, shifting the equilibrium towards the di-ester product.[5]
-
Inadequate Reaction Time or Temperature: Esterification kinetics can be slow.[1] Ensure you are refluxing for a sufficient duration (often several hours) to allow the reaction to approach completion.[2] The reaction is typically conducted at temperatures between 100-160°C.[4]
-
Catalyst Inactivity: An insufficient amount or deactivated catalyst will result in a slow reaction that may not reach equilibrium in your allotted time. Ensure the catalyst is active and used at an appropriate loading (e.g., 0.1-1% for p-TsOH).[4]
Q2: My purified product is contaminated with significant amounts of ethylene glycol monoacetate (EGMA). How can I improve the conversion to the diacetate?
A2: The formation of EGDA is a consecutive reaction, proceeding through the EGMA intermediate.[1][5] The presence of EGMA indicates that the second esterification step is incomplete.
Causality & Solutions:
-
Kinetic and Equilibrium Factors: The second esterification (EGMA to EGDA) is often slower than the first. To drive this second reaction to completion, you must apply principles to shift the overall equilibrium as far as possible to the final product.
-
Increase Acetic Acid Molar Ratio: This is the most direct way to favor the formation of the diacetate. A higher concentration of acetic acid increases the probability of an EGMA molecule reacting to form EGDA.[5] Studies have shown that increasing the acetic acid to ethylene glycol mole ratio directly increases the selectivity for EGDA.[5]
-
Ensure Rigorous Water Removal: Any water present not only inhibits the forward reaction but can also hydrolyze EGDA back to EGMA. Efficient water removal is critical for high diacetate yields.
-
Extend Reaction Time: Allow more time at reflux to ensure the second, slower esterification step has sufficient time to proceed.
-
Q3: The reaction mixture is turning dark brown or black (charring). What is causing this and how can I prevent it?
A3: Charring is a sign of decomposition, typically caused by an overly aggressive acid catalyst combined with high temperatures.[6]
Causality & Solutions:
-
Strong, Oxidizing Acid Catalysts: Concentrated sulfuric acid is a strong dehydrating agent, but it is also a powerful oxidizing agent. At the high temperatures required for esterification, it can oxidize the organic molecules (ethylene glycol), leading to charring and the formation of undesired byproducts.[6]
-
Solution 1: Change the Catalyst: Switch to a non-oxidizing strong acid catalyst like p-toluenesulfonic acid (p-TsOH) or a solid acid catalyst.[4] Solid acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst 36) or doped metal oxides, are excellent alternatives that minimize charring, reduce corrosion, and simplify workup as they can be filtered off.
-
Solution 2: Moderate Temperature: Ensure the reaction temperature does not significantly exceed what is necessary for reflux and efficient water removal. Use a heating mantle with a temperature controller for precise regulation.
-
Q4: My GC-MS analysis shows unexpected low-boiling-point impurities. What could they be?
A4: Under certain conditions, particularly with strong acid catalysis and high heat, ethylene glycol can undergo dehydration side reactions.[6][7]
Causality & Solutions:
-
Intramolecular Dehydration: One molecule of ethylene glycol can dehydrate and rearrange to form acetaldehyde (Boiling Point: 20.2°C).[6][7]
-
Intermolecular Dehydration: Two molecules of ethylene glycol can undergo dehydration to form the cyclic ether 1,4-dioxane (Boiling Point: 101°C).[6][8]
-
Prevention: The conditions that favor these side reactions are very similar to those that cause charring: excessive heat and highly concentrated strong acids. Using a milder catalyst (p-TsOH, solid acids) and maintaining the lowest effective temperature for the reaction will significantly suppress the formation of these byproducts.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the acid-catalyzed synthesis of this compound?
A1: The synthesis is a classic example of the Fischer-Speier esterification, which proceeds via a nucleophilic acyl substitution mechanism.[9] The reaction occurs in two consecutive steps to form the mono- and di-esters.[1]
The mechanism for one esterification step is as follows:
-
Protonation of the Carbonyl: The acid catalyst donates a proton to the carbonyl oxygen of acetic acid, making the carbonyl carbon much more electrophilic.
-
Nucleophilic Attack: A hydroxyl group from ethylene glycol (a nucleophile) attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the original hydroxyl groups on the tetrahedral intermediate. This converts one of the -OH groups into a good leaving group (-OH₂⁺).
-
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
-
Deprotonation: The protonated ester product is deprotonated (often by water or another alcohol molecule) to regenerate the acid catalyst and yield the final ester.
Q2: What is the role of the acid catalyst, and how do I choose the right one?
A2: The catalyst's role is to accelerate the reaction by lowering the activation energy required for the esterification to occur.[9] It does this by making the carboxylic acid's carbonyl carbon more susceptible to nucleophilic attack, as described above. The choice of catalyst impacts reaction rate, side reactions, and purification. A comparison is provided in Table 1 .
Q3: Why is removing water so critical for this synthesis?
A3: Water is a product of the esterification reaction.[3] The entire reaction system is a chemical equilibrium: Alcohol + Carboxylic Acid ⇌ Ester + Water Based on Le Chatelier's principle, the continuous removal of a product (water) from the reaction mixture disrupts this equilibrium.[2] The system will then shift to counteract this change, meaning it will produce more products (ester and water) to re-establish equilibrium. This effectively drives the reaction towards completion, maximizing the yield of this compound.[2]
Section 3: Protocols & Data
Experimental Protocols
Protocol 1: Standard Laboratory Synthesis of this compound
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Reagent Charging: To the flask, add ethylene glycol (1.0 mol), glacial acetic acid (2.5 mol, an excess to drive the reaction), and p-toluenesulfonic acid monohydrate (0.01 mol, catalyst).[4] Add a suitable azeotroping agent like toluene or cyclohexane to the flask to facilitate water removal in the Dean-Stark trap.
-
Reaction: Heat the mixture to a gentle reflux using a heating mantle. Stirring should be continuous. Water will begin to collect in the side arm of the Dean-Stark trap as an azeotrope with the solvent. Continue refluxing until no more water is collected (typically 3-5 hours).
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with:
-
Saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid). Be cautious of CO₂ evolution.
-
Water.
-
Brine (saturated NaCl solution).
-
-
Drying & Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the azeotroping solvent via rotary evaporation. The remaining crude product is ready for purification.
Protocol 2: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column to efficiently separate components with close boiling points.
-
Distillation: Heat the crude EGDA under atmospheric pressure. Collect and discard any low-boiling fractions.
-
Product Collection: Carefully collect the fraction that distills between 180-190°C.[3][10] The main portion of pure this compound should distill at approximately 186°C.[10] Refer to Table 2 for relevant boiling points.
-
Analysis: Confirm the purity of the collected fraction using techniques like GC-MS or NMR spectroscopy.
Data Presentation
Table 1: Comparison of Common Acid Catalysts for EGDA Synthesis
| Catalyst | Type | Typical Loading | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Homogeneous | Low | Inexpensive, highly active | Causes charring/decomposition, corrosive, difficult to remove[11] |
| p-Toluenesulfonic Acid (p-TsOH) | Homogeneous | 0.1 - 1.0 mol% | Highly active, less oxidizing than H₂SO₄, crystalline solid[4] | Must be neutralized and removed during workup |
| Acidic Ion-Exchange Resin | Heterogeneous | 5-15 wt% | Reusable, non-corrosive, simple removal (filtration), low side reactions[1] | Can be slower, higher initial cost |
Table 2: Physical Properties for Purification Strategy
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Water | 18.02 | 100 |
| Acetic Acid | 60.05 | 118 |
| Ethylene Glycol | 62.07 | 197 |
| Ethylene Glycol Monoacetate (EGMA) | 104.10 | ~181 |
| This compound (EGDA) | 146.14 | ~190 [3] |
| 1,4-Dioxane (Side Product) | 88.11 | 101 |
Section 4: Visualization of Pathways and Workflows
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sciencemadness Discussion Board - Synthesize this compound? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. This compound: Properties, Applications, and Safe Handling in Industrial Use_Chemicalbook [chemicalbook.com]
- 4. CN103724195A - Synthetic method of this compound - Google Patents [patents.google.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. sarthaks.com [sarthaks.com]
- 7. researchgate.net [researchgate.net]
- 8. Dehydration of ethylene glycol in presence of concentration `H_2SO_4` will give [allen.in]
- 9. This compound (EGDA) - High-Performance Solvent [epchems.com]
- 10. prepchem.com [prepchem.com]
- 11. jocpr.com [jocpr.com]
Technical Support Center: A Troubleshooting Guide for Reactions Using Ethylene Glycol Diacetate (EGDA) as a Solvent
Welcome to the comprehensive support guide for researchers, scientists, and drug development professionals utilizing Ethylene Glycol Diacetate (EGDA) as a solvent. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges encountered during chemical synthesis with EGDA. By understanding the causality behind experimental choices, you can enhance the success and reproducibility of your reactions.
I. Understanding Your Solvent: this compound (EGDA) at a Glance
This compound (EGDA), also known as 1,2-diacetoxyethane, is a versatile, high-boiling point solvent increasingly favored for its low toxicity and biodegradability.[1][2][3][4] Its unique properties make it an excellent choice for a variety of applications, including coatings, inks, and as a reaction medium in pharmaceutical and specialty chemical synthesis.[5][6][7][8] However, like any solvent, its successful use hinges on a thorough understanding of its characteristics.
Table 1: Key Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O₄ | [5][9] |
| Molecular Weight | 146.14 g/mol | [1][5][9] |
| Boiling Point | 190°C (374°F) | [5][10] |
| Melting Point | -41°C to -19°C | [1] |
| Density | ~1.104 g/cm³ at 20°C | [1] |
| Vapor Pressure | 0.2 mmHg at 25°C | [5] |
| Flash Point | 88°C to 105°C | [11] |
| Solubility | Slightly soluble in water; miscible with most organic solvents. | [1][5][12] |
| Appearance | Colorless, transparent liquid with a mild, pleasant odor. | [5] |
II. Troubleshooting Common Reaction Issues in EGDA
This section addresses specific problems you might encounter during your experiments, providing not just solutions but the scientific reasoning behind them.
A. Reaction Initiation and Performance
Question 1: My reaction is not starting, or the yield is significantly lower than expected. What are the likely causes when using EGDA?
Answer:
Low or no conversion in EGDA can often be traced back to issues with solvent purity, reagent compatibility, or reaction conditions.
-
Causality 1: Moisture Contamination and Hydrolysis. EGDA is an ester and is susceptible to hydrolysis, especially in the presence of strong acids or bases, which can be reactants or catalysts in your system.[5] This hydrolysis produces ethylene glycol and acetic acid. Water contamination in your EGDA can facilitate this process, consuming acid/base catalysts and altering the polarity of the solvent, thereby affecting your reaction's kinetics.
-
Solution: Ensure your EGDA is anhydrous. Commercial grades can contain up to 0.1% water.[1] For moisture-sensitive reactions, it is crucial to dry the solvent before use.
-
-
Causality 2: Inadequate Thermal Management. With a high boiling point of 190°C, reactions in EGDA can be run at elevated temperatures.[5] However, insufficient heating can lead to slow reaction rates. Conversely, excessive temperatures can cause decomposition of thermally sensitive reagents or the solvent itself.
-
Solution: Carefully control the reaction temperature. Use an oil bath or heating mantle with a reliable temperature controller. For new reactions, consider running small-scale trials at different temperatures to determine the optimal conditions.
-
-
Causality 3: Poor Solubility of Reagents. While EGDA is a good solvent for many organic compounds, highly nonpolar or very polar reagents may have limited solubility, leading to a heterogeneous reaction mixture and slow reaction rates.[8][12]
-
Solution: Verify the solubility of all starting materials in EGDA at the intended reaction temperature. If solubility is an issue, consider the use of a co-solvent.
-
Experimental Protocol 1: Drying this compound
-
Initial Check: Before drying, it's good practice to check the water content using Karl Fischer titration if the equipment is available.
-
Drying Agent: Add anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂) to the EGDA in a sealed container. Use approximately 10-20 g of drying agent per liter of solvent.
-
Stirring: Stir the mixture for several hours at room temperature. For more rigorous drying, allow it to stand overnight.
-
Filtration/Decantation: Carefully decant or filter the EGDA to remove the drying agent.
-
Storage: Store the dried solvent over molecular sieves (3Å or 4Å) in a tightly sealed container to prevent reabsorption of atmospheric moisture.
Question 2: I am observing the formation of unexpected side products. How can EGDA be contributing to this?
Answer:
Side product formation can be a complex issue, but when using EGDA, there are a few solvent-specific pathways to consider.
-
Causality 1: Transesterification. If your reaction involves other esters or alcohols, particularly under acidic or basic conditions, EGDA itself can participate in transesterification reactions. This can lead to the formation of new ester byproducts and ethylene glycol or its monoacetate.
-
Solution: If transesterification is suspected, consider running the reaction at a lower temperature to disfavor this equilibrium-driven process. Alternatively, if the reaction chemistry allows, using a non-ester-based solvent may be necessary.
-
-
Causality 2: Reactions with Solvent Decomposition Products. As mentioned, hydrolysis of EGDA yields ethylene glycol and acetic acid.[5] These molecules can then react with your starting materials or intermediates, leading to a variety of unwanted byproducts. For example, the generated ethylene glycol could react in place of a desired alcohol, or acetic acid could neutralize a basic catalyst.
-
Solution: The primary solution is to prevent hydrolysis by rigorously excluding water from the reaction system. Using fresh, anhydrous EGDA is critical.
-
-
Causality 3: Thermal Decomposition. At very high temperatures, especially with prolonged heating, EGDA can undergo decomposition, which may generate byproducts that can interfere with your reaction.
-
Solution: Avoid unnecessarily high reaction temperatures. If a high temperature is required, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Diagram 1: Troubleshooting Low Yield and Side Products
Caption: A decision-making workflow for troubleshooting common reaction issues in EGDA.
B. Product Isolation and Purification
Question 3: I am having difficulty removing EGDA from my reaction mixture after the reaction is complete. What is the best approach?
Answer:
The high boiling point of EGDA (190°C) makes its removal by standard rotary evaporation challenging.[5]
-
Solution 1: High-Vacuum Distillation. If your product is thermally stable, distillation under high vacuum is the most effective method. This will significantly lower the boiling point of EGDA, allowing for its removal at a more moderate temperature.
-
Solution 2: Aqueous Extraction. If your product has low water solubility, you can often remove the bulk of the EGDA through liquid-liquid extraction. EGDA is slightly soluble in water, and this solubility can be exploited.[12]
-
Procedure:
-
Dilute the reaction mixture with a water-immiscible organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer multiple times with water or brine. This will partition the EGDA into the aqueous layer.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate your product.
-
-
-
Solution 3: Precipitation/Crystallization. If your product is a solid, you may be able to precipitate or crystallize it directly from the EGDA solution by adding an anti-solvent (a solvent in which your product is insoluble but EGDA is soluble, such as hexanes or diethyl ether).
Question 4: My final product is discolored (yellow or brown). What causes this and how can I purify it?
Answer:
Discoloration can arise from impurities in the starting materials or from degradation products formed during the reaction or workup.
-
Cause: Overheating during the reaction or distillation can lead to decomposition and the formation of colored byproducts.[13] The presence of certain impurities in the starting materials can also contribute to color.
-
Prevention:
-
Maintain strict temperature control throughout the synthesis and purification steps.
-
Use high-purity starting materials and freshly purified EGDA.
-
-
Removal:
-
Activated Carbon Treatment: Stirring the crude product (dissolved in a suitable solvent) with a small amount of activated carbon can effectively adsorb colored impurities. Filter the mixture through celite to remove the carbon.
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for removing colored impurities.
-
Column Chromatography: For many products, silica gel chromatography is a reliable method for separating the desired compound from colored byproducts.
-
III. Safety and Handling FAQs
Question 5: What are the primary safety concerns when working with EGDA?
Answer:
EGDA is considered to have low acute toxicity, but proper laboratory safety practices are essential.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, to prevent skin and eye contact.[14][15]
-
Ventilation: Use EGDA in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors.[14][15]
-
Combustibility: EGDA is a combustible liquid with a flash point around 88-105°C.[15] Keep it away from open flames, hot surfaces, and other sources of ignition.[15]
-
Storage: Store EGDA in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials like strong acids, bases, and oxidizing agents.[5] Keep containers tightly sealed.[14]
Question 6: How should I dispose of waste containing EGDA?
Answer:
Waste containing EGDA should be handled as chemical waste according to your institution's and local environmental regulations.[5] Do not dispose of it down the drain. Collect it in a properly labeled waste container for disposal by your institution's environmental health and safety department.
IV. References
-
This compound: Properties, Applications, and Safe Handling in Industrial Use. (2024, September 23). Google Cloud. 5
-
Material Safety Data Sheet - this compound, 97%(gc). Cole-Parmer. 14
-
This compound - SAFETY DATA SHEET. (2015, April 15). Thermo Fisher Scientific. 15
-
This compound. Solubility of Things. 12
-
This compound. Ataman Kimya. --INVALID-LINK--
-
This compound | C6H10O4. PubChem. 9
-
ETHYLENE GLYCOL DI ACETATE (EGDA) - High Quality Industrial Solvent at Best Price. ExportersIndia. 1
-
This compound – Industrial Solvent & Coatings Grade. Chemical Bull. 6
-
This compound. CAMEO Chemicals - NOAA. 10
-
This compound (EGDA) - Seqens - Technical Datasheet. SpecialChem. 2
-
This compound(EGDA) - High-Performance Solvent. EapearlChem. 7
-
Technical Support Center: Ethylene Glycol Diacetoacetate Experiments. Benchchem. 13
-
This compound 98% (GW). Atom Scientific Ltd. 8
-
EGDA ( this compound ). Yantai Longtian Chemical Co., Ltd. --INVALID-LINK--
-
This compound (EGDA). Wuxi Esun Technology Co., Ltd. --INVALID-LINK--
-
This compound 99% 111-55-7. Sigma-Aldrich. --INVALID-LINK--
-
This compound, 111-55-7. The Good Scents Company. 11
-
Advantages of this compound as a potential solvent for herbicide formulations. Journal of Plant Protection. 3
-
Advantages of this compound as a potential solvent for herbicide formulations. Journal of Plant Protection. 4
References
- 1. ETHYLENE GLYCOL DI ACETATE (EGDA) Manufacturer, Supplier, Exporter [somu-group.com]
- 2. specialchem.com [specialchem.com]
- 3. Advantages of this compound as a potential solvent for herbicide formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advantages of this compound as a potential solvent for herbicide formulations [jstage.jst.go.jp]
- 5. This compound: Properties, Applications, and Safe Handling in Industrial Use_Chemicalbook [chemicalbook.com]
- 6. This compound – Industrial Solvent & Coatings Grade [chemicalbull.com]
- 7. This compound (EGDA) - High-Performance Solvent [epchems.com]
- 8. Atom Scientific Ltd | Product | this compound 98% (GW) [atomscientific.com]
- 9. This compound | C6H10O4 | CID 8121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. This compound, 111-55-7 [thegoodscentscompany.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. benchchem.com [benchchem.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
Technical Support Center: Enhancing the Stability of Ethylene Glycol Diacetate in Experimental Setups
Welcome to the technical support center for Ethylene Glycol Diacetate (EGDA). This guide is designed for researchers, scientists, and drug development professionals who utilize EGDA in their experimental work. As a versatile and effective solvent, EGDA sees use in a wide range of applications, from coatings to pharmaceutical formulations.[1][2][3] However, its utility is intrinsically linked to its stability. This document provides in-depth, experience-driven guidance to help you anticipate, troubleshoot, and mitigate stability issues, ensuring the integrity and reproducibility of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding EGDA stability.
Q1: What is this compound (EGDA) and what are its primary applications in research?
A: this compound (CAS: 111-55-7), also known as glycol diacetate, is a diester of ethylene glycol and acetic acid.[1] It is a colorless, high-boiling (approx. 190°C), slow-evaporating liquid with a mild, pleasant odor.[1] In research and development, its excellent solvency for a wide range of resins and other organic molecules makes it valuable in:
-
Pharmaceutical Formulations: As a solvent or co-solvent for active pharmaceutical ingredients (APIs), particularly for topical and parenteral formulations where low volatility and toxicity are beneficial.[4]
-
Coatings and Inks: In the development of specialized coatings and inks, where its slow evaporation rate helps in achieving uniform film formation.[1]
-
Chemical Synthesis: As a reaction medium or as an acyl donor in certain chemoenzymatic reactions.[5]
Q2: What are the main stability concerns I should be aware of when working with EGDA?
A: The primary stability concerns for EGDA revolve around the hydrolysis of its ester linkages and its degradation at elevated temperatures.
-
Hydrolysis: EGDA can hydrolyze back to ethylene glycol and acetic acid. This reaction is significantly accelerated by the presence of strong acids, strong bases, and water.[1]
-
Thermal Degradation: Prolonged exposure to high temperatures can cause decomposition. While thermally stable under normal conditions, its use in high-temperature applications requires careful consideration.[5]
-
Transesterification: In the presence of other alcohols (including common pharmaceutical excipients like polyethylene glycol) and a catalyst (acidic or basic residues), EGDA can undergo transesterification, leading to the formation of new esters and altering the composition of your system.[4]
Q3: How should I properly store bulk EGDA to ensure its long-term stability?
A: Proper storage is the first line of defense against degradation.
-
Container: Store in tightly sealed containers made of chemically resistant materials such as stainless steel or high-density polyethylene (HDPE). Glass Winchester bottles are also suitable and can protect against UV light.[3]
-
Environment: The storage area should be cool, dry, and well-ventilated.[6]
-
Temperature: Maintain storage temperatures below 30°C (86°F).
-
Incompatibilities: Keep away from sources of heat, direct sunlight, and incompatible materials like strong oxidizing agents, strong acids, and strong bases.[6]
Q4: Can I use standard plastic labware with EGDA?
A: Material compatibility is crucial. While some plastics are suitable, others may be degraded by EGDA or leach contaminants.
-
Recommended: Polytetrafluoroethylene (PTFE) and Polyetheretherketone (PEEK) show excellent chemical resistance and are highly recommended for use with esters and glycols.[3][7]
-
Generally Good: Polypropylene (PP) often shows good resistance, but testing under your specific experimental conditions (temperature, duration) is advised.[8]
-
Not Recommended: Avoid using Polyvinyl Chloride (PVC) and some lower-density polyethylenes (LDPE), as they may show poor compatibility with esters, leading to plasticizer leaching or material degradation.
Part 2: Troubleshooting Guide: From Observation to Solution
This section provides a structured approach to diagnosing and resolving common stability-related problems encountered during experiments.
Issue 1: Unexplained pH Drop in an EGDA-Containing Formulation
-
Observation: You observe a gradual or sudden decrease in the pH of your aqueous or alcoholic formulation containing EGDA.
-
Primary Cause & Mechanism: The most likely cause is the hydrolysis of EGDA. The ester bonds are cleaved by water, producing ethylene glycol and, critically, acetic acid .[1] This release of acetic acid directly causes the pH of the system to drop. The reaction is autocatalytic, as the produced acid can further accelerate the hydrolysis of remaining EGDA.
-
Hydrolysis Kinetics: The rate of hydrolysis is highly dependent on pH. At a neutral pH of 7, the estimated half-life of EGDA is approximately 152 days. However, at a slightly alkaline pH of 8, this drops dramatically to just 15 days.[9] This demonstrates extreme sensitivity to basic conditions.
-
-
Troubleshooting & Validation:
-
Confirm pH Change: Use a calibrated pH meter to accurately track the pH change over time.
-
Analytical Confirmation: Use High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to detect and quantify the presence of the degradation products: ethylene glycol and acetic acid. (See Protocol 1 for a general method).
-
Investigate Catalysts: Review your formulation for any components that may be acidic or basic, even in trace amounts. Contaminants from other reagents or improper cleaning of glassware can introduce catalysts.
-
-
Preventative Measures & Solutions:
-
Control Water Content: Use anhydrous (dry) solvents and reagents whenever possible. Minimize exposure of the formulation to atmospheric moisture.
-
Buffer the System: If compatible with your experiment, use a buffering agent to maintain a stable pH, ideally in the weakly acidic to neutral range (pH 4-6.5), where ester hydrolysis is slowest.
-
Use Hydrolysis Stabilizers: For long-term stability in demanding applications, consider incorporating a hydrolysis stabilizer. Carbodiimides , for example, can react with and scavenge carboxylic acids, preventing the autocatalytic cycle.[10][11] However, the suitability of such additives must be validated for your specific application, especially in pharmaceutical contexts.
-
Issue 2: Formation of a Precipitate or Cloudiness
-
Observation: Your previously clear EGDA-based solution becomes cloudy or forms a solid precipitate over time.
-
Potential Causes & Mechanisms:
-
pH-Induced Precipitation: This is often a secondary effect of hydrolysis. The drop in pH caused by acetic acid formation can decrease the solubility of other components in your formulation (e.g., an API, a polymer, or a salt), causing them to precipitate out of solution.[12][13][14]
-
Transesterification: If your formulation contains other alcohols or esters, EGDA might be undergoing transesterification, forming new, less soluble ester species. This is particularly relevant in pharmaceutical formulations containing excipients like polyethylene glycols (PEGs) or polysorbates.[4]
-
Temperature Effects: A change in storage temperature could cause a dissolved component to exceed its solubility limit and crystallize.
-
Contamination: Impurities from raw materials or leaching from incompatible containers could introduce species that react to form an insoluble product.
-
-
Troubleshooting & Validation:
-
Characterize the Precipitate: Isolate the precipitate by filtration or centrifugation. Analyze it using techniques like Fourier-Transform Infrared Spectroscopy (FTIR), Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) to identify its chemical nature.
-
Monitor pH Concurrently: Check if the precipitation correlates with a pH drop. If it does, hydrolysis is the likely root cause.
-
Analyze the Supernatant: Use HPLC or GC to analyze the remaining liquid. A change in the EGDA peak and the appearance of new, unidentified peaks could suggest transesterification.
-
-
Preventative Measures & Solutions:
-
Address Hydrolysis: Implement the preventative measures described in Issue 1 (control water, buffer pH).
-
Evaluate Excipient Compatibility: If transesterification is suspected, conduct a forced degradation study by heating a simplified mixture of EGDA and the suspected excipient (e.g., PEG) with a small amount of an acid or base catalyst to see if new products form.
-
Ensure Purity: Use high-purity EGDA (>98%) and other reagents to minimize contaminants.[1] Residual catalysts or reactants from the EGDA synthesis (e.g., unreacted acetic acid or ethylene glycol) can compromise stability.[1]
-
Maintain Consistent Temperature: Store formulations at a controlled, constant temperature.
-
Issue 3: Color Change in the Formulation
-
Observation: Your colorless EGDA solution or formulation develops a yellow or brownish tint over time, especially when heated.
-
Potential Causes & Mechanisms:
-
Thermal-Oxidative Degradation: At elevated temperatures, especially in the presence of oxygen, esters can undergo complex degradation reactions involving free radicals. These reactions can generate colored byproducts.[5][15][16]
-
Reaction with Impurities: Trace impurities in either the EGDA or other formulation components can react, sometimes catalyzed by heat or light, to form colored species.
-
Incompatible Additives: Certain additives or APIs may be inherently unstable in the formulation and degrade to form chromophores (color-causing molecules).[17]
-
-
Troubleshooting & Validation:
-
Run a Control: Heat a sample of pure EGDA under the same conditions (temperature, atmosphere). If the pure solvent also changes color, the issue is with the intrinsic thermal stability of EGDA. If it remains clear, the issue lies with an interaction between EGDA and another component.
-
Headspace Analysis: Use GC-MS to analyze the headspace gas above a heated sample to look for volatile degradation products, which can give clues about the degradation pathway.
-
UV-Vis Spectroscopy: Use a UV-Vis spectrophotometer to characterize the color change quantitatively and monitor its development over time.
-
-
Preventative Measures & Solutions:
-
Limit Thermal Stress: Avoid excessive heating. If a process requires high temperatures, minimize the duration of exposure.
-
Inert Atmosphere: For processes sensitive to oxidation, consider working under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
-
Use Antioxidants: Incorporating antioxidants can inhibit free-radical chain reactions that lead to degradation. Common classes for esters include hindered phenols (e.g., BHT) and aromatic amines (e.g., Phenyl-α-naphthylamine).[10][15][18] The choice of antioxidant must be compatible with the entire system and its intended application.
-
Purify Reagents: Ensure all components of the formulation are of the highest possible purity.
-
Part 3: Key Experimental Protocols & Data
This section provides methodologies for assessing and managing EGDA stability, along with reference data.
Data Presentation: EGDA Stability Profile
| Parameter | Value / Condition | Implication & Reference |
| Purity (Typical Technical Grade) | > 98.0% | High purity is crucial to minimize catalytic impurities like residual acid or water.[1][19] |
| Boiling Point | ~190-193 °C (374-379 °F) | High boiling point indicates low volatility but also means high-temperature processing can induce degradation.[1][19] |
| Flash Point (Closed Cup) | ~88 °C (191 °F) | Combustible liquid; must be kept away from ignition sources.[19][20] |
| Autoignition Temperature | ~482 °C (900 °F) | Indicates high temperature is required for spontaneous ignition, but significant degradation occurs far below this.[21] |
| Hydrolysis Half-Life (Estimated) | ~152 days at pH 7 | Relatively stable at neutral pH, but degradation is still a long-term concern.[9] |
| Hydrolysis Half-Life (Estimated) | ~15 days at pH 8 | Stability decreases dramatically under even mildly alkaline conditions.[9] |
| Water Solubility | ~16.4 wt % in water (@ 20°C) | Sufficiently soluble for hydrolysis to be a concern in aqueous environments.[19] |
| Solubility in Water | ~7.6 wt % water in EGDA (@ 20°C) | EGDA can absorb a significant amount of water from the atmosphere if not kept in a sealed container.[19] |
Protocol 1: GC-FID Method for Purity Assessment and Degradation Monitoring
This protocol provides a framework for quantifying EGDA and its primary hydrolysis products, ethylene glycol and acetic acid.
1. Objective: To determine the purity of this compound and quantify its major degradation products.
2. Principle: Gas chromatography with a Flame Ionization Detector (GC-FID) is used to separate and detect volatile organic compounds. EGDA, ethylene glycol, and acetic acid have different retention times, allowing for their individual quantification.[22][23]
3. Equipment and Materials:
-
Gas Chromatograph with FID system
-
Capillary Column: A polar column, such as a DB-WAX or similar polyethylene glycol-phase column, is recommended (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen.
-
Reagents: EGDA reference standard (>99.5%), ethylene glycol reference standard, glacial acetic acid reference standard, suitable solvent (e.g., methanol or acetone, HPLC grade), internal standard (e.g., 1,3-propanediol).
4. Standard Preparation:
-
Stock Solutions (1000 µg/mL): Accurately weigh ~100 mg of each reference standard (EGDA, ethylene glycol, acetic acid) and the internal standard into separate 100 mL volumetric flasks. Dissolve and dilute to volume with the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range of your samples (e.g., 1, 10, 50, 100, 500 µg/mL). Each calibration standard should contain a constant concentration of the internal standard.[24]
5. Sample Preparation:
-
Accurately weigh a known amount of your EGDA-containing sample into a volumetric flask.
-
Add a fixed amount of the internal standard stock solution.
-
Dilute to volume with the solvent. The dilution factor should be chosen to ensure the analyte concentrations fall within the calibration range.
6. GC-FID Operating Conditions (Example):
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (Split or Splitless, depending on concentration)
-
Oven Program:
-
Initial Temp: 50 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 230 °C
-
Hold: 5 minutes at 230 °C
-
-
Carrier Gas Flow: ~1.0 mL/min (Constant Flow)
-
Detector Temperature: 260 °C
7. Data Analysis:
-
Generate a calibration curve for each analyte by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Calculate the concentration of EGDA and its degradation products in your sample using the regression equation from the calibration curve.
-
Purity (%) can be calculated as (Mass_EGDA / Total_Mass_Sample) * 100.
Visualization of Degradation Pathways and Workflows
EGDA Decomposition Pathways
The following diagram illustrates the primary chemical pathways through which EGDA can degrade. Understanding these pathways is key to diagnosing stability issues.
Caption: Primary degradation pathways for this compound (EGDA).
Troubleshooting Workflow for EGDA Stability Issues
This workflow provides a logical sequence of steps for identifying the root cause of an observed stability problem.
Caption: Logical workflow for troubleshooting EGDA stability issues.
References
- 1. This compound: Properties, Applications, and Safe Handling in Industrial Use_Chemicalbook [chemicalbook.com]
- 2. Advantages of this compound as a potential solvent for herbicide formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTFE (Polytetrafluoroethylene) - Chemical Compatibility Chart [blog.darwin-microfluidics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of ethylene glycol and 1,4-butanediol by HPLC-RID [protocols.io]
- 7. zeusinc.com [zeusinc.com]
- 8. calpaclab.com [calpaclab.com]
- 9. This compound | C6H10O4 | CID 8121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. carbodiimide.com [carbodiimide.com]
- 11. ▷ Hydrolysis Stabilizers | Polymer Additives | LANXESS [lanxess.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of gastrointestinal drug supersaturation and precipitation: strategies and issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of Supersaturatable Formulations for Improved Absorption of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drchristinegrant.wordpress.ncsu.edu [drchristinegrant.wordpress.ncsu.edu]
- 16. researchgate.net [researchgate.net]
- 17. plasticstoday.com [plasticstoday.com]
- 18. specialchem.com [specialchem.com]
- 19. productcatalog.eastman.com [productcatalog.eastman.com]
- 20. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 21. univarsolutions.com [univarsolutions.com]
- 22. atsdr.cdc.gov [atsdr.cdc.gov]
- 23. azom.com [azom.com]
- 24. agilent.com [agilent.com]
Validation & Comparative
A Senior Application Scientist's Guide: Ethylene Glycol Diacetate vs. Propylene Glycol Diacetate as Research Solvents
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
In the landscape of solvent selection for research and development, particularly in pharmaceutical and polymer sciences, the choice of an appropriate solvent is paramount to experimental success. Among the class of high-boiling point, environmentally conscious solvents, Ethylene Glycol Diacetate (EGDA) and Propylene Glycol Diacetate (PGDA) have emerged as versatile and effective options.[1] This guide provides an in-depth, objective comparison of these two diester solvents to inform your selection process, supported by physicochemical data, application-specific performance insights, and a practical experimental protocol.
Part 1: Physicochemical Properties - A Head-to-Head Comparison
The fundamental performance of a solvent is dictated by its physical and chemical properties. While EGDA and PGDA share structural similarities, their subtle differences in molecular weight and structure lead to distinct characteristics that can significantly impact formulation behavior.
| Property | This compound (EGDA) | Propylene Glycol Diacetate (PGDA) | Significance in Research Applications |
| CAS Number | 111-55-7[2] | 623-84-7[3] | Unique identifier for substance registration and safety data lookup. |
| Molecular Formula | C6H10O4[2][4] | C7H12O4[3] | PGDA's additional methyl group influences its properties. |
| Molecular Weight | 146.14 g/mol [2][4] | 160.17 g/mol [3][5] | Affects volatility, viscosity, and boiling point. |
| Boiling Point | ~190-191 °C[4][6] | ~190-191 °C[3][7] | Low volatility is ideal for slow-drying applications like coatings and films, ensuring a smooth finish.[4] |
| Density (at 20°C) | ~1.104 g/cm³[4][8] | ~1.059 g/cm³[3] | Important for mass-to-volume calculations in formulation and process design. |
| Flash Point | ~88 °C (Closed Cup)[9] | ~87 °C (Closed Cup)[5] | High flash points indicate lower flammability, enhancing safety during storage and handling.[10] |
| Vapor Pressure (at 20°C) | ~0.2 mmHg[8] | <1 hPa (~0.75 mmHg)[7][11] | Low vapor pressure corresponds to slow evaporation rates and low odor.[4] |
| Water Solubility (at 20°C) | 160 g/L[8] | 90 g/L[7] | EGDA's higher water solubility can be advantageous in semi-aqueous systems or cleaning applications. |
| Viscosity (at 20°C) | Not specified | 2.86 mm²/s[3][11] | Lower viscosity generally aids in wetting and penetration of substrates. |
| logP (Octanol-Water) | 0.1 (at 40°C)[8] | 0.8[3] | Indicates PGDA is slightly more lipophilic, which can influence its solvency for nonpolar compounds. |
Part 2: Solvent Power and Solubility Characteristics
Beyond basic properties, a solvent's true utility lies in its ability to dissolve specific solutes. Hansen Solubility Parameters (HSP) provide a nuanced method for predicting polymer-solvent compatibility, based on the principle that "like dissolves like."[12] HSP quantifies a solvent's character based on three components: dispersion (δD), polar (δP), and hydrogen bonding (δH) forces.
| Solvent | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) | Key Insights for Formulation |
| This compound (EGDA) | 16.2 MPa½[13][14] | 4.7 MPa½[13][14] | 9.8 MPa½[13][14] | EGDA's balanced profile, with a significant hydrogen bonding component, makes it an excellent solvent for a wide range of resins, including cellulose esters.[4][8] |
| Propylene Glycol Diacetate (PGDA) | Data not readily available | Data not readily available | Data not readily available | Despite the lack of specific HSP values in the search results, PGDA is empirically known for its strong solubility for alkyd, acrylic, polyester, and nitrocellulose resins.[7][15] |
The "HSP distance" between a solvent and a polymer can predict solubility. A smaller distance implies greater affinity. EGDA's known parameters make it a predictable choice for resins like polymethylmethacrylate (PMMA), whose HSP values are also well-documented.
Part 3: Performance in Key Research Applications
The choice between EGDA and PGDA often comes down to the specific requirements of the application.
3.1 Drug Delivery and Formulation
In pharmaceutical sciences, both solvents can be used as excipients, solubilizers, or emulsifiers.[5][15] Their low toxicity is a significant advantage.
-
EGDA: Its higher water solubility may be beneficial for creating stable microemulsions or as a co-solvent in aqueous-based formulations.
-
PGDA: It is listed in the United States Pharmacopeia (NF XVI), indicating its acceptance for pharmaceutical applications.[7] Its slightly more lipophilic nature (higher logP) might make it a better choice for dissolving poorly water-soluble active pharmaceutical ingredients (APIs).
3.2 Polymer Science and Coatings
This is a primary application area for both solvents. Their high boiling points make them excellent "tail" solvents or coalescing agents.[4]
-
EGDA: Widely used in thermoplastic acrylic coatings and printing inks, where its slow evaporation rate helps improve leveling and flow, resulting in a smoother, high-gloss finish.[4][16] It is often used as a replacement for solvents with higher odor or toxicity, like DBE or PMA.[16]
-
PGDA: Marketed as a functional, environmentally friendly solvent, it is a strong solvent for various resins used in high-demand coatings, including polyurethane and epoxy systems.[1][7][15] Its faint mint-like odor is often preferred over other glycol ether acetates.[1]
The causal relationship is clear: a slow evaporation rate allows the polymer particles in a coating more time to flow and form a continuous, defect-free film before the coating fully dries.
Part 4: Safety, Toxicology, and Environmental Profile
Trustworthiness in a research setting requires a thorough understanding of the hazards associated with the materials used. Both EGDA and PGDA are considered to have favorable safety profiles compared to many traditional solvents.
| Safety Aspect | This compound (EGDA) | Propylene Glycol Diacetate (PGDA) | Researcher's Takeaway |
| Acute Oral Toxicity (LD50, rat) | 6,850 mg/kg[9][17] | 13,530 mg/kg (rabbit)[7] | Both exhibit low acute oral toxicity. PGDA appears to be less toxic orally than EGDA. |
| Skin Irritation | May cause mild skin irritation.[9] | Not classified as a skin irritant.[18][19] | PGDA presents a lower risk for dermal irritation, a key consideration for handling. |
| Eye Irritation | May cause mild eye irritation.[9] | May cause eye irritation.[20] | Standard PPE (goggles) is essential when handling either solvent. |
| Environmental Profile | Considered an environmentally friendly solvent.[1][10] | Considered an environmentally friendly solvent.[1][7] | Both are preferred alternatives to more hazardous solvents like aromatic hydrocarbons.[10] |
| Regulatory Status | - | Listed in US Pharmacopeia (NF XVI).[7] | PGDA's pharmacopeial listing provides an extra layer of validation for its use in drug development contexts. |
The core difference stems from their parent glycols. Ethylene glycol is known for its toxicity, while propylene glycol is generally recognized as safe (GRAS) and used in food and cosmetics.[21] Although these are the diacetate esters, this underlying difference in the base molecule contributes to PGDA's generally more favorable toxicological profile.
Part 5: Experimental Protocol - A Case Study
Objective: To prepare a drug-loaded polymer film using the solvent casting method, a common technique in early-stage drug formulation and materials science.[22] This protocol is designed to be self-validating by assessing the final film's quality.
Materials:
-
Polymer: Polymethylmethacrylate (PMMA)
-
Solvent: this compound (EGDA) or Propylene Glycol Diacetate (PGDA)
-
Active Pharmaceutical Ingredient (API): A model compound (e.g., ibuprofen)
-
Equipment: Magnetic stirrer, glass beaker, Petri dish, drying oven, film applicator (optional).
Methodology:
-
Polymer Solution Preparation:
-
Causality: The goal is to create a homogenous "dope" solution.[23] The solvent must fully dissolve the polymer to ensure a uniform film.
-
Accurately weigh 10g of PMMA and add it to 90g of the chosen solvent (EGDA or PGDA) in a glass beaker to create a 10% (w/w) solution.
-
Place a magnetic stir bar in the beaker and cover it to prevent solvent evaporation.
-
Stir the mixture at room temperature until the polymer is fully dissolved. This may take several hours. Gentle heating (e.g., to 40-50°C) can accelerate dissolution but must be done with care to avoid solvent loss.[24]
-
-
API Incorporation:
-
Causality: The API must be fully dissolved or uniformly suspended to ensure consistent dosage throughout the final film.
-
Once the polymer is dissolved, slowly add the desired amount of the model API (e.g., 1g) to the solution while stirring continuously.
-
Continue stirring until the API is completely dissolved.
-
-
Deaeration:
-
Causality: Trapped air bubbles will create defects (pinholes) in the final film, compromising its integrity and appearance.
-
Let the solution stand for 30 minutes to allow large bubbles to rise. For a more robust method, place the solution in a vacuum chamber or ultrasonic bath to remove dissolved gas.[24]
-
-
Casting the Film:
-
Causality: A controlled, even spread of the solution is critical for achieving uniform film thickness, a key advantage of this method.[23]
-
Place a clean, level Petri dish in a fume hood.
-
Carefully pour the polymer-API solution into the Petri dish. Gently tilt the dish to ensure the solution covers the entire surface evenly.
-
-
Drying and Film Formation:
-
Causality: Slow, controlled evaporation of the high-boiling-point solvent allows polymer chains to align and form a solid, continuous film.
-
Loosely cover the Petri dish to prevent contamination while still allowing solvent vapor to escape.
-
Place the cast film in a drying oven set to a moderate temperature (e.g., 60°C). The slow evaporation of EGDA/PGDA requires a prolonged drying time, potentially 24-48 hours.
-
The film is considered dry when it is solid to the touch and can be peeled from the substrate.
-
-
Validation:
-
The resulting film should be transparent, flexible, and free of bubbles or cracks. The uniformity of its thickness can be measured with calipers. These qualitative and quantitative checks validate the success of the protocol.
-
Experimental Workflow Diagram:
Caption: Workflow for Solvent Casting of a Polymer Film.
Conclusion and Recommendations
Both EGDA and PGDA are highly capable, low-toxicity solvents suitable for a range of research applications. The final decision should be guided by the specific needs of your experiment.
Decision-Making Flowchart:
Caption: Choosing between EGDA and PGDA for your application.
-
Choose Propylene Glycol Diacetate (PGDA) when working on pharmaceutical formulations where its pharmacopeial listing is an advantage, or when minimizing potential skin irritation is a primary concern. Its slightly more lipophilic nature may also be beneficial for dissolving nonpolar APIs.
-
Choose this compound (EGDA) when higher water solubility is required, for example, in semi-aqueous systems or certain cleaning applications. Its well-defined Hansen Solubility Parameters also make it a more predictable choice when formulating with polymers for which HSP data is available.
For general-purpose applications in coatings and inks where these specific criteria are not dominant, both solvents perform exceptionally well as low-odor, slow-evaporating alternatives to more traditional, hazardous solvents.
References
- 1. This compound (EGDA), Propylene glycol diacetate (PGDA)--Jiangsu Dynamic Chemical Co., Ltd. [dynai.com]
- 2. This compound | C6H10O4 | CID 8121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Propylene Glycol Diacetate | C7H12O4 | CID 12198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound: Properties, Applications, and Safe Handling in Industrial Use_Chemicalbook [chemicalbook.com]
- 5. Propylene glycol diacetate = 99.7 623-84-7 [sigmaaldrich.com]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. 1,2-Propylene diacetate (PGDA) - Versatile Organic Solvent [epchems.com]
- 8. chembk.com [chembk.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Advantages of this compound as a potential solvent for herbicide formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,2-Propyleneglycol diacetate - Safety Data Sheet [chemicalbook.com]
- 12. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 13. DOSS [doss.turi.org]
- 14. DOSS [doss.turi.org]
- 15. atamankimya.com [atamankimya.com]
- 16. This compound (EGDA) - Knowledge - Henan Haofei Chemical Co.,Ltd [haofeichem.com]
- 17. fishersci.com [fishersci.com]
- 18. chemos.de [chemos.de]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. spectrumchemical.com [spectrumchemical.com]
- 21. Ethylene Glycol vs. Propylene Glycol: Key Differences [elchemy.com]
- 22. mdpi.com [mdpi.com]
- 23. svc.org [svc.org]
- 24. Technological Aspects and Evaluation Methods for Polymer Matrices as Dental Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Ensuring Reproducibility with Ethylene Glycol Diacetate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the pursuit of scientific advancement, the reproducibility of experimental results is paramount. This guide provides a comprehensive analysis of Ethylene Glycol Diacetate (EGDA), a versatile solvent and reagent, with a focus on the critical factors that influence experimental reproducibility. Authored from the perspective of a Senior Application Scientist, this document delves into the causality behind experimental choices, offers self-validating protocols, and provides objective comparisons with alternative compounds, supported by experimental data. Our aim is to equip researchers with the knowledge to harness the benefits of EGDA while mitigating potential sources of variability.
This compound: A Profile
This compound (EGDA), with the chemical formula C6H10O4, is a colorless, low-odor, and biodegradable solvent.[1] Its high boiling point and slow evaporation rate make it a valuable component in a wide array of applications, including coatings, inks, adhesives, and as a curing agent in foundry resins.[1][2] More recently, EGDA has gained traction as an environmentally friendly alternative to traditional aromatic solvents in agrochemical formulations.[3]
The synthesis of EGDA is typically achieved through the esterification of ethylene glycol with acetic acid.[4] The purity of the final product, with commercial grades often exceeding 98%, is crucial as impurities such as unreacted ethylene glycol or acetic acid can impact experimental outcomes.[2][4]
The Cornerstone of Reproducibility: Purity and Stability
The reliability of experimental results using EGDA is intrinsically linked to its purity and chemical stability. Variability in these parameters can introduce unforeseen artifacts and lead to inconsistent outcomes.
The Impact of Purity
The presence of impurities in EGDA can have significant consequences. For instance, in polymerization reactions, unreacted ethylene glycol, a diol, can act as a chain extender rather than participating in a desired crosslinking process, altering the mechanical and thermal properties of the resulting polymer. Residual acetic acid can catalyze unintended side reactions or affect the pH of a formulation, which is particularly critical in biological and pharmaceutical applications.
Protocol for Purity Assessment of this compound via Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a standard method for quantifying the purity of EGDA and identifying common impurities.
1. Sample Preparation:
-
Prepare a 1% (v/v) solution of the EGDA sample in a high-purity solvent such as dichloromethane or ethyl acetate.
-
For the analysis of trace impurities, a more concentrated sample may be used, but care should be taken to avoid column overload.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Column: DB-WAX, 30 m x 0.25 mm I.D. x 0.25 µm film thickness, or a similar polar capillary column.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 30-300.
-
3. Data Analysis:
-
Identify the peak corresponding to EGDA based on its retention time and mass spectrum.
-
Quantify the purity by calculating the peak area percentage of EGDA relative to the total peak area of all components in the chromatogram.
-
Identify impurities by comparing their mass spectra to a reference library (e.g., NIST). Common impurities to look for include ethylene glycol, acetic acid, and monoacetates of ethylene glycol.
Diagram of the EGDA Purity Analysis Workflow
References
A Comparative Performance Analysis of Ethylene Glycol Diacetate and Traditional Industrial Solvents
Introduction
In the landscape of industrial solvents, the pursuit of efficacy, safety, and environmental responsibility is paramount. This guide offers a comprehensive performance comparison of Ethylene Glycol Diacetate (EGDA) against a selection of conventional industrial solvents: Acetone, Toluene, Xylene, and Methyl Ethyl Ketone (MEK). For researchers, scientists, and professionals in drug development, the choice of a solvent is a critical decision that influences reaction kinetics, product purity, process safety, and environmental impact.
This document moves beyond a superficial listing of properties to provide a deep, data-driven analysis of key performance indicators. We will explore solvency power through the lens of Hansen Solubility Parameters, offering a multi-dimensional perspective on solvent-solute interactions. Furthermore, we will examine crucial physical and safety parameters such as evaporation rate, boiling point, and flash point, alongside a critical assessment of their environmental and health profiles. The experimental protocols that form the basis of these comparisons are detailed to ensure scientific transparency and reproducibility. Our objective is to equip you with the necessary data and insights to make informed decisions in your solvent selection processes.
Physicochemical and Performance Data Summary
The following table provides a comparative overview of the key properties of this compound and the selected traditional industrial solvents. This data serves as the foundation for the detailed analysis in the subsequent sections.
| Property | This compound (EGDA) | Acetone | Toluene | Xylene (mixed isomers) | Methyl Ethyl Ketone (MEK) |
| CAS Number | 111-55-7[1][2] | 67-64-1 | 108-88-3 | 1330-20-7 | 78-93-3 |
| Molecular Weight ( g/mol ) | 146.14[1] | 58.08 | 92.14 | 106.17 | 72.11 |
| Boiling Point (°C) | 190.9[3] | 56.2 | 110.6 | 137-144 | 79.6 |
| Flash Point (°C) | 88[2] | -20 | 4 | ~25 | -9 |
| Density (g/mL @ 20°C) | 1.104 | 0.791 | 0.867 | ~0.86 | 0.805 |
| Viscosity (cP @ 20°C) | 2.9 | 0.32 | 0.59 | 0.6-0.8 | 0.43 |
| Evaporation Rate (n-BuAc=1) | 0.02[4] | 5.6 | 2.0 | 0.6 | 4.0 |
| Water Solubility ( g/100g @ 20°C) | 16.4[4] | Miscible | 0.05 | Insoluble | 24.0 |
| VOC Content (%) | 100 (Readily Biodegradable)[2][5] | 100 | 100 | 100 | 100 |
Solvency Power: A Hansen Solubility Parameter Perspective
A solvent's efficacy is fundamentally defined by its ability to dissolve a solute. While the Kauri-butanol (Kb) value provides a single-point measure of solvency, the Hansen Solubility Parameters (HSP) offer a more descriptive, three-dimensional understanding of intermolecular forces.[6] HSP decomposes the total Hildebrand solubility parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[6] Solvents with similar HSP values to a solute are more likely to dissolve it.
Below is a comparison of the Hansen Solubility Parameters for the selected solvents.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| This compound (EGDA) | 16.20[7] | 4.70[7] | 9.80[7] |
| Acetone | 15.5[6] | 10.4[6] | 7.0[6] |
| Toluene | 18.0[8] | 1.4[8] | 2.0[8] |
| Xylene (mixed isomers) | 17.6[9] | 1.0[9] | 3.1[9] |
| Methyl Ethyl Ketone (MEK) | 16.0[10] | 9.0[10] | 5.1[10] |
Interpretation:
-
This compound (EGDA) exhibits a balanced solvency profile with a significant contribution from hydrogen bonding forces (δH = 9.80 MPa½).[7] This makes it particularly effective for dissolving polar polymers and resins that can engage in hydrogen bonding. Its dispersion component (δD = 16.20 MPa½) is comparable to MEK.[7]
-
Acetone and MEK are characterized by strong polar forces (δP = 10.4 and 9.0 MPa½, respectively), making them excellent solvents for a wide range of polar organic materials.[6][10]
-
Toluene and Xylene are predominantly non-polar solvents, with their solvency power derived almost entirely from dispersion forces (δD = 18.0 and 17.6 MPa½, respectively).[8][9] They are effective for dissolving non-polar substances like oils, greases, and many hydrocarbon resins.
The choice between these solvents will, therefore, depend on the specific HSP of the solute . EGDA's balanced profile suggests a broader range of potential applications, particularly where moderate polarity and hydrogen bonding are advantageous.
Experimental Protocols
To ensure the scientific integrity of this guide, the following sections detail the standardized methodologies for determining key performance parameters.
Determination of Hansen Solubility Parameters (HSP)
The determination of HSP is typically performed by solubility testing with a range of solvents with known HSPs. The principle is to identify which solvents dissolve a given solute, and then to find the central point in "Hansen space" of those "good" solvents.
Methodology:
-
Solvent Selection: A set of well-characterized solvents with a wide range of δD, δP, and δH values is selected.
-
Solubility Testing: A small, precise amount of the solute is added to a known volume of each test solvent. The mixture is agitated at a constant temperature until equilibrium is reached.
-
Observation: The solubility is assessed visually or instrumentally. A binary classification of "good" (soluble) or "bad" (insoluble) is assigned to each solvent.
-
Data Analysis: The HSP values of the "good" solvents are plotted in a 3D graph. A sphere is drawn to enclose the majority of the "good" solvents while excluding the "bad" solvents. The center of this sphere represents the Hansen Solubility Parameters of the solute.
Caption: Workflow for Hansen Solubility Parameter Determination.
Determination of Evaporation Rate (ASTM D3539)
The relative evaporation rate of a solvent is a critical parameter in applications such as coatings, where it affects drying time and film formation. The standard test method, ASTM D3539, provides a procedure for this determination.
Methodology:
-
Apparatus: A thin-film evaporometer is used, which consists of a sensitive balance from which a filter paper is suspended in a controlled-environment cabinet.
-
Sample Application: A precise volume of the solvent is dispensed onto the filter paper.
-
Measurement: A stream of dry air at a constant temperature and flow rate is passed through the cabinet. The weight loss of the solvent is recorded over time.
-
Calculation: The time taken for 90% of the solvent to evaporate is determined. The evaporation rate is then calculated relative to a reference solvent, typically n-butyl acetate.
Caption: ASTM D3539 Evaporation Rate Determination Workflow.
Performance in Application: A Deeper Dive
Evaporation Rate and its Implications
The evaporation rate is a critical factor in many applications.
-
EGDA has a very slow evaporation rate (0.02 relative to n-butyl acetate), which is advantageous in applications requiring long open times and excellent flow and leveling, such as in high-gloss coatings and printing inks.[4]
-
Acetone and MEK are fast-evaporating solvents, making them suitable for applications where rapid drying is required, such as in industrial cleaning and fast-drying lacquers.
-
Toluene and Xylene have moderate evaporation rates, offering a balance between drying time and workability in applications like paints and adhesives.
Safety Profile: Flash Point and Health Hazards
The flash point is a critical indicator of a solvent's flammability and the associated handling risks.
-
EGDA has a high flash point of 88°C, making it a significantly safer alternative to the other solvents in this comparison, all of which have flash points well below this temperature.[2] This reduces the risk of fire and allows for less stringent storage and handling requirements.
-
Acetone , Toluene , Xylene , and MEK are all highly flammable liquids with low flash points, necessitating specialized storage, handling, and ventilation procedures to mitigate fire and explosion hazards.
In terms of health hazards, many traditional solvents are classified as Hazardous Air Pollutants (HAPs) and are subject to strict regulatory controls. EGDA is not classified as a HAP.[2]
Environmental Impact: Biodegradability and Aquatic Toxicity
The environmental fate of a solvent is a growing concern for industry.
-
EGDA is predicted to be readily biodegradable, meaning it is unlikely to persist in the environment.[2][4] Studies have shown that in herbicide formulations, EGDA-based products exhibit lower acute toxicity to aquatic organisms compared to xylene-based formulations.[6]
-
Toluene and Xylene are aromatic hydrocarbons that can have significant ecotoxicity and contribute to the formation of smog.
-
While Acetone and MEK are generally considered to have lower environmental persistence than aromatic solvents, their high volatility contributes to air pollution.
A study comparing EGDA and xylene in herbicide formulations found that the EGDA-based formulation had lower acute toxicity to aquatic organisms.[6] This highlights the potential of EGDA as a more environmentally benign solvent choice.
Conclusion
This comparative guide demonstrates that this compound presents a compelling alternative to traditional industrial solvents across several key performance and safety metrics. Its balanced solvency profile, as indicated by its Hansen Solubility Parameters, suggests its utility in a wide range of applications, particularly for polar and hydrogen-bonding solutes.
The most significant advantages of EGDA lie in its safety and environmental profile. Its high flash point dramatically reduces fire hazards, while its ready biodegradability and lower aquatic toxicity position it as a more sustainable choice. While its slow evaporation rate may not be suitable for all applications, it is a distinct advantage in formulations where extended open time and superior film formation are desired.
For researchers and professionals in scientifically demanding fields, the data presented herein provides a robust foundation for considering EGDA as a high-performance, safer, and more environmentally responsible solvent. As the chemical industry continues to evolve towards greener and safer practices, the adoption of solvents like EGDA will be instrumental in achieving these goals.
References
- 1. This compound | C6H10O4 | CID 8121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. univarsolutions.com [univarsolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. esig.org [esig.org]
- 6. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 7. DOSS [doss.turi.org]
- 8. rsc.org [rsc.org]
- 9. scribd.com [scribd.com]
- 10. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
A Senior Application Scientist's Guide to Ethylene Glycol Diacetate and Other Prominent Green Solvents in Pharmaceutical Development
In the landscape of modern pharmaceutical and chemical research, the principles of green chemistry are no longer a niche consideration but a fundamental aspect of sustainable and responsible science. The selection of a solvent, a ubiquitous component in nearly every chemical transformation, purification, and formulation process, carries significant weight in the overall environmental footprint of a process. For researchers, scientists, and drug development professionals, the imperative is to identify solvents that are not only effective and efficient but also align with stringent safety and environmental standards.
This guide provides an in-depth technical comparison of Ethylene Glycol Diacetate (EGDA) against three other notable green solvents: Dihydrolevoglucosenone (Cyrene), 2-Methyltetrahydrofuran (2-MeTHF), and Cyclopentyl Methyl Ether (CPME). Our objective is to move beyond mere cataloging of properties and delve into a comparative analysis grounded in experimental data for specific, high-value applications in pharmaceutical development. We will explore the causality behind solvent choice and present self-validating protocols to ensure scientific integrity.
The Green Solvent Landscape: A Comparative Overview
The ideal green solvent should be derived from renewable resources, be biodegradable, have low toxicity, and a high boiling point to minimize volatile organic compound (VOC) emissions. Let's introduce our contenders:
-
This compound (EGDA): A biodegradable, high-boiling point (190-191°C) solvent with low odor.[1][2] It is recognized for its strong solubility and is often used in coatings, inks, and resins.[1][3] Its application in more complex organic synthesis is an area of growing interest.
-
Dihydrolevoglucosenone (Cyrene): A bio-based, biodegradable dipolar aprotic solvent derived from cellulose.[4][5] It is positioned as a safer alternative to N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF).[4][5] Cyrene is noted for its high boiling point (227 °C) and miscibility with water.[6][7]
-
2-Methyltetrahydrofuran (2-MeTHF): A bio-derived ether solvent, considered a greener substitute for tetrahydrofuran (THF).[8] It is particularly valued in pharmaceutical synthesis for its favorable separation properties from water and reduced tendency to form peroxides.[9][10]
-
Cyclopentyl Methyl Ether (CPME): A hydrophobic ether solvent with a high boiling point (106°C) and low peroxide formation.[11][12] It exhibits excellent stability under both acidic and basic conditions, making it a versatile process solvent.[11][13]
Physicochemical and Safety Profile Comparison
A direct comparison of the key physical, safety, and environmental properties of these solvents is essential for informed selection.
| Property | This compound (EGDA) | Cyrene | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) |
| CAS Number | 111-55-7 | 53716-82-8 | 96-47-9 | 5614-37-9 |
| Molecular Formula | C6H10O4 | C6H8O3 | C5H10O | C6H12O |
| Molecular Weight ( g/mol ) | 146.14[14] | 128.13[15] | 86.13 | 100.16[11] |
| Boiling Point (°C) | 190-191[16] | 227[6] | 80[17] | 106[11] |
| Melting Point (°C) | -41[16] | N/A | -136[17] | < -140[11] |
| Density (g/cm³ at 20°C) | 1.104[16] | 1.25[6] | 0.85 | 0.86[11] |
| Flash Point (°C) | 88[18] | 108[19] | -11[17] | -1[11] |
| Water Solubility | 160 g/L (20°C)[16] | Miscible[5] | 14 g/100g (23°C)[20] | 1.1 g/100g (23°C)[13] |
| Biodegradability | Readily biodegradable[14][21] | Readily biodegradable[4][22] | Biodegradable[23] | Information not readily available[24] |
| Toxicity (Oral LD50, rat) | 6850 mg/kg[18] | >2000 mg/kg (practically non-toxic)[22] | "Harmful if swallowed"[17] | 1000-2000 mg/kg (Harmful if swallowed)[25] |
| Key Hazards | Mild eye and skin irritant[18] | Not mutagenic, not a skin sensitizer | Flammable liquid, eye and respiratory irritant[17] | Highly flammable, skin and eye irritant[13] |
Benchmarking in a High-Value Pharmaceutical Application: Amide Bond Formation
The formation of an amide bond is one of the most frequently performed reactions in medicinal chemistry and drug discovery. The choice of solvent can significantly impact reaction efficiency, product purity, and the sustainability of the process. We will benchmark the performance of our selected green solvents in this critical transformation.
Experimental Protocol: HATU-Mediated Amide Coupling
This protocol is adapted from a study on HATU-mediated amide bond formation in Cyrene, a common and well-documented method.[6]
Objective: To synthesize N-benzyl-4-methylbenzamide from p-toluic acid and benzylamine.
Materials:
-
p-Toluic acid
-
Benzylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Solvent (EGDA, Cyrene, 2-MeTHF, or CPME)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Standard laboratory glassware
Procedure:
-
To a round bottom flask containing a magnetic stir bar, add p-toluic acid (1.0 mmol, 1.0 equiv.).
-
Add the selected solvent (5 mL).
-
Add benzylamine (1.1 mmol, 1.1 equiv.), HATU (1.2 mmol, 1.2 equiv.), and DIPEA (2.0 mmol, 2.0 equiv.).
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzyl-4-methylbenzamide.
Diagram of the Amide Synthesis Workflow
Caption: Workflow for HATU-mediated amide synthesis.
Comparative Performance Data in Amide Synthesis
| Solvent | Typical Yield | Reaction Time | Key Observations and Causality |
| Cyrene | 63-100%[6] | 1 hour[6] | Cyrene's high polarity and dipolar aprotic nature effectively solubilize the coupling reagents and starting materials, leading to high reaction rates and yields. Its high boiling point is not a factor at room temperature but can be advantageous for less reactive substrates requiring heat. The high viscosity may require vigorous stirring.[4][6] |
| 2-MeTHF | Generally good to excellent | 1-4 hours | 2-MeTHF is a versatile solvent for amide couplings, often providing clean reactions and straightforward work-ups due to its limited water miscibility. Its performance is generally comparable to traditional ethereal solvents but with a better environmental profile. |
| CPME | Generally poor to good | Variable | CPME's performance in amide couplings can be variable. While it has been shown to be effective in some cases, particularly in enzyme-catalyzed amidations, it can be less effective in others, potentially due to lower polarity compared to dipolar aprotic solvents, which can affect the solubility of polar reagents and intermediates. |
| EGDA (Expected) | Moderate to good | Likely longer than Cyrene | Based on its properties, EGDA's performance is anticipated to be moderate to good. Its ester functionalities may offer some polarity to facilitate the reaction. However, as a protic solvent, it may interact with the coupling reagents, potentially leading to slightly lower yields or longer reaction times compared to aprotic solvents like Cyrene. Its high boiling point would be beneficial for reactions requiring elevated temperatures. |
Benchmarking in a High-Value Pharmaceutical Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, widely used in the pharmaceutical industry for the construction of biaryl structures present in many active pharmaceutical ingredients (APIs).
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure adapted from studies utilizing green solvents for the Suzuki-Miyaura reaction.[22][25]
Objective: To synthesize 4-phenyltoluene from 4-bromotoluene and phenylboronic acid.
Materials:
-
4-Bromotoluene
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., K2CO3 or Cs2CO3)
-
Solvent (EGDA, Cyrene, 2-MeTHF, or CPME)
-
Water (as a co-solvent, if applicable)
-
Toluene or other extraction solvent
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stir bar
-
Reaction vessel suitable for heating under an inert atmosphere
-
Standard laboratory glassware
Procedure:
-
To a reaction vessel, add the palladium catalyst (e.g., 2-5 mol%), 4-bromotoluene (1.0 mmol, 1.0 equiv.), and phenylboronic acid (1.2 mmol, 1.2 equiv.).
-
Add the base (e.g., 2.0-3.0 mmol, 2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent (e.g., 5 mL) and co-solvent (if applicable).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and stir for the specified time (e.g., 2-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with an extraction solvent (e.g., toluene).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield 4-phenyltoluene.
Diagram of the Suzuki-Miyaura Coupling Workflow
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Comparative Performance Data in Suzuki-Miyaura Cross-Coupling
| Solvent | Typical Yield | Reaction Temperature (°C) | Key Observations and Causality |
| Cyrene | 44-100%[14] | 50[25] | Cyrene, often with water as a co-solvent, has been shown to be an effective medium for Suzuki couplings.[14][22] Its high polarity can facilitate the dissolution of the inorganic base and the boronic acid, promoting the transmetalation step. The high boiling point allows for a wide range of reaction temperatures. |
| 2-MeTHF | Good to excellent | 80-110 | 2-MeTHF is a well-established green solvent for Suzuki-Miyaura reactions.[20] Its etheric nature stabilizes the palladium catalyst, and its limited water miscibility allows for efficient reaction and subsequent phase separation during work-up. The higher boiling point compared to THF allows for increased reaction rates. |
| CPME | Good to excellent | 80-110 | CPME is an excellent solvent for Suzuki couplings, often leading to high yields.[13][23] Its hydrophobic nature can be advantageous in minimizing water-induced side reactions such as protodeboronation of the boronic acid. Its high boiling point allows for efficient reaction kinetics. |
| EGDA (Expected) | Moderate | 100-150 | There is limited literature on the use of EGDA as a primary solvent for Suzuki-Miyaura couplings. Its performance is expected to be moderate. The ester groups might coordinate with the palladium catalyst, potentially influencing its activity. The high boiling point would allow for high reaction temperatures, which could be beneficial for less reactive substrates. However, its protic nature could potentially interfere with the catalytic cycle. |
Conclusion and Future Outlook
The selection of a green solvent is a multi-faceted decision that requires a careful balance of performance, safety, and environmental impact.
-
Cyrene emerges as a strong contender for replacing traditional dipolar aprotic solvents in reactions where high polarity is crucial, such as in amide bond formations.
-
2-MeTHF and CPME have demonstrated their value as versatile and robust alternatives to traditional ethereal solvents in a wide range of transformations, including the demanding Suzuki-Miyaura cross-coupling. Their favorable physical properties for work-up and purification make them particularly attractive in process chemistry.
-
This compound (EGDA) , while being a biodegradable and low-toxicity solvent, appears to be less explored in the context of high-value organic synthesis compared to the other three. Its strengths currently lie in formulations and coatings. However, its favorable environmental profile warrants further investigation into its potential as a reaction solvent in a broader range of applications, particularly for reactions that can leverage its high boiling point.
As the pharmaceutical industry continues to embrace green chemistry, the demand for well-characterized and versatile green solvents will only increase. While this guide provides a data-driven comparison, it is crucial for researchers to perform their own solvent screening and optimization for each specific application to identify the most suitable and sustainable solution. The continued exploration of solvents like EGDA in a wider array of chemical transformations will be vital in expanding the toolkit of the modern, environmentally conscious scientist.
References
- 1. Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchwithnj.com [researchwithnj.com]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™ | Semantic Scholar [semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. 2-Methyltetrahydrofuran as a Solvent of Choice for Spontaneous Metathesis/Isomerization Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.hud.ac.uk [pure.hud.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cyrene as a Bio-Based Solvent for the Suzuki-Miyaura Cross-Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA: ENHANCING C–C BOND FORMATION AND ENVIRONMENTAL IMPACT REDUCTION | EUROPEAN JOURNAL OF MODERN MEDICINE AND PRACTICE [inovatus.es]
- 14. Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™ - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents and under mild conditions [nanochemres.org]
- 17. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cyrene: a bio-based novel and sustainable solvent for organic synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02332F [pubs.rsc.org]
- 20. par.nsf.gov [par.nsf.gov]
- 21. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 24. A Sustainable Green Enzymatic Method for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Ethylene Glycol Diacetate and Xylene in Pesticide Formulations
In the dynamic landscape of agrochemical formulation, the pursuit of solvents that enhance efficacy while minimizing environmental and human health impacts is paramount. For decades, aromatic hydrocarbons like xylene have been the industry standard.[1][2][3][4] However, growing concerns over their inherent risks have catalyzed the search for safer, more effective alternatives.[1][5][6] This guide provides an in-depth, data-driven comparison of ethylene glycol diacetate (EGDA) and xylene, offering researchers, scientists, and formulation development professionals a comprehensive understanding of their respective performance in pesticide formulations.
The Critical Role of Solvents in Pesticide Efficacy
Solvents are a cornerstone of many liquid pesticide formulations, particularly emulsifiable concentrates (EC) and oil suspensions (OF).[1][2][3][4] Their primary function is to dissolve the active ingredient (AI), ensuring a stable and homogenous product that can be easily diluted for application. The choice of solvent, however, extends far beyond simple solubilization. It profoundly influences the formulation's physical and chemical properties, which in turn dictate its performance in the field. Key solvent characteristics impacting efficacy include:
-
Solvency Power: The ability to dissolve a wide range of AIs at various concentrations.
-
Volatility: The rate of evaporation, which can affect droplet size, drying time on the leaf surface, and AI uptake.
-
Spreading and Adhesion: The ability of the formulation to spread across and adhere to the target leaf surface, maximizing contact and absorption.
-
Phytotoxicity: The potential to cause damage to the target crop.
-
Toxicity and Environmental Profile: The inherent risks to applicators, consumers, and the ecosystem.
This guide will dissect the performance of EGDA and xylene against these critical parameters, supported by experimental evidence.
This compound (EGDA): A High-Performance, Eco-Friendly Alternative
EGDA is an environmentally friendly solvent characterized by its strong solubility, low odor, and low toxicity.[1][2] It is widely utilized in industries such as paints, coatings, and adhesives.[7] Its application in pesticide formulations is a more recent development, driven by the need for greener agrochemical solutions.[1][2]
Key Advantages:
-
Enhanced Bioefficacy: Studies have demonstrated that EGDA-based herbicide formulations can offer superior weed control compared to their xylene-based counterparts.[1][2][3][4]
-
Improved Droplet Dynamics: EGDA formulations exhibit lower surface tension and contact angles, leading to a significant increase in droplet adhesion and retention on leaf surfaces.[1][2][3][4]
-
Favorable Safety Profile: EGDA has a higher flash point than xylene, making it safer for storage and transportation.[1][8] Furthermore, it exhibits significantly lower cytotoxicity to human cells.[1][2][3][4]
-
Eco-Friendly: Classified as a low-toxicity and eco-friendly solvent, EGDA aligns with the growing demand for sustainable agricultural inputs.[1][2][3][4]
Xylene: The Conventional Aromatic Solvent
Xylene, a mixture of three isomers (ortho-, meta-, and para-xylene), is a widely used solvent in numerous industries, including the manufacturing of pesticides.[5][6][9] Its strong solvency for a broad range of AIs has made it a popular choice in pesticide formulations.[6]
Disadvantages and Concerns:
-
Human Health Risks: Xylene is recognized as a hazardous substance with potential risks to human health upon exposure.[5]
-
Environmental Impact: The use of xylene in large quantities poses a threat to the environment, particularly to aquatic ecosystems.[5]
-
Flammability: Xylene is a flammable liquid, which presents challenges for safe handling, storage, and transportation.[6]
-
Regulatory Scrutiny: The use of xylene in various applications is subject to regulation by agencies such as the U.S. Environmental Protection Agency (EPA).[9][10][11]
Head-to-Head Comparison: EGDA vs. Xylene
A comprehensive comparison reveals a compelling case for EGDA as a superior alternative to xylene in modern pesticide formulations.
Physicochemical Properties
| Property | This compound (EGDA) | Xylene |
| Appearance | Colorless, transparent liquid[7] | Colorless liquid[12] |
| Odor | Mild, pleasant[7] | Aromatic[12] |
| Boiling Point | ~190°C[7] | 138-144°C |
| Flash Point | 88°C[1] | 27-32°C |
| Water Solubility | 12.5%[1] | Insoluble |
| Toxicity | Low toxicity, eco-friendly[1][2][3][4] | Toxic, hazardous to the environment[5] |
Performance in Pesticide Formulations: Experimental Data
Recent studies provide concrete evidence of EGDA's superior performance in herbicide formulations. A study comparing 15% cyhalofop-butyl emulsifiable concentrate (EC) and 10% nicosulfuron oil suspension (OF) formulated with either EGDA or xylene yielded the following key findings:
Herbicidal Efficacy:
-
Greenhouse Bioassays: EGDA-based formulations demonstrated weed control that was 9.1%–30.5% superior to xylene-based formulations.[1][2][3][4]
-
Field Trials: In field conditions, the EGDA formulations showed a 4.8%–6.7% improvement in weed control over the xylene formulations.[1][2][3][4]
Droplet Behavior and Leaf Retention:
-
EGDA formulations led to a 24%–40% increase in leaf retention of the pesticide.[1][2][3][4] This is attributed to the lower surface tension and contact angle of the EGDA-based spray solutions, which promotes better spreading and adhesion on the waxy cuticle of leaves.
Cytotoxicity:
-
Xylene-based preparations were found to be 2–3 times more cytotoxic to human bronchial cells than the EGDA-based formulations, highlighting the significant safety advantage of EGDA.[1][2][3][4]
Experimental Protocols for Comparative Analysis
To facilitate independent verification and further research, the following experimental protocols are provided, mirroring the methodologies used in comparative studies.
Protocol for Evaluating Herbicidal Efficacy (Greenhouse)
Caption: Workflow for Greenhouse Herbicidal Efficacy Bioassay.
Protocol for Measuring Leaf Retention
Caption: Protocol for Determining Pesticide Retention on Leaf Surfaces.
Conclusion and Future Outlook
The evidence strongly suggests that this compound is not merely a viable alternative to xylene but a superior solvent for pesticide formulations in several key aspects. Its ability to enhance herbicidal efficacy, improve spray deposition and retention, and its significantly better safety and environmental profile make it a compelling choice for the development of next-generation agrochemicals.[1][2][3][4]
As the agricultural industry continues to move towards more sustainable and safer practices, the adoption of solvents like EGDA will be crucial. Further research should focus on expanding the application of EGDA to a wider range of active ingredients and formulation types, solidifying its role as a cornerstone of modern, effective, and responsible crop protection solutions.
References
- 1. Advantages of this compound as a potential solvent for herbicide formulations [jstage.jst.go.jp]
- 2. Advantages of this compound as a potential solvent for herbicide formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advantages of this compound as a potential solvent for herbicide formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Advantages of this compound as a potential solvent for herbicide formulations | Semantic Scholar [semanticscholar.org]
- 5. Xylene Solvent: Uses, Effects, & Substitutions | Vertec Bio [vertecbiosolvents.com]
- 6. WO2019084895A1 - Solvents for agricultural applications and pesticide formulations - Google Patents [patents.google.com]
- 7. This compound: Properties, Applications, and Safe Handling in Industrial Use_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
- 10. 40 CFR § 180.1025 - Xylene; exemption from the requirement of a tolerance. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 11. Federal Register :: Xylene; Addendum to the Reregistration Eligibility Decision [federalregister.gov]
- 12. Xylene - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Ethylene Glycol Diacetate: A Guide for the Modern Laboratory
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical doesn't end after the experiment. Proper disposal is a critical, final step, ensuring the safety of personnel, the integrity of the facility, and the protection of our environment. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of ethylene glycol diacetate (EGD), moving beyond mere procedure to explain the scientific rationale behind each recommendation.
Understanding this compound: Properties and Hazards
This compound (CAS No. 111-55-7) is a colorless, combustible liquid with a mild odor.[1][2] While a versatile solvent in many laboratory applications, its disposal requires careful consideration due to its specific chemical properties and potential hazards.[2][3]
| Property | Value | Implication for Disposal |
| Flash Point | 191°F (88°C) Closed Cup | Classified as a combustible liquid, requiring precautions against ignition sources during storage and disposal.[1][4] |
| Water Solubility | 160 g/L at 20°C | High water solubility means spills can readily contaminate water systems.[1][5] Disposal into sanitary sewers is prohibited.[1] |
| Environmental Fate | Harmful to aquatic organisms.[1] Highly mobile in soil.[1][6] | Improper disposal can lead to environmental contamination. |
| Toxicity | Ingestion may cause stupor or coma and can lead to severe kidney injury.[3][4] | Highlights the importance of personal protective equipment (PPE) and avoiding environmental release. |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases.[5][7] | Co-disposal with incompatible chemicals can lead to hazardous reactions. |
The Core Principle: Waste Characterization
The foundational step in the proper disposal of any chemical waste is its characterization.[1][5][7][8][9] As the generator of the waste, you are legally responsible for determining if it is hazardous. For this compound, this involves assessing two key aspects:
-
Is it a listed hazardous waste? this compound is not typically listed as a hazardous waste in its pure, unused form.[10]
-
Does it exhibit hazardous characteristics? According to the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it exhibits ignitability, corrosivity, reactivity, or toxicity.[10] While pure this compound is combustible, its flashpoint is above the 140°F threshold for the ignitability characteristic. However, if it has been mixed with other substances, the characteristics of the mixture could change.
Crucially, used this compound may have become contaminated with other hazardous materials during your experimental process.[11] For instance, if used as a solvent for a reaction involving heavy metals, the resulting waste stream may be classified as hazardous.[11]
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to managing this compound waste from generation to final disposal.
Step 1: Segregation and Collection
The Why: Proper segregation prevents accidental mixing of incompatible wastes, which could lead to dangerous chemical reactions. It also avoids the costly process of having to treat a large volume of non-hazardous waste as hazardous due to cross-contamination.
Procedure:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.[12] The container should be made of a compatible material, such as 316 stainless steel or appropriate plastics, and not galvanized metal.
-
The label should include:
-
"this compound Waste"
-
The date accumulation started.
-
The primary hazards (e.g., "Combustible").
-
A list of any other chemicals mixed with the this compound.
-
-
Do not mix this compound waste with other waste streams, particularly strong oxidizing agents, acids, or bases.[5][7][12]
Step 2: Storage
The Why: Safe storage minimizes the risk of spills, fires, and exposure to personnel.
Procedure:
-
Store the waste container in a cool, dry, and well-ventilated area.[2][5]
-
Keep the container away from heat, sparks, open flames, and other sources of ignition.[1][5]
-
Ensure the storage area has secondary containment to capture any potential leaks.
-
Do not store in old food or beverage containers.[12]
Step 3: Small Spill Management
The Why: Having a clear plan for small spills prevents them from escalating into major incidents.
Procedure:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE (goggles or face shield, rubber gloves), absorb the spill with an inert material such as vermiculite, sand, or earth.[4][5][13]
-
Collect the absorbed material using spark-proof tools and place it into a suitable, labeled container for disposal.[6]
-
Clean the spill area thoroughly.
Step 4: Disposal Path Selection
The Why: The final disposal method must comply with all local, regional, and national regulations to ensure environmental protection and legal compliance.
Procedure:
-
Consult your institution's Environmental Health and Safety (EHS) department. They are the primary resource for understanding your specific local and state regulations.
-
Based on your waste characterization, your EHS department will guide you on the appropriate disposal path. The most common and recommended method for this compound is through a licensed hazardous waste disposal company.
-
Industrial Incineration: This is a frequently recommended disposal method for this compound.[1] Controlled incineration at high temperatures ensures the complete destruction of the chemical.
-
Recycling: In some cases, used glycols can be recycled.[11][12] This is a more environmentally friendly option but depends on the purity of the waste and the capabilities of local recycling facilities. Your EHS provider can advise if this is a viable option for your waste stream.
-
Never pour this compound down the drain or dispose of it in the regular trash. [1][11][12] Its solubility in water and toxicity to aquatic life make this practice environmentally harmful and illegal.[1]
Decision-Making Workflow for Disposal
The following diagram illustrates the logical flow for determining the correct disposal path for this compound waste.
Caption: Disposal Decision Workflow for this compound
By adhering to these scientifically grounded and procedurally sound guidelines, you can ensure that your use of this compound concludes with a responsible and safe disposal process, upholding your commitment to laboratory safety and environmental stewardship.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. This compound: Properties, Applications, and Safe Handling in Industrial Use_Chemicalbook [chemicalbook.com]
- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. rcrapublic.epa.gov [rcrapublic.epa.gov]
- 11. hwhenvironmental.com [hwhenvironmental.com]
- 12. goglycolpros.com [goglycolpros.com]
- 13. nj.gov [nj.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethylene Glycol Diacetate
This guide provides essential, immediate safety and logistical information for the handling and disposal of Ethylene Glycol Diacetate (CAS No. 111-55-7). Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural steps to explain the causality behind each safety recommendation, ensuring a self-validating system of laboratory safety.
Understanding the Compound: Hazard Profile of this compound
This compound is a colorless, combustible liquid with a mild, pleasant odor.[1] While it is not classified as acutely toxic, its primary hazards lie in its combustibility and its potential to cause irritation upon contact.[2] A thorough understanding of its properties is the foundation of safe handling.
Key Hazards:
-
Combustibility: As a combustible liquid with a flash point of approximately 82-88°C (179.6-190.4°F), this compound can form flammable vapor/air mixtures, especially when heated.[3][4][5] Ignition sources must be strictly controlled in areas where it is handled and stored.
-
Irritation: Direct contact may cause mild to moderate irritation of the skin and eyes.[2] Inhalation of vapors can lead to respiratory tract irritation.[2][3]
-
Ingestion: Ingestion may cause irritation of the digestive tract. Symptoms of overexposure can include headache, dizziness, and nausea.[2]
Crucially, no specific Occupational Exposure Limits (OELs) have been established by major regulatory bodies like OSHA, NIOSH, or ACGIH for this compound.[4] This absence of a defined limit necessitates a more conservative approach to exposure control, emphasizing robust engineering controls and stringent personal protective equipment (PPE) protocols.
The Core of Protection: A Multi-Tiered PPE Strategy
The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific task, the quantities being used, and the potential for exposure. The following sections detail a risk-based approach to PPE selection, moving from baseline laboratory requirements to enhanced protection for higher-risk procedures.
Foundational PPE: For All Handling Scenarios
This level of PPE is the mandatory minimum for any procedure involving this compound, including simple transfers, dilutions, and formulations where the risk of splashing or aerosol generation is low.
-
Eye and Face Protection:
-
Requirement: Tight-sealing safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 are essential.[4]
-
Scientific Rationale: The primary risk to the eyes is from accidental splashes. Standard safety glasses do not provide adequate protection from liquid splashes that can come from the sides or top. Goggles create a seal around the eyes, offering comprehensive protection against irritation. For tasks with a higher splash potential, a full-face shield should be worn in addition to safety goggles.
-
-
Skin Protection (Gloves):
-
Causality and Field Insight: The molecular structure of this compound, a diester, dictates the choice of glove material. Nitrile gloves offer good resistance to a broad range of chemicals, including esters, and are a common, effective choice for incidental contact.[7] For prolonged contact or immersion, butyl rubber gloves generally provide superior protection against esters and ketones. It is critical to inspect gloves for any signs of degradation or damage before each use. [2] Always consult the glove manufacturer's specific chemical resistance data if available.
-
Protective Clothing:
-
Requirement: A standard, long-sleeved laboratory coat is required to protect the skin on the arms.[4]
-
Rationale: The lab coat provides a removable barrier to protect personal clothing and skin from minor spills and contamination.
-
Enhanced PPE: For High-Risk Operations
Certain procedures increase the risk of exposure through inhalation or significant skin contact. These include heating the compound, agitating solutions vigorously, sonicating, or handling large volumes (>1 Liter).
-
Respiratory Protection:
-
Requirement: In situations where vapors may be generated (e.g., heating, aerosolizing) or if ventilation is inadequate, a NIOSH-approved respirator is necessary.[4] A half-mask respirator with organic vapor cartridges is typically sufficient.
-
Expertise in Practice: Since there are no established exposure limits, the decision to use respiratory protection is based on the process. Any procedure that increases the vapor pressure of the compound warrants respiratory protection. If any irritation of the respiratory tract or symptoms like headaches are noticed, work should cease immediately, and the ventilation and respiratory protection plan should be re-evaluated.
-
-
Advanced Skin Protection:
-
Requirement: For large-volume transfers or situations with a high risk of significant splashing, a chemical-resistant apron worn over the lab coat is recommended.[8] Antistatic or impervious boots may also be required depending on the scale of the operation.[8]
-
Trustworthiness of Protocol: This layered approach ensures that a failure in one protective layer (e.g., a splash that penetrates a lab coat) does not necessarily result in skin exposure.
-
Operational Plan: From Benchtop to Disposal
A robust safety plan extends beyond PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from safe handling practices to emergency preparedness and compliant disposal.
Prudent Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area.[6] For procedures that may generate vapors, a chemical fume hood is mandatory.[9][10]
-
Ignition Sources: Keep the compound away from heat, sparks, open flames, and other sources of ignition.[6][11] Use spark-proof tools and ensure electrical equipment is properly grounded, especially during bulk transfers.[1][10]
-
Storage: Store in a cool, dry, well-ventilated area in tightly closed containers.[4] Segregate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]
Emergency Protocols: A Step-by-Step Response Plan
Immediate and correct action during an emergency can significantly mitigate harm. All personnel must be familiar with these procedures and the location of safety equipment.
Step-by-Step Emergency Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing.[9] Flush the affected skin with plenty of water for at least 15 minutes. If irritation develops or persists, seek medical aid.
-
Inhalation: Move the affected person to fresh air immediately.[6] If coughing or other respiratory symptoms appear, seek medical attention.
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical aid.
-
Minor Spill (Contained, <100 mL):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (goggles, gloves, lab coat), confine and absorb the spill with an inert material such as vermiculite, sand, or earth.[4]
-
Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[12]
-
-
Major Spill (>100 mL or in a poorly ventilated area):
Disposal Plan: Compliant Waste Management
Improper disposal of this compound and associated waste can harm the environment and lead to significant regulatory penalties.[14]
-
Waste Characterization: Used or surplus this compound, as well as spill cleanup materials, must be treated as hazardous waste.[4][14]
-
Collection: Collect waste in a dedicated, leak-proof, and clearly labeled container.[14][15] The label should read "Hazardous Waste" and include the chemical name.[14]
-
Disposal Route: Do not pour down the drain or dispose of in regular trash.[15] The recommended disposal method is typically incineration at a licensed industrial incineration plant or an approved hazardous waste handling facility.[2][11] Always follow your institution's specific hazardous waste disposal procedures and consult with your EHS department.[14]
Data Summary & Visual Guides
To facilitate quick reference and decision-making, the following table and diagram summarize the key recommendations.
Table 1: PPE and Safety Requirements Summary
| Parameter | Guideline | Source(s) |
| CAS Number | 111-55-7 | [1] |
| Primary Hazards | Combustible liquid, Skin/Eye/Respiratory Irritant | [2] |
| Flash Point | ~82-88°C (179.6-190.4°F) | [3][4] |
| Occupational Exposure Limits | None Established (OSHA, NIOSH, ACGIH) | [4] |
| Eye Protection | Tight-sealing safety goggles (required); Face shield (for splash risk) | [4] |
| Glove Material | Recommended: Nitrile (incidental contact), Butyl Rubber (extended contact). Action: Always check manufacturer data and inspect gloves before use. | [2][7] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges required when heating, aerosolizing, or if ventilation is poor. | [4] |
| Spill Cleanup | Absorb with inert material (vermiculite, sand). Use non-sparking tools. | [12] |
| Disposal | Collect as hazardous waste. Dispose of via licensed industrial incineration or approved waste handler. Do not drain dispose. | [2][11][14] |
Diagram 1: PPE Selection Workflow
This workflow provides a logical pathway for determining the appropriate level of PPE based on the planned experimental procedure.
Caption: PPE Selection Workflow for this compound.
References
- 1. Use and Storage of Flammable and Combustible Liquids | Environmental Health & Safety [ehs.utk.edu]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. acs.org [acs.org]
- 4. ehs.okstate.edu [ehs.okstate.edu]
- 5. cdn.mscdirect.com [cdn.mscdirect.com]
- 6. cmu.edu [cmu.edu]
- 7. Ammonia - Wikipedia [en.wikipedia.org]
- 8. pdx.edu [pdx.edu]
- 9. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 14. hwhenvironmental.com [hwhenvironmental.com]
- 15. How to Dispose of Glycol Safely, Sustainably and Legally [clearwatershelton.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
